molecular formula C30H58O2 B15550216 Palmitoleyl myristate

Palmitoleyl myristate

Cat. No.: B15550216
M. Wt: 450.8 g/mol
InChI Key: LRBLYTYPHRKVHT-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoleyl myristate is a wax ester.

Properties

Molecular Formula

C30H58O2

Molecular Weight

450.8 g/mol

IUPAC Name

[(Z)-hexadec-9-enyl] tetradecanoate

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h13,15H,3-12,14,16-29H2,1-2H3/b15-13-

InChI Key

LRBLYTYPHRKVHT-SQFISAMPSA-N

Origin of Product

United States

Foundational & Exploratory

Palmitoleyl Myristate: A Technical Guide to Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis routes of palmitoleyl myristate, a wax ester of significant interest in various scientific and industrial fields. This document details the compound's physicochemical characteristics and explores its synthesis through chemical, enzymatic, and biosynthetic methods. Detailed experimental protocols and process diagrams are included to support research and development efforts.

Chemical Properties of this compound

This compound, also known as tetradecyl (9Z)-9-hexadecenoate, is a wax ester composed of myristyl alcohol and palmitoleic acid.[1] Wax esters are a class of neutral lipids formed by the esterification of long-chain fatty acids and long-chain fatty alcohols.[2][3] These compounds are noted for their unique physical and chemical properties, which lend them to applications in lubricants, cosmetics, and pharmaceuticals.[4][5]

The properties of wax esters, such as melting point and oxidative stability, are determined by the chain length and degree of unsaturation of their constituent fatty acid and fatty alcohol moieties.[2][3]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundMyristyl Palmitate (Saturated Analog)
IUPAC Name Tetradecyl (9Z)-9-hexadecenoate[1]Tetradecyl hexadecanoate[6]
Synonyms 9-Hexadecenoic acid, tetradecyl ester, (Z)-[1]Tetradecyl palmitate, Palmitic acid, tetradecyl ester[6][7]
CAS Number 22393-82-4[1]4536-26-9[6][7]
Molecular Formula C30H58O2C30H60O2[6][7]
Molecular Weight 450.78 g/mol 452.8 g/mol [6][7][8]
Melting Point Data not available49-51 °C[8]
Boiling Point Data not available484.9±13.0 °C (Predicted)[8]
Density Data not available0.858±0.06 g/cm3 (Predicted)[8]
Solubility Data not availableChloroform (Slightly), Hexane (Slightly)[8]

Synthesis Routes for this compound

The synthesis of wax esters like this compound can be achieved through several distinct routes, including traditional chemical methods, biocatalytic enzymatic processes, and in vivo biosynthesis.

2.1 Chemical Synthesis

Chemical synthesis is a conventional method for producing wax esters.[5][9] The most common approach is the direct esterification of a fatty acid with a fatty alcohol, a process often catalyzed by an acid.

  • Fischer Esterification: This method involves reacting palmitoleic acid with myristyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically performed at elevated temperatures to drive the equilibrium towards the formation of the ester.[10]

  • Acyl Chloride Method: An alternative route involves the conversion of palmitoleic acid to its more reactive acyl chloride derivative, palmitoleoyl chloride. This intermediate then readily reacts with myristyl alcohol to form the ester. This method can proceed under milder conditions than Fischer esterification. A similar process is noted for producing cetyl palmitate by reacting palmitoyl (B13399708) chloride with cetyl alcohol.[11]

While effective, chemical synthesis often requires high temperatures and pressures, and the use of harsh catalysts can lead to the generation of waste and complex purification steps.[9]

G Figure 1: Chemical Synthesis via Fischer Esterification cluster_reactants Reactants cluster_products Products PA Palmitoleic Acid (C16:1) H_plus Acid Catalyst (e.g., H₂SO₄) PA->H_plus MA Myristyl Alcohol (C14:0) MA->H_plus PM This compound H_plus->PM Water Water (H₂O) H_plus->Water Heat Heat Heat->H_plus Δ

Figure 1: Chemical Synthesis via Fischer Esterification

2.2 Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis has emerged as a sustainable and "greener" alternative to chemical methods for producing wax esters.[9] This approach utilizes lipases as biocatalysts to perform the esterification under milder reaction conditions, reducing energy consumption and waste generation.[9][12]

Immobilized lipases, such as Novozym 435 (from Candida antarctica), are frequently employed due to their high stability and reusability.[4][13] The reaction can be carried out in organic solvents or in solvent-free systems, where one of the substrates (e.g., the alcohol) is used in excess to serve as the reaction medium.[4][13] This method offers high selectivity and can lead to purer products with simpler downstream processing.[13]

G Figure 2: Enzymatic Synthesis of this compound PA Palmitoleic Acid Lipase (B570770) Immobilized Lipase (e.g., Novozym 435) PA->Lipase MA Myristyl Alcohol MA->Lipase PM This compound Lipase->PM Water Water Lipase->Water G Figure 3: General Biosynthetic Pathway of Wax Esters PACoA Palmitoleoyl-CoA WS Wax Synthase (WS/DGAT) PACoA->WS Esterification MCoA Myristoyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) MCoA->FAR Reduction MA Myristyl Alcohol MA->WS PM This compound FAR->MA WS->PM

References

Unveiling the Cellular Roles of Palmitoleyl Myristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleyl myristate, a wax ester composed of palmitoleic acid and myristyl alcohol, is a lipid molecule whose specific biological functions within cellular processes are an emerging area of scientific inquiry. While the broader class of wax esters is known for its roles in energy storage and as protective hydrophobic barriers, the nuanced activities of individual wax esters like this compound at the cellular and molecular level are not yet extensively documented. This technical guide consolidates the current understanding of wax ester biosynthesis and its general functions, providing a framework for future investigation into the specific roles of this compound.

The Biosynthesis of Wax Esters: A Two-Step Enzymatic Cascade

The synthesis of wax esters, including this compound, is a conserved pathway involving two key enzymatic reactions. This process is crucial for the production of these neutral lipids that play various biological roles.

The biosynthesis begins with the reduction of a fatty acyl-CoA to a fatty alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase. Subsequently, a wax synthase, a type of acyltransferase, facilitates the esterification of the newly formed fatty alcohol with another fatty acyl-CoA molecule, resulting in the formation of a wax ester.

This pathway is fundamental for the production of wax esters that are utilized in forming protective coatings, storing energy, and potentially in cell signaling.

Experimental Workflow for Wax Ester Biosynthesis

Below is a generalized workflow for studying the biosynthesis of wax esters in a cellular context.

cluster_0 Cellular Environment cluster_1 Enzymatic Steps Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoleoyl-CoA) FAR Fatty Acyl-CoA Reductase (FAR) Fatty_Acyl_CoA->FAR Reduction Fatty_Alcohol Fatty Alcohol (e.g., Myristyl Alcohol) WS Wax Synthase (WS) Fatty_Alcohol->WS Esterification Wax_Ester Wax Ester (e.g., this compound) FAR->Fatty_Alcohol WS->Wax_Ester Fatty_Acyl_CoA_2 Fatty Acyl-CoA (e.g., Myristoyl-CoA) Fatty_Acyl_CoA_2->WS

Caption: Generalized pathway of wax ester biosynthesis.

General Biological Functions of Wax Esters in Cellular Processes

While specific data for this compound is limited, the broader family of wax esters participates in several key cellular functions:

  • Energy Storage: In some organisms, particularly in marine life, wax esters serve as a major long-term energy reserve. Their highly reduced state allows for dense energy storage.

  • Protective Barriers: Wax esters are critical components of hydrophobic barriers on the surfaces of plants and insects, preventing water loss and protecting against environmental stressors. In mammals, they are found in skin sebum and meibum, contributing to skin hydration and ocular health.

  • Buoyancy: In certain marine animals, accumulations of low-density wax esters provide buoyancy.

Investigating the Cellular Functions of this compound: Methodologies

To elucidate the specific roles of this compound, researchers can adapt established methods for lipid analysis.

Experimental Protocol: Analysis of Cellular Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the extraction and analysis of wax esters from cultured cells.

1. Cell Culture and Lipid Extraction:

  • Culture cells of interest to a desired confluency.
  • Harvest cells and wash with phosphate-buffered saline (PBS).
  • Perform lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).
  • Dry the lipid extract under a stream of nitrogen.

2. Thin-Layer Chromatography (TLC) for Wax Ester Isolation:

  • Resuspend the dried lipid extract in a small volume of chloroform.
  • Spot the extract onto a silica (B1680970) TLC plate.
  • Develop the plate in a solvent system appropriate for neutral lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
  • Visualize the lipid classes using a non-destructive method (e.g., primuline (B81338) spray and UV light).
  • Scrape the band corresponding to wax esters.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Elute the wax esters from the silica gel using chloroform.
  • Derivatize the wax esters if necessary (e.g., transesterification to fatty acid methyl esters and fatty alcohols).
  • Analyze the samples by GC-MS to identify and quantify the specific wax ester species, including this compound, based on their mass spectra and retention times.

Future Directions

The biological functions of specific wax esters like this compound in mammalian cellular processes remain a largely unexplored frontier. Future research should focus on:

  • Signaling Roles: Investigating whether this compound or its metabolites can act as signaling molecules, potentially interacting with nuclear receptors or other cellular sensors.

  • Metabolic Fate: Tracing the metabolic fate of this compound within the cell to understand its contribution to energy metabolism and the synthesis of other lipids.

  • Membrane Interactions: Determining if this compound incorporates into cellular membranes and influences their physical properties, such as fluidity and domain formation.

A deeper understanding of the cellular biology of this compound could reveal novel pathways and therapeutic targets for diseases involving lipid metabolism and cellular homeostasis.

Unveiling Palmitoleyl Myristate: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the natural sources, occurrence, and analytical methodologies pertaining to the wax ester Palmitoleyl Myristate. While direct quantitative data for this specific molecule is scarce in existing literature, this document extrapolates its potential presence and provides a framework for its investigation based on the known composition of its constituent fatty acid and fatty alcohol in prominent natural sources.

Natural Sources and Occurrence of this compound

Direct identification and quantification of this compound in natural sources are not extensively documented. However, its constituent parts, Palmitoleic acid (a C16:1 fatty acid) and Myristyl alcohol (a C14:0 fatty alcohol) , are known components of wax esters in various organisms. The primary source of such wax esters is marine zooplankton, particularly copepods of the genus Calanus.

Calanus finmarchicus, a copepod species abundant in the North Atlantic, is a significant source of marine oil rich in wax esters, which can constitute over 80% of the total lipids.[1] These wax esters are a crucial energy reserve for the organism. Analysis of the fatty acid and fatty alcohol composition of Calanus finmarchicus oil provides the strongest inferential evidence for the potential occurrence of this compound.

Quantitative Data on Constituent Moieties in Calanus finmarchicus

The following tables summarize the relative abundance of fatty acids and fatty alcohols found in the wax esters of Calanus finmarchicus oil. This data allows for an estimation of the likelihood of this compound formation.

Table 1: Fatty Acid Composition of Wax Esters from Calanus finmarchicus Oil

Fatty AcidAbbreviationRelative Abundance (%)
Myristic AcidC14:04.5 - 10.7
Palmitic AcidC16:010.2 - 15.5
Palmitoleic Acid C16:1 4.8 - 9.2
Stearidonic AcidC18:4n-311.9 - 14.1
Eicosapentaenoic Acid (EPA)C20:5n-37.9 - 18.2
Docosahexaenoic Acid (DHA)C22:6n-35.8 - 12.5
Gondoic AcidC20:1n-910.5 - 15.3
Cetoleic AcidC22:1n-117.1 - 12.9

Source: Data compiled from multiple studies on Calanus finmarchicus oil composition.

Table 2: Fatty Alcohol Composition of Wax Esters from Calanus finmarchicus Oil

Fatty AlcoholAbbreviationRelative Abundance (%)
Myristyl Alcohol C14:0 5.0 - 12.0
Palmityl AlcoholC16:08.0 - 15.0
Gadoleyl AlcoholC20:1n-925.0 - 35.0
Cetyl AlcoholC22:1n-1130.0 - 40.0

Source: Data compiled from multiple studies on Calanus finmarchicus oil composition.

Based on the significant presence of both Palmitoleic acid and Myristyl alcohol in the fatty acid and fatty alcohol pools of Calanus finmarchicus wax esters, it is highly probable that this compound exists as one of the many wax ester species in this organism, albeit likely as a minor component compared to combinations of more abundant constituents.

Experimental Protocols for Wax Ester Analysis

The standard approach for analyzing the composition of wax esters involves their extraction, isolation, and subsequent hydrolysis (saponification) to cleave the ester bond, followed by the analysis of the resulting fatty acids and fatty alcohols.

Extraction and Isolation of Wax Esters

Objective: To extract total lipids from the source material and isolate the wax ester fraction.

Methodology:

  • Homogenization and Extraction: The biological sample (e.g., freeze-dried copepods) is homogenized in a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. The mixture is then filtered to separate the liquid extract from the solid residue.

  • Phase Separation: The extract is washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. The lower chloroform phase, containing the total lipids, is collected.

  • Solvent Evaporation: The chloroform is removed under a stream of nitrogen or by rotary evaporation to yield the total lipid extract.

  • Isolation of Wax Esters: The wax ester fraction is isolated from the total lipid extract using solid-phase extraction (SPE) with a silica (B1680970) gel column.

    • The column is conditioned with hexane (B92381).

    • The total lipid extract, dissolved in a non-polar solvent like hexane, is loaded onto the column.

    • Neutral lipids are eluted with a solvent of low polarity, such as hexane or a hexane:diethyl ether mixture.

    • The wax esters are then eluted with a slightly more polar solvent, such as chloroform or a higher concentration of diethyl ether in hexane.[2][3]

Saponification of Wax Esters

Objective: To hydrolyze the wax esters into their constituent fatty acids and fatty alcohols.

Methodology:

  • The isolated wax ester fraction is dissolved in a solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in ethanol (B145695) or methanol (e.g., 1 M KOH in 95% ethanol).[2]

  • The mixture is heated under reflux for 1-2 hours at 60-80°C to ensure complete saponification.[2]

  • After cooling, the solution is acidified with a strong acid (e.g., HCl) to protonate the fatty acids, making them extractable into an organic solvent.

  • The fatty acids and fatty alcohols are then extracted from the aqueous-alcoholic solution using a non-polar solvent such as hexane or diethyl ether.

Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To convert the fatty acids and fatty alcohols into volatile derivatives for GC-MS analysis.

Methodology:

  • Fatty Acid Methylation: The extracted fatty acids are converted to fatty acid methyl esters (FAMEs) by heating with a methylating agent such as boron trifluoride (BF3) in methanol or methanolic HCl.[4][5]

  • Fatty Alcohol Acetylation (Optional but recommended for better chromatography): The fatty alcohols can be converted to fatty alcohol acetates by reacting with acetic anhydride (B1165640) in the presence of a catalyst like pyridine.

  • GC-MS Analysis: The FAMEs and fatty alcohol derivatives are then analyzed by gas chromatography-mass spectrometry.

    • Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase for FAMEs). The different components are separated based on their boiling points and interaction with the stationary phase.[6]

    • Mass Spectrometry (MS): As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to spectral libraries and standards.

Visualizations

Experimental Workflow for Wax Ester Analysis

experimental_workflow cluster_extraction Extraction & Isolation cluster_saponification Saponification cluster_analysis Derivatization & Analysis start Biological Sample (e.g., Calanus finmarchicus) homogenization Homogenization in Chloroform:Methanol start->homogenization extraction Lipid Extraction homogenization->extraction spe Solid-Phase Extraction (Silica Gel) extraction->spe wax_esters Isolated Wax Esters spe->wax_esters saponification Hydrolysis with KOH in Ethanol wax_esters->saponification hydrolysate Fatty Acids & Fatty Alcohols saponification->hydrolysate derivatization Derivatization: - FAMEs (Fatty Acids) - Acetates (Alcohols) hydrolysate->derivatization gcms GC-MS Analysis derivatization->gcms data Composition Data gcms->data

Caption: Workflow for the analysis of wax ester composition.

Generalized Metabolic Fate of Dietary Wax Esters

metabolic_fate cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Metabolism cluster_utilization Systemic Utilization WE Dietary Wax Esters (e.g., from Calanus oil) LIP Pancreatic Lipase WE->LIP Hydrolysis FA Free Fatty Acids LIP->FA FAL Fatty Alcohols LIP->FAL Enterocyte Enterocyte FA->Enterocyte Absorption FAL->Enterocyte Absorption TAG Triglyceride (TAG) Synthesis Enterocyte->TAG Re-esterification Energy Beta-Oxidation (Energy Production) Enterocyte->Energy Storage Adipose Tissue Storage TAG->Storage

Caption: Generalized metabolic pathway of dietary wax esters.

References

The Inferred Role of Palmitoleyl Myristate in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature detailing the specific role of palmitoleyl myristate, a wax ester composed of palmitoleic acid and myristyl alcohol, in lipid metabolism pathways is scarce. This technical guide, therefore, extrapolates the potential functions of this compound based on the well-documented metabolic roles of its constituent molecules: palmitoleic acid (a monounsaturated fatty acid) and myristic acid (a saturated fatty acid). This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Enigmatic Wax Ester

Wax esters, such as this compound, are esters of long-chain fatty acids and long-chain fatty alcohols. While abundant in various marine organisms and some plants, their specific physiological roles in mammalian lipid metabolism are not as extensively studied as other lipid classes like triglycerides and phospholipids.[1][2] this compound is formed from the esterification of palmitoleic acid and myristyl alcohol. To understand its potential impact on metabolic pathways, it is essential to first examine the individual contributions of its precursors.

Palmitoleic acid (16:1n7) is a monounsaturated omega-7 fatty acid that has been recognized as a lipokine, a lipid hormone that communicates with and regulates distant tissues. Myristic acid (14:0), a saturated fatty acid, is known for its role in protein myristoylation, a crucial post-translational modification. This guide will delve into the metabolic pathways influenced by these two fatty acids, providing a framework for the hypothetical role of this compound.

Biosynthesis and Degradation: A Presumed Pathway

The precise enzymatic pathways for the synthesis and degradation of this compound in mammals are not well-defined. However, a general pathway can be inferred from the metabolism of other wax esters.

Biosynthesis: The formation of this compound would likely involve the esterification of palmitoleoyl-CoA with myristyl alcohol. Palmitoleoyl-CoA is synthesized from palmitic acid by the action of Stearoyl-CoA Desaturase-1 (SCD1).[3] Myristyl alcohol can be formed from myristoyl-CoA through the action of fatty acyl-CoA reductases.

Degradation: The hydrolysis of this compound back into palmitoleic acid and myristyl alcohol is expected to be catalyzed by carboxylesterases or lipases.[1] The released fatty acid and fatty alcohol can then enter their respective metabolic pathways.

Palmitic Acid Palmitic Acid Palmitoleoyl-CoA Palmitoleoyl-CoA Palmitic Acid->Palmitoleoyl-CoA SCD1 This compound This compound Palmitoleoyl-CoA->this compound Esterification Myristic Acid Myristic Acid Myristoyl-CoA Myristoyl-CoA Myristic Acid->Myristoyl-CoA Acyl-CoA Synthetase Myristyl Alcohol Myristyl Alcohol Myristoyl-CoA->Myristyl Alcohol Fatty Acyl-CoA Reductase Myristyl Alcohol->this compound This compound->Myristyl Alcohol Hydrolysis (Lipase/Esterase) Palmitoleic Acid Palmitoleic Acid This compound->Palmitoleic Acid Hydrolysis (Lipase/Esterase)

Caption: Inferred biosynthetic and degradative pathway of this compound.

Core Metabolic Pathways Influenced by Constituent Fatty Acids

The metabolic influence of this compound is likely a composite of the effects of palmitoleic acid and myristic acid upon their release.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

  • Palmitic Acid (and by extension, Myristic Acid as a saturated fatty acid): Has been shown to inhibit AMPK phosphorylation, leading to the activation of downstream targets like mTORC1/p70S6K, which can contribute to insulin (B600854) resistance.[4]

  • Palmitoleic Acid: In contrast, some studies suggest that monounsaturated fatty acids can have neutral or even beneficial effects on AMPK signaling, potentially counteracting the negative effects of saturated fatty acids.[5] A combination of palmitic, myristic, and palmitoleic acids has been shown to increase AMPKα phosphorylation.[5]

cluster_palmitate Palmitic/Myristic Acid cluster_palmitoleate Palmitoleic Acid Palmitate Palmitic/ Myristic Acid AMPK AMPK Palmitate->AMPK Palmitoleate Palmitoleic Acid Palmitoleate->AMPK mTORC1/p70S6K mTORC1/p70S6K AMPK->mTORC1/p70S6K Insulin Resistance Insulin Resistance mTORC1/p70S6K->Insulin Resistance

Caption: Opposing effects of saturated and monounsaturated fatty acids on the AMPK pathway.
Sterol Regulatory Element-Binding Protein (SREBP) Signaling

SREBPs are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.

  • Palmitic Acid: Can induce the expression and activation of SREBP1, leading to increased expression of lipogenic genes.[6]

  • Palmitoleic Acid (and other unsaturated fatty acids): Can suppress SREBP-1c transcription, thereby reducing de novo lipogenesis.[7][8]

Palmitate Palmitate SREBP-1c SREBP-1c Palmitate->SREBP-1c Unsaturated FAs\n(e.g., Palmitoleate) Unsaturated FAs (e.g., Palmitoleate) Unsaturated FAs\n(e.g., Palmitoleate)->SREBP-1c Lipogenic Gene\nExpression Lipogenic Gene Expression SREBP-1c->Lipogenic Gene\nExpression De Novo Lipogenesis De Novo Lipogenesis Lipogenic Gene\nExpression->De Novo Lipogenesis

Caption: Regulation of SREBP-1c signaling by fatty acids.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism.

  • Palmitic Acid: Has been shown to increase the expression of PGC1α and phosphorylated PPARγ, which can lead to lipid accumulation in hepatocytes.[9]

  • Unsaturated Fatty Acids: Are known ligands for PPARs and can activate them, leading to the induction of genes involved in fatty acid oxidation.[10]

Fatty Acids Fatty Acids PPARs PPARs Fatty Acids->PPARs Ligand Activation RXR RXR PPARs->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target Gene\nExpression Target Gene Expression PPRE->Target Gene\nExpression Transcription Fatty Acid\nOxidation Fatty Acid Oxidation Target Gene\nExpression->Fatty Acid\nOxidation Lipid\nMetabolism Lipid Metabolism Target Gene\nExpression->Lipid\nMetabolism

Caption: General overview of PPAR signaling activation by fatty acids.

Quantitative Data on Constituent Fatty Acid Metabolism

The metabolic fates of myristic and palmitic acids have been quantitatively assessed in human studies.

Fatty AcidIncorporation into Triglycerides (TG)Incorporation into Phospholipids (PL)Incorporation into Cholesteryl Esters (CE)Mean Residence Time in TG (hours)
Myristate >95%--8.6 - 9.9
Palmitate -18%7%12.7 - 15.3

Data adapted from a study on the comparative lipoprotein metabolism of myristate, palmitate, and stearate (B1226849) in normolipidemic men.[11]

Experimental Protocols

Analysis of Wax Esters in Biological Samples

Objective: To isolate and quantify wax esters from tissues or cells.

Methodology:

  • Lipid Extraction: Homogenize tissue or cell pellets in a chloroform:methanol solvent system (e.g., 2:1, v/v) to extract total lipids.

  • Lipid Class Separation: Utilize solid-phase extraction (SPE) with a silica (B1680970) gel column.

    • Load the total lipid extract onto the column.

    • Elute neutral lipids, including wax esters, with a non-polar solvent like hexane (B92381) or chloroform.

    • Elute more polar lipids with solvents of increasing polarity.

  • Wax Ester Isolation: Further purify the wax ester fraction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Hydrolysis and Derivatization: Hydrolyze the isolated wax esters (e.g., using methanolic HCl) to release the constituent fatty acids and fatty alcohols. Convert the fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis.

  • Quantification: Analyze the FAMEs and fatty alcohols by GC coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). Use internal standards for accurate quantification.[12][13]

Measurement of Fatty Acid Oxidation

Objective: To determine the rate of fatty acid oxidation in cultured cells.

Methodology:

  • Cell Culture: Plate cells (e.g., hepatocytes, myotubes) in appropriate culture medium.

  • Radiolabeling: Incubate the cells with a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid, complexed to bovine serum albumin (BSA).

  • Incubation: Allow the cells to metabolize the radiolabeled fatty acid for a defined period.

  • Capture of ¹⁴CO₂: Trap the ¹⁴CO₂ produced from the complete oxidation of the fatty acid using a filter paper soaked in a trapping agent (e.g., NaOH or phenylethylamine).

  • Measurement of Radioactivity: Quantify the radioactivity on the filter paper using a scintillation counter. The amount of ¹⁴CO₂ produced is directly proportional to the rate of fatty acid oxidation.

Conclusion and Future Directions

While the direct role of this compound in lipid metabolism remains to be elucidated, the known functions of its constituent fatty acids, palmitoleic acid and myristic acid, suggest a complex and potentially dualistic influence on key metabolic pathways. The release of a saturated fatty acid (myristate) and a monounsaturated fatty acid (palmitoleate) upon hydrolysis could trigger opposing signaling events, particularly in the context of AMPK and SREBP regulation.

Future research should focus on:

  • Elucidating the specific enzymes responsible for the synthesis and degradation of this compound in mammals.

  • Investigating the direct effects of this compound on cellular signaling pathways and gene expression.

  • Determining the physiological concentrations of this compound in various tissues and its potential role as a signaling molecule.

A deeper understanding of the metabolism and function of wax esters like this compound will provide a more complete picture of the intricate network of lipid-mediated regulation in health and disease, potentially opening new avenues for therapeutic intervention in metabolic disorders.

References

An In-depth Technical Guide to the Isomer of Palmitoleyl Myristate: The Discovery and Scientific History of Myristyl Palmitoleate

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This technical guide addresses the discovery and history of Myristyl Palmitoleate (B1233929) (CAS 22393-82-4) . Extensive research has revealed no significant scientific literature for a compound named "Palmitoleyl myristate." However, Myristyl Palmitoleate is an isomeric compound, representing the ester of myristyl alcohol and palmitoleic acid, as opposed to the requested palmitoleyl alcohol and myristic acid ester. Given their structural similarity and the lack of information on "this compound," this guide focuses on its scientifically documented isomer.

Executive Summary

Myristyl palmitoleate is a wax ester, a class of lipids known for their roles as energy storage molecules and waterproofing agents in various organisms. While a specific date of discovery for myristyl palmitoleate is not prominently documented, its scientific history is intertwined with the broader exploration of wax esters, particularly those found in marine ecosystems. This guide provides a comprehensive overview of the chemical properties, synthesis, natural occurrence, and the limitedly explored biological significance of myristyl palmitoleate. Detailed experimental protocols for its synthesis and analysis are presented, alongside quantitative data and visual diagrams of key processes to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Myristyl palmitoleate is the ester formed from the condensation of myristyl alcohol (a 14-carbon saturated fatty alcohol) and palmitoleic acid (a 16-carbon monounsaturated fatty acid).[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 22393-82-4[1]
Molecular Formula C30H58O2[1]
Molecular Weight 450.78 g/mol [1]
Synonyms 9-Hexadecenoic acid, tetradecyl ester, (Z)-, Tetradecyl (9Z)-9-hexadecenoate[1]
Lipid Number WE (14:0/16:1(9Z))[1]
Physical State Solid[2]
Purity (typical) >99%[1]
Storage Freezer[1]

Discovery and History

The history of myristyl palmitoleate is not one of a singular discovery but rather an emergence from the systematic study of wax esters. The formal identification of wax esters dates back to 1815 when French chemist Michel Chevreul analyzed spermaceti from sperm whales.[3] For a long time, sperm whale oil and jojoba plant oil were the primary sources for industrial wax esters.[3]

The discovery of myristyl palmitoleate in the scientific literature is linked to the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allowed for the detailed characterization of complex lipid mixtures from natural sources.

A significant breakthrough in the understanding of marine wax esters came with the exploration of deep-water fish and zooplankton.[3] The marine copepod Calanus finmarchicus, a crucial component of the North Atlantic ecosystem, was identified as a rich source of wax esters, which can constitute over 80% of its total lipid content.[4] Detailed lipidomic analyses of Calanus finmarchicus and other marine organisms have led to the identification and quantification of a diverse array of wax esters, including myristyl palmitoleate. These wax esters serve as a primary energy reserve for the organisms.[4][5]

While a specific seminal paper detailing the "discovery" of myristyl palmitoleate is not apparent, its identification is a result of the collective efforts of lipid chemists and marine biologists studying the composition of natural waxes.

Experimental Protocols

Synthesis of Myristyl Palmitoleate

Myristyl palmitoleate, like other wax esters, can be synthesized through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its milder reaction conditions and higher specificity.[6]

This protocol is a general method for the synthesis of wax esters using an immobilized lipase (B570770), which can be adapted for myristyl palmitoleate.

Materials:

  • Palmitoleic acid methyl ester (or other fatty acid methyl esters from a natural oil source)

  • Myristyl alcohol (1-tetradecanol)

  • Immobilized lipase (e.g., Lipozyme®)

  • Isooctane (B107328) (or other suitable solvent, optional)

  • Saturated salt solutions for controlling water activity

  • Small test tubes with screw caps

  • Shaker incubator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Enzyme Preparation: The immobilized enzyme is equilibrated to a specific water activity (aw) by storing it over a saturated salt solution (e.g., LiCl for aw = 0.11) in a desiccator for at least a week.[7]

  • Reaction Mixture Preparation: In a screw-capped test tube, weigh equimolar amounts of palmitoleic acid methyl ester and myristyl alcohol (e.g., 0.1 mmol each).[7]

  • Catalyst Addition: Add the equilibrated immobilized lipase to the reaction mixture. The enzyme-to-lipid ratio can be varied (e.g., 0.3 to 0.9 by weight of the substrates).[7]

  • Solvent Addition (Optional): A solvent like isooctane can be added to the reaction mixture (e.g., 0-30% of the substrate weight).[7]

  • Incubation: Place the sealed test tubes in a shaker incubator at a controlled temperature (e.g., 50-80°C) for a specified reaction time (e.g., up to 40 minutes).[7] To drive the reaction towards product formation, the reaction can be performed in an open system to allow for the evaporation of the methanol (B129727) byproduct.[7]

  • Reaction Quenching and Sample Preparation: At the end of the reaction, add 1 mL of isooctane to the sample, shake, and withdraw the supernatant for analysis, leaving the immobilized enzyme behind.[7]

  • Analysis: The yield of myristyl palmitoleate is determined by HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PAME Palmitoleic Acid Methyl Ester Mix Mix Substrates and Enzyme PAME->Mix MA Myristyl Alcohol MA->Mix Enzyme Immobilized Lipase (equilibrated) Enzyme->Mix Incubate Incubate with Shaking and Heat Mix->Incubate Quench Quench Reaction (add solvent) Incubate->Quench Analyze Analyze by HPLC Quench->Analyze

Enzymatic Synthesis of Myristyl Palmitoleate Workflow
Analysis of Myristyl Palmitoleate by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol for the analysis of wax esters, which is applicable to myristyl palmitoleate.

Materials:

  • Lipid extract containing myristyl palmitoleate

  • Methanol

  • Internal standard (e.g., fatty acid 21:0)

  • GC-MS system with a suitable column

Procedure:

  • Sample Preparation: Dissolve the lipid extract in methanol.[8]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system in splitless mode.

    • Column: Use a capillary column suitable for lipid analysis (e.g., Phenomenex WaxPluss, 30 m x 0.25 mm id, 0.25 µm film thickness).

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: A typical temperature program would be:

      • Initial temperature: 70°C for 0.6 min

      • Ramp 1: 25°C/min to 170°C

      • Ramp 2: 3°C/min to 235°C

      • Ramp 3: 15°C/min to 255°C

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The mass spectra are scanned over a suitable m/z range.

  • Quantification: The quantification of myristyl palmitoleate is performed by comparing its peak area to that of the internal standard.

G cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing LipidExtract Lipid Extract Dissolve Dissolve in Methanol LipidExtract->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by Mass Spectrometry Separate->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify

GC-MS Analysis Workflow for Myristyl Palmitoleate

Biological Activity and Significance

The specific biological activities of isolated myristyl palmitoleate are not well-documented in the scientific literature. However, its presence in significant quantities in marine organisms like Calanus finmarchicus suggests a primary role as an energy storage molecule.[4][5]

The broader biological effects are often attributed to the entire oil extract or its constituent fatty acid, palmitoleic acid.

  • Calanus Oil: Dietary supplementation with Calanus oil, which is rich in wax esters including myristyl palmitoleate, has been shown to attenuate obesity, inflammation, and glucose intolerance in mouse models of diet-induced obesity.

  • Palmitoleic Acid (the fatty acid component): Palmitoleic acid is recognized as an anti-inflammatory lipid that may help in ameliorating metabolic disorders.[9] Animal and cell culture studies have indicated that palmitoleic acid can improve insulin (B600854) sensitivity in the liver and skeletal muscles.[10]

It is important to note that these biological activities are associated with the complex mixture of lipids in Calanus oil or the free fatty acid, and not specifically with myristyl palmitoleate. Further research is needed to elucidate the direct biological roles of this specific wax ester.

Conclusion

Myristyl palmitoleate, an isomer of the requested "this compound," is a wax ester with a history rooted in the broader scientific investigation of lipids from marine sources. While not extensively studied as an individual compound, its identity and properties are known, and it is commercially available for research purposes. Its primary known role is as an energy reserve in marine zooplankton. The biological activities associated with oils rich in this and other wax esters are promising for metabolic health, though the specific contributions of myristyl palmitoleate remain to be fully understood. The detailed protocols for its synthesis and analysis provided in this guide offer a foundation for further research into this and other related lipid molecules.

References

Palmitoleyl Myristate: A Potential Novel Biomarker in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Palmitoleyl myristate is a wax ester, an ester of palmitoleic acid (a monounsaturated omega-7 fatty acid) and myristyl alcohol (derived from myristic acid, a saturated fatty acid). While not extensively studied, its constituent fatty acids, palmitoleic acid and myristic acid, have been independently implicated in a range of physiological and pathological processes. This technical guide explores the potential of this compound as a novel biomarker by examining the established roles of its components in disease, outlining a plausible biosynthetic pathway, and providing detailed methodologies for its quantification in biological samples. This document serves as a resource for researchers, scientists, and drug development professionals interested in investigating new lipid biomarkers.

The Rationale for this compound as a Biomarker

The investigation of this compound as a potential biomarker is predicated on the significant and diverse biological activities of its constituent fatty acids. Alterations in the levels of palmitoleic acid and myristic acid have been associated with various disease states, suggesting that their combined ester form could serve as a more specific or sensitive indicator of metabolic dysregulation.

Palmitoleic Acid: A Lipokine with Diverse Roles

Palmitoleic acid (16:1n-7) is increasingly recognized not just as a component of triglycerides and cell membranes, but as a lipokine—a lipid hormone that can signal to distant tissues. It is synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[1][2] Studies have linked circulating levels of palmitoleic acid to:

  • Metabolic Syndrome and Diabetes: While some studies suggest beneficial effects like improved insulin (B600854) sensitivity, others have associated higher levels with an increased risk of metabolic syndrome.[3][4] This controversy highlights the need for more specific biomarkers.

  • Cardiovascular Disease: Altered levels of palmitoleic acid have been observed in patients with coronary heart disease.[4]

  • Inflammation: Elevated palmitoleic acid may be indicative of an inflammatory response, a key factor in many chronic diseases.[3]

Myristic Acid: A Modulator of Inflammation and Lipid Metabolism

Myristic acid (14:0) is a saturated fatty acid that has been identified as a potential biomarker in several inflammatory and metabolic conditions:

  • Sepsis and Systemic Inflammatory Response Syndrome (SIRS): Serum levels of myristic acid have been found to be significantly higher in patients with sepsis and SIRS compared to healthy controls, with the highest levels observed within 24 hours of diagnosis.[5] It has been proposed as a candidate marker for severe inflammation.[5]

  • Coronary Artery Disease (CAD): Machine learning models have identified serum myristic acid as a potential biomarker for the risk of CAD in patients with type 2 diabetes mellitus.[6][7]

  • Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): Elevated levels of myristic acid in plasma triglycerides have been associated with MASLD in patients with type 2 diabetes.[8]

Quantitative Data on Constituent Fatty Acids as Biomarkers

The following tables summarize the quantitative findings for palmitoleic acid and myristic acid in various disease states. It is important to note that this data pertains to the individual fatty acids, not the this compound ester.

Table 1: Palmitoleic Acid as a Biomarker in Human Studies

Disease/ConditionSample TypePatient GroupControl GroupKey Finding
Metabolic Risk Plasma PhospholipidsHigh PalmitoleateLow PalmitoleateAssociated with lower LDL, higher HDL, but also higher triglycerides.[4]
Type 2 Diabetes Plasma PhospholipidsHigh trans-PalmitoleateLow trans-Palmitoleate48% lower risk of incident diabetes in the highest quintile.[9]
Abdominal Adiposity PlasmaHigh TriglyceridesLow TriglyceridesPalmitoleic acid content was significantly higher in the high triglyceride group.[10]

Table 2: Myristic Acid as a Biomarker in Human Studies

Disease/ConditionSample TypePatient GroupControl GroupKey Finding
Sepsis & SIRS SerumSepsis/SIRS PatientsHealthy ControlsSignificantly higher myristic acid levels in Sepsis and SIRS groups.[5]
Bacteraemia SerumBacteraemia PatientsNon-BacteraemiaMyristic acid was the single most predictive metabolite with high sensitivity and specificity.[5]
MASLD in T2D Plasma TriglyceridesMASLD PatientsNon-MASLD PatientsMyristic acid was the fatty acid with the greatest difference between groups.[8]

Proposed Biosynthetic Pathway of this compound

In mammals, wax esters are synthesized in a two-step pathway.[10] First, a fatty acyl-CoA is reduced to a fatty alcohol. Second, a wax synthase enzyme catalyzes the esterification of a fatty alcohol with another fatty acyl-CoA.[10] Based on this general pathway, a plausible biosynthetic route for this compound can be proposed:

  • Myristyl Alcohol Formation: Myristoyl-CoA is reduced to myristyl alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).

  • Esterification: Palmitoleoyl-CoA is esterified with myristyl alcohol to form this compound. This step is catalyzed by a wax synthase (WS), such as acyl-CoA wax alcohol acyltransferase (AWAT).

This compound Biosynthesis MyristoylCoA Myristoyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) MyristoylCoA->FAR PalmitoleoylCoA Palmitoleoyl-CoA AWAT Wax Synthase (e.g., AWAT) PalmitoleoylCoA->AWAT NADPH NADPH NADPH->FAR MyristylAlcohol Myristyl Alcohol MyristylAlcohol->AWAT PalmitoleylMyristate This compound NADP NADP+ CoA_1 CoA CoA_2 CoA FAR->MyristylAlcohol Reduction FAR->NADP FAR->CoA_1 AWAT->PalmitoleylMyristate Esterification AWAT->CoA_2

Caption: Proposed biosynthetic pathway for this compound in mammalian cells.

Experimental Protocols for Quantification

The quantification of this compound in biological samples like plasma, serum, or tissue homogenates requires a multi-step process involving lipid extraction, separation, and detection, typically using mass spectrometry.

Sample Preparation and Lipid Extraction

Objective: To efficiently extract wax esters and other lipids from the biological matrix while minimizing degradation.

Methodology (modified from Folch/Bligh-Dyer methods):

  • Sample Collection: Collect blood in EDTA tubes and centrifuge to obtain plasma. For tissues, snap-freeze immediately in liquid nitrogen and store at -80°C.

  • Homogenization (for tissues): Homogenize a known weight of tissue (e.g., 20 mg) in a suitable solvent on ice.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain wax ester) to the sample (e.g., 200 µL of plasma or the tissue homogenate) to correct for extraction efficiency and matrix effects.

  • Lipid Extraction:

    • Add chloroform (B151607):methanol (2:1, v/v) to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Perform a second extraction on the remaining aqueous phase with chloroform to maximize recovery.

  • Drying and Reconstitution:

    • Dry the pooled organic extracts under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent suitable for the chosen analytical method (e.g., isopropanol (B130326):acetonitrile for LC-MS).

Analytical Quantification by LC-MS/MS

Objective: To separate this compound from other lipid species and to identify and quantify it with high sensitivity and specificity.

Methodology:

  • Chromatographic Separation:

    • Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reverse-phase column suitable for lipidomics (e.g., C18 or C30).

    • Mobile Phase: A gradient of two or more solvents is typically used, for example, a mixture of water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

    • Flow Rate and Temperature: Optimized for the specific column and separation.

  • Mass Spectrometry Detection:

    • Instrument: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for wax esters, often detecting them as ammonium adducts.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high sensitivity and specificity for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

  • Data Analysis:

    • Quantify the peak area of the specific MRM transition for this compound.

    • Normalize the peak area to that of the internal standard.

    • Calculate the concentration of this compound in the original sample using a calibration curve generated from authentic standards.

Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Chloroform:Methanol) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC UHPLC Separation (Reverse Phase) Dry->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Normalize Normalization to Internal Standard Integrate->Normalize Quantify Quantification using Calibration Curve Normalize->Quantify Result Concentration of This compound Quantify->Result

Caption: Workflow for the quantification of this compound in biological samples.

Conclusion and Future Directions

While direct evidence is currently lacking, the established roles of palmitoleic acid and myristic acid in a variety of metabolic and inflammatory diseases provide a strong rationale for investigating this compound as a potential novel biomarker. The dysregulation of the metabolic pathways that produce its precursors could lead to altered levels of this wax ester, potentially offering a more specific or early indication of disease than the individual fatty acids alone.

Future research should focus on:

  • Method Development and Validation: Establishing and validating robust analytical methods for the routine quantification of this compound in human samples is a critical first step.

  • Clinical Cohort Studies: Measuring levels of this compound in large, well-characterized patient cohorts for various diseases (e.g., metabolic syndrome, cardiovascular disease, sepsis) is necessary to determine its clinical utility as a diagnostic or prognostic biomarker.

  • Mechanistic Studies: Investigating the enzymatic regulation of this compound biosynthesis and its downstream biological functions will provide a deeper understanding of its role in health and disease.

The exploration of novel lipid biomarkers like this compound holds promise for advancing our understanding of complex diseases and developing new diagnostic and therapeutic strategies.

References

The Physiological Relevance of Palmitoleyl Myristate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Wax esters are a critical class of neutral lipids with diverse physiological roles, from energy storage to maintaining the integrity of the skin barrier. Palmitoleyl myristate, an unsaturated wax ester formed from palmitoleic acid and myristyl alcohol, is a constituent of human sebum. However, its specific physiological relevance remains largely unexplored in scientific literature. This technical guide provides an in-depth overview of the current understanding of wax esters, the known biological activities of this compound's constituent molecules—palmitoleic acid and myristic acid—and proposes future research directions to elucidate its precise functions. Detailed experimental protocols and hypothesized signaling pathways are presented to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction to Wax Esters

Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols.[1] Their physical and chemical properties, such as melting point and polarity, are determined by the chain length and degree of unsaturation of their constituent fatty acid and fatty alcohol.[1] In humans, wax esters are major components of sebum, the lipid-rich secretion of the sebaceous glands, and meibum, the secretion of the meibomian glands of the eyelids.[2][3] They play a crucial role in forming a protective, hydrophobic barrier on the skin and ocular surface, preventing water loss and protecting against environmental insults.[2][4]

This compound is a specific unsaturated wax ester composed of palmitoleic acid (a 16-carbon monounsaturated fatty acid) and myristyl alcohol (a 14-carbon saturated fatty alcohol). While its presence in human skin lipids has been identified, a detailed understanding of its physiological significance is currently lacking. This guide aims to bridge this gap by synthesizing information on its components and related compounds, and by providing a roadmap for future research.

Known Physiological Roles of Constituent Moieties

The biological activities of this compound can be inferred from the known functions of its constituent fatty acid, palmitoleic acid, and the fatty acid corresponding to its fatty alcohol, myristic acid.

Palmitoleic Acid: An Anti-Inflammatory Lipokine

Palmitoleic acid (16:1n7) is a monounsaturated fatty acid that has been recognized for its role as a "lipokine," a lipid hormone that can exert beneficial metabolic effects.[5] It is known to possess significant anti-inflammatory properties.[5][6][7][8][9]

Anti-Inflammatory Effects:

  • Inhibition of Pro-inflammatory Cytokine Production: Palmitoleic acid has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophages stimulated with lipopolysaccharide (LPS).[10][11][12]

  • Modulation of Inflammatory Signaling Pathways: It can inhibit the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[10][12] It has also been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate inflammation and metabolism.[5][12][13][14][15]

Quantitative Data on Anti-Inflammatory Effects of Palmitoleic Acid:

Cell TypeStimulantTreatmentCytokine/MediatorInhibition (%)Reference
Mouse Bone Marrow-Derived MacrophagesLPS (10 ng/mL)Palmitoleate (200 µM)IL-1β mRNASignificant decrease[10]
Mouse Bone Marrow-Derived MacrophagesLPS (10 ng/mL)Palmitoleate (200 µM)IL-6 mRNASignificant decrease[10]
Mouse Bone Marrow-Derived MacrophagesLPS (10 ng/mL)Palmitoleate (200 µM)TNF-α mRNASignificant decrease[10]
HTR-8 TrophoblastsLPS (1 µg/mL)Palmitoleate (200 µM)TNF-α mRNASignificant decrease[11]
JEG-3 TrophoblastsLPS (1 µg/mL)Palmitoleate (200 µM)TNF-α mRNASignificant decrease[11]
Myristic Acid: A Modulator of Protein Function and Lipotoxicity

Myristic acid (14:0) is a saturated fatty acid that can be either obtained from the diet or synthesized endogenously. It has distinct metabolic fates and biological activities compared to other saturated fatty acids.[16][17]

Protein Myristoylation: Myristic acid can be co-translationally attached to the N-terminal glycine (B1666218) residue of a variety of proteins in a process called myristoylation.[18] This lipid modification is crucial for membrane targeting and the function of many signaling proteins, including G proteins and kinases.[18][19]

Lipotoxicity: While not inherently toxic on its own, myristic acid has been shown to potentiate the lipotoxic effects of palmitic acid, a common saturated fatty acid, leading to increased cellular stress and apoptosis in hepatocytes.[1]

Hypothesized Physiological Relevance of this compound

Based on the functions of its components and the general roles of wax esters, we can hypothesize several physiological roles for this compound.

  • Skin Barrier Function and Moisturization: As a wax ester, this compound likely contributes to the physical barrier of the skin, preventing water loss and protecting against external factors.[2][4] Its unsaturated nature may impart a lower melting point compared to fully saturated wax esters, potentially influencing the fluidity and feel of sebum.

  • Modulation of Skin Inflammation: The presence of the anti-inflammatory palmitoleic acid moiety suggests that this compound could have localized anti-inflammatory effects on the skin, potentially mitigating inflammatory skin conditions.

  • Antimicrobial Activity: Fatty acids and their esters can exhibit antimicrobial properties. It is plausible that this compound contributes to the antimicrobial barrier of the skin.

Proposed Experimental Protocols for Investigating the Physiological Relevance of this compound

To move beyond hypothesis and establish the concrete physiological roles of this compound, a series of targeted experiments are necessary.

In Vitro Model of the Skin Barrier

Objective: To assess the effect of this compound on skin barrier function.

Methodology:

  • Cell Culture: Human epidermal keratinocytes (HaCaT cells) will be cultured to form a differentiated, stratified epidermal equivalent.[20]

  • Treatment: The epidermal equivalents will be topically treated with varying concentrations of this compound.

  • Barrier Function Assessment:

    • Transepidermal Water Loss (TEWL): Measure TEWL to assess the integrity of the water barrier.

    • Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in barrier function, such as filaggrin (FLG), aquaporin-3 (AQP3), and caspase-14 (CASP14).[20]

  • Lipid Analysis: Use GC-MS or LC-MS/MS to analyze the lipid composition of the treated epidermal equivalents to see if this compound is incorporated and if it alters the overall lipid profile.

Anti-Inflammatory Effects in Skin Cells

Objective: To determine if this compound possesses anti-inflammatory properties in skin cells.

Methodology:

  • Cell Culture: Culture human keratinocytes (HaCaT) and human dermal fibroblasts.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or TNF-α.

  • Treatment: Co-treat the stimulated cells with different concentrations of this compound.

  • Assessment of Inflammatory Response:

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant using ELISA.

    • Gene Expression Analysis: Analyze the mRNA levels of inflammatory genes using qRT-PCR.

    • Signaling Pathway Analysis: Use Western blotting to assess the activation of key inflammatory signaling proteins, such as NF-κB (p65 phosphorylation) and MAP kinases (p38, JNK, ERK phosphorylation).

Antimicrobial Activity Assay

Objective: To evaluate the antimicrobial activity of this compound.

Methodology:

  • Microorganisms: Use common skin commensals and pathogens, such as Staphylococcus aureus, Staphylococcus epidermidis, and Propionibacterium acnes.

  • Broth Microdilution Assay:

    • Prepare serial dilutions of this compound in a suitable broth medium.[21][22]

    • Inoculate the wells of a 96-well plate with a standardized suspension of the test microorganism.

    • Incubate the plates and determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that inhibits visible growth.[21]

  • Agar (B569324) Diffusion Test:

    • Inoculate agar plates with the test microorganisms.

    • Apply sterile filter paper discs impregnated with different concentrations of this compound to the agar surface.[22]

    • Measure the diameter of the zone of inhibition around the discs after incubation.

Visualizing Hypothesized Signaling Pathways and Experimental Workflows

To provide a clearer conceptual framework, the following diagrams illustrate a hypothesized signaling pathway for the anti-inflammatory effects of this compound and a general workflow for investigating its physiological relevance.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds This compound This compound PPARα PPARα This compound->PPARα Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Activates Transcription PPARα->NF-κB Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental_Workflow Start Start In Vitro Cell Models In Vitro Cell Models Start->In Vitro Cell Models Skin Barrier Function Skin Barrier Function In Vitro Cell Models->Skin Barrier Function Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Cell Models->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays In Vitro Cell Models->Antimicrobial Assays Gene Expression Analysis Gene Expression Analysis Skin Barrier Function->Gene Expression Analysis Lipidomic Analysis Lipidomic Analysis Skin Barrier Function->Lipidomic Analysis Anti-inflammatory Assays->Gene Expression Analysis Protein Analysis Protein Analysis Anti-inflammatory Assays->Protein Analysis Data Analysis & Interpretation Data Analysis & Interpretation Antimicrobial Assays->Data Analysis & Interpretation Gene Expression Analysis->Data Analysis & Interpretation Protein Analysis->Data Analysis & Interpretation Lipidomic Analysis->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct evidence for the physiological relevance of this compound is currently scarce, a comprehensive analysis of its constituent molecules and the broader class of wax esters provides a strong foundation for hypothesizing its functions. The anti-inflammatory properties of palmitoleic acid and the role of myristic acid in protein modification suggest that this compound is more than just a structural component of sebum. It may actively participate in modulating skin homeostasis, inflammation, and microbial defense.

The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to systematically investigate the physiological roles of this intriguing wax ester. Future studies should focus on in vivo models to validate in vitro findings and to understand the complex interactions of this compound within the intricate lipid matrix of the skin. A deeper understanding of the biological activities of specific wax esters like this compound will be invaluable for the development of novel therapeutic and cosmetic strategies for a variety of skin conditions.

References

Palmitoleyl Myristate in the Lipidome of Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wax esters, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol, are significant components of the lipidome of many marine organisms. They serve crucial physiological roles, primarily as a long-term energy store and as a means of buoyancy control. The composition of these wax esters can vary significantly between species, reflecting differences in diet, metabolic processes, and environmental conditions.

This technical guide focuses on palmitoleyl myristate, a specific wax ester comprised of palmitoleic acid (a C16:1 monounsaturated fatty acid) and myristyl alcohol (a C14:0 saturated fatty alcohol). While the individual fatty acid and fatty alcohol components are known to be present in the lipid profiles of various marine species, comprehensive quantitative data for the intact this compound molecule is not widely available in existing literature. However, its identity is recognized within lipidomic databases such as the LIPID MAPS Structure Database (LMSD), where it is classified as 9Z-hexadecenyl tetradecanoate[1].

This guide will synthesize the available information on the general wax ester composition of key marine organisms, provide detailed experimental protocols for the analysis of these lipids, and present visualizations of analytical workflows and biosynthetic pathways relevant to the study of this compound and other wax esters.

Data Presentation: Wax Ester Composition in Select Marine Organisms

Direct quantitative data for this compound is scarce in the literature. However, by examining the reported fatty acid and fatty alcohol composition of total wax esters in various marine organisms, we can infer the potential for its presence. The following table summarizes the general composition of wax esters in several marine species known to be rich in these lipids. The presence of C16:1 fatty acids and C14:0 fatty alcohols are highlighted as the constituent components of this compound.

Marine OrganismCommon NameMajor Fatty Acids in Wax EstersMajor Fatty Alcohols in Wax EstersReference
Calanus finmarchicusCopepod14:0, 16:0, 20:5n-3, 22:6n-320:1, 22:1[2]
Euphausia superbaAntarctic Krill14:0, 16:0, 16:1, 18:1Not specified in detail[3][4]
Thysanoessa inermisKrillMonoenoic fatty acidsNot specified in detail[3]
Thysanoessa raschiiKrillMonoenoic fatty acidsNot specified in detail[3]
Gadus morhuaAtlantic Cod18:1 (dominant)Not specified in detail[2]
Hoplostethus atlanticusOrange RoughyHigh levels of various fatty acidsHigh levels of various fatty alcohols[5]

Note: The data presented is a summary of major components and does not represent an exhaustive list. The absence of a specific fatty acid or alcohol in this table does not confirm its absence in the organism.

Experimental Protocols

The analysis of wax esters from marine organisms involves a multi-step process of lipid extraction, separation, and identification. The following is a generalized protocol based on established methodologies.

Lipid Extraction

A common and effective method for extracting total lipids from biological tissues is the Bligh and Dyer method.

  • Objective: To extract total lipids from a homogenized tissue sample.

  • Materials:

  • Procedure:

    • To a known weight of homogenized tissue in a glass centrifuge tube, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio.

    • Vortex the mixture thoroughly for 2-3 minutes to ensure complete extraction.

    • Add chloroform to the mixture to achieve a final chloroform:methanol ratio of 2:2 (v/v). Vortex again.

    • Add deionized water to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v). Vortex for a final time.

    • Centrifuge the mixture to separate the phases. Three layers will form: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.

    • Carefully collect the lower organic layer using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask or vial.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.

    • Determine the total lipid weight and store the extract under nitrogen at -20°C or lower until further analysis.

Separation of Wax Esters

Solid-Phase Extraction (SPE) is a widely used technique to separate different lipid classes.

  • Objective: To isolate wax esters from the total lipid extract.

  • Materials:

    • Silica (B1680970) gel SPE cartridges

    • Total lipid extract dissolved in a non-polar solvent (e.g., hexane (B92381) or chloroform)

    • Elution solvents of increasing polarity (e.g., hexane, diethyl ether in hexane, methanol)

    • Collection vials

  • Procedure:

    • Condition the silica gel SPE cartridge by passing a non-polar solvent (e.g., hexane) through it.

    • Load the total lipid extract (dissolved in a minimal amount of the same non-polar solvent) onto the cartridge.

    • Elute the wax esters with a non-polar solvent such as hexane or a low-polarity mixture like 1-2% diethyl ether in hexane.

    • More polar lipids, such as triacylglycerols and phospholipids, will be retained on the column and can be eluted subsequently with solvents of higher polarity.

    • Collect the fraction containing the wax esters and evaporate the solvent.

Analysis of Wax Esters

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of intact wax esters. High-Performance Thin-Layer Chromatography (HPTLC) can also be used for separation and quantification.

  • Objective: To identify and quantify the individual wax ester species, including this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Procedure for GC-MS Analysis:

    • Derivatize the fatty alcohol and fatty acid components if analyzing them separately after hydrolysis, or analyze the intact wax esters directly. For intact analysis, a high-temperature capillary column is required.

    • Dissolve the isolated wax ester fraction in a suitable solvent (e.g., hexane).

    • Inject a small volume of the sample into the GC.

    • The GC will separate the different wax esters based on their volatility and interaction with the stationary phase.

    • As each wax ester elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The mass spectrum of each wax ester provides information about its molecular weight and structure, allowing for identification.

    • Quantification can be achieved by comparing the peak areas of the individual wax esters to those of known standards.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow Sample Marine Organism Tissue Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Bligh & Dyer) Homogenization->Extraction TotalLipids Total Lipid Extract Extraction->TotalLipids SPE Solid-Phase Extraction (SPE) TotalLipids->SPE WaxEsters Isolated Wax Esters SPE->WaxEsters Analysis GC-MS Analysis WaxEsters->Analysis Data Identification and Quantification Analysis->Data

Caption: Generalized workflow for the analysis of wax esters.

Wax Ester Biosynthesis Pathway

Biosynthesis_Pathway FattyAcylCoA Fatty Acyl-CoA (e.g., Palmitoleoyl-CoA) WaxSynthase Wax Synthase (WS) FattyAcylCoA->WaxSynthase FattyAcylReductase Fatty Acyl-CoA Reductase (FAR) FattyAlcohol Fatty Alcohol (e.g., Myristyl Alcohol from Myristoyl-CoA) FattyAcylReductase->FattyAlcohol 2 NADP+ FattyAlcohol->WaxSynthase WaxEster Wax Ester (e.g., this compound) WaxSynthase->WaxEster CoA AnotherFattyAcylCoA Fatty Acyl-CoA (e.g., Myristoyl-CoA) AnotherFattyAcylCoA->FattyAcylReductase 2 NADPH

Caption: General pathway for wax ester biosynthesis.

Signaling Pathways and Physiological Roles

Currently, there is limited evidence for specific signaling roles of individual wax ester molecules like this compound in marine organisms. The primary and well-established functions of wax esters are:

  • Energy Storage: Wax esters are a highly efficient, energy-dense form of long-term energy storage, particularly important for organisms in environments with seasonal food availability, such as polar zooplankton.

  • Buoyancy: The low density of wax esters compared to seawater provides neutral or positive buoyancy, which is a significant energy-saving mechanism for many pelagic species, allowing them to maintain their position in the water column with minimal effort.

Further research into the lipidomics of marine organisms may yet reveal more specific biological activities or signaling functions for individual wax ester species. The methodologies and information presented in this guide provide a foundation for researchers and drug development professionals to explore this complex and fascinating area of marine biochemistry.

References

A Technical Guide to the Nomenclature and Synthesis of Palmitoleyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the wax ester palmitoleyl myristate, focusing on its chemical nomenclature, constituent parts, synthesis, and analysis. It is intended to serve as a technical resource for professionals in scientific research and development.

Deconstructing the Nomenclature

Wax esters are a class of lipids formed by the esterification of a fatty acid with a long-chain fatty alcohol. The name "this compound" systematically describes its chemical structure, which is derived from two distinct fatty acid precursors.

  • The Alcohol Component ("-oleyl"): The "palmitoleyl" part of the name refers to the fatty alcohol. This alcohol is derived from palmitoleic acid ((9Z)-hexadec-9-enoic acid), an omega-7 monounsaturated fatty acid with 16 carbon atoms.[1][2] Through reduction of its carboxylic acid group, palmitoleic acid becomes palmitoleyl alcohol.

  • The Acyl Component ("-ate"): The "myristate" part of the name indicates the acyl group, which is derived from myristic acid (tetradecanoic acid).[3][4] Myristic acid is a saturated fatty acid containing 14 carbon atoms.[3][5][6]

Therefore, this compound is the ester formed when the carboxyl group of myristic acid reacts with the hydroxyl group of palmitoleyl alcohol.

Visualization of Nomenclature

The logical relationship between the name and its chemical precursors can be visualized as follows:

G Diagram 1: Nomenclature of this compound A This compound B Palmitoleyl Alcohol (Fatty Alcohol) A->B derived from C Myristic Acid (Fatty Acid) A->C derived from D Palmitoleic Acid B->D is the reduction product of E Myristoyl Group C->E provides the

Diagram 1: Nomenclature of this compound

Physicochemical Properties

Quantitative data for the precursor molecules of this compound are summarized below. Data for the final wax ester is less commonly tabulated and is often characterized within mixtures.[7]

PropertyPalmitoleic AcidMyristic Acid
IUPAC Name (9Z)-hexadec-9-enoic acid[2]Tetradecanoic acid[3][5]
Molecular Formula C16H30O2[2][8]C14H28O2[3][5][9]
Molecular Weight 254.41 g/mol [2]228.37 g/mol [5]
Structure 16:1n-7 (monounsaturated)[1]14:0 (saturated)[5]

Synthesis of Wax Esters

The synthesis of wax esters like this compound is typically achieved through esterification. The Fischer-Speier esterification is a classic and widely used acid-catalyzed method.[10][11]

Fischer-Speier Esterification: General Workflow

This process involves reacting a carboxylic acid (myristic acid) with an alcohol (palmitoleyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[11] The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of one reactant (usually the alcohol) is used, and the water byproduct is removed as it forms.[11][12]

G Diagram 2: Fischer Esterification Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification A Myristic Acid D Reflux (60-110 °C, 1-10 hours) A->D B Palmitoleyl Alcohol (often in excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Water Removal (e.g., Dean-Stark) D->E drives equilibrium F Quenching & Extraction (e.g., NaHCO₃ wash) E->F G Drying (e.g., Na₂SO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (e.g., Column Chromatography) H->I J This compound (Final Product) I->J

References

Palmitoleyl Myristate and its Interaction with Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleyl myristate is a lipid ester composed of palmitoleic acid, a monounsaturated omega-7 fatty acid, and myristic acid, a saturated fatty acid. While direct research on this compound is limited, this guide synthesizes information based on the well-understood principles of its constituent fatty acids and their known interactions with cellular membranes. This document provides a technical overview of the putative biophysical properties of this compound and its potential effects on cell membrane structure, fluidity, and associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the biological activities of novel lipid esters.

Physicochemical Properties and Synthesis

This compound is an amphipathic molecule with a polar head group (ester bond) and two nonpolar acyl chains. The presence of a cis-double bond in the palmitoleyl chain introduces a kink, which is expected to influence its packing within the lipid bilayer.

Synthesis of this compound

The synthesis of fatty acid esters like this compound can be achieved through several methods. A common laboratory-scale approach is the Fischer esterification of palmitoleic acid and myristyl alcohol or, alternatively, the reaction of palmitoleyl alcohol with myristoyl chloride.

Example Synthesis Protocol: Fischer Esterification

A general protocol for the synthesis of a fatty acid ester, adaptable for this compound, is as follows:

  • Reactant Preparation: Equimolar amounts of palmitoleic acid and myristyl alcohol are dissolved in an excess of a suitable organic solvent (e.g., toluene) to act as a dehydrating agent.

  • Catalyst Addition: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.

  • Reaction Conditions: The mixture is refluxed for several hours with continuous removal of water, typically using a Dean-Stark apparatus, to drive the equilibrium towards ester formation.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Interaction with Cell Membranes: A Biophysical Perspective

The incorporation of this compound into a cell membrane is anticipated to induce localized changes in the biophysical properties of the bilayer. These effects are largely dictated by the geometry and chemical nature of its acyl chains.

Effects on Membrane Fluidity

The monounsaturated palmitoleyl chain is expected to increase membrane fluidity. The kink introduced by the cis-double bond disrupts the tight packing of adjacent phospholipid acyl chains, thereby lowering the phase transition temperature (Tm) of the membrane. In contrast, the saturated myristoyl chain would favor more ordered packing. The net effect on membrane fluidity will depend on the concentration of this compound and the composition of the host membrane.

Table 1: Predicted Biophysical Effects of this compound on Model Membranes

ParameterPredicted Effect of this compoundRationale
Membrane Fluidity IncreaseThe cis-double bond in the palmitoleyl chain disrupts acyl chain packing.
Bilayer Thickness Localized ThinningThe kinked palmitoleyl chain may reduce the effective length of the molecule, causing a local decrease in membrane thickness.
Lipid Packing Disruption of Ordered DomainsThe non-uniform shape of the molecule would likely disfavor its inclusion in highly ordered lipid domains (e.g., lipid rafts).
Lateral Pressure Profile AlterationChanges in lipid packing and chain dynamics will modulate the lateral pressure profile of the membrane, potentially affecting membrane protein function.
Experimental Protocols for Assessing Membrane Interactions

A variety of biophysical techniques can be employed to study the interaction of lipid esters with model membranes.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers.[1][2][3][4][5]

  • Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) are prepared from a host lipid (e.g., DPPC) with varying molar concentrations of this compound.

  • DSC Analysis: The liposome suspensions are subjected to controlled heating and cooling cycles in a differential scanning calorimeter.

  • Data Analysis: The main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) are determined. A decrease in Tm and a broadening of the transition peak upon addition of this compound would indicate an increase in membrane fluidity.

Protocol 2: Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared containing a fluorescent probe (e.g., DPH or TMA-DPH).

  • Measurement: The liposomes are incubated with varying concentrations of this compound. The fluorescence anisotropy of the probe is measured using a fluorometer with polarizing filters.

  • Data Analysis: A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, and thus an increase in membrane fluidity.

Putative Role in Cellular Signaling

By altering the physical properties of the membrane, this compound could indirectly modulate the function of membrane-associated proteins and influence signaling pathways.

Modulation of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which play a crucial role in signal transduction. Due to its kinked palmitoleyl chain, it is hypothesized that this compound would be excluded from these highly ordered domains. This could lead to a disruption of raft integrity and a subsequent alteration of signaling platforms.

Influence on Membrane Protein Function

The activity of many integral and peripheral membrane proteins is sensitive to the lipid environment. Changes in membrane fluidity, thickness, and lateral pressure induced by this compound could allosterically modulate the conformation and function of ion channels, receptors, and enzymes.

Diagram 1: Hypothetical Workflow for Investigating this compound's Effect on a Generic Signaling Pathway

G cluster_0 Cell Culture cluster_1 Biochemical Analysis cluster_2 Functional Assays cluster_3 Data Interpretation A Treat Cells with This compound C Isolate Membrane Fractions A->C F Measure Second Messenger Levels A->F G Assess Downstream Gene Expression (qPCR) A->G B Control Cells (Vehicle) B->C B->F B->G D Western Blot for Signaling Proteins C->D E Lipidomic Analysis C->E H Correlate Changes in Membrane Composition with Signaling Output D->H E->H F->H G->H

Caption: Workflow for studying signaling effects.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, this guide provides a theoretical framework for its potential interactions with cell membranes based on the known properties of its constituent fatty acids. It is hypothesized that this compound would act as a membrane fluidizing agent, potentially disrupting ordered lipid domains and modulating the function of membrane-associated proteins.

Future research should focus on the chemical synthesis and purification of this compound to enable direct experimental investigation of its biophysical and biological properties. Studies using model membrane systems and cell-based assays are warranted to validate the hypotheses presented in this guide and to elucidate the specific cellular pathways affected by this novel lipid ester.

Diagram 2: Proposed Research Strategy for this compound

G cluster_0 Synthesis & Characterization cluster_1 Biophysical Studies cluster_2 Cellular Studies A Chemical Synthesis B Purification (HPLC) A->B C Structural Verification (NMR, MS) B->C D Model Membrane Studies (Liposomes) C->D G Cell Viability Assays C->G E DSC, Fluorescence Anisotropy D->E F Neutron/X-ray Diffraction D->F H Membrane Fluidity Measurements (Laurdan GP) G->H I Signaling Pathway Analysis H->I

References

The Keystone of Energy Reserves: A Technical Guide to Palmitoleyl Myristate's Role in Organismal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Lipids are fundamental to energy storage in a vast array of organisms. Among these, wax esters represent a highly concentrated and efficient form of metabolic fuel. This technical guide provides an in-depth exploration of a specific wax ester, Palmitoleyl myristate, and its pivotal role in energy storage. Comprising palmitoleic acid and myristyl alcohol, this molecule is a significant component of the energy reserves in various organisms, most notably in marine zooplankton which form a critical link in the aquatic food web. This document will detail the biosynthesis of this compound, its function in metabolic regulation, particularly during periods of dormancy such as diapause, and present established methodologies for its quantification. Furthermore, this guide will explore the broader implications for drug development, particularly in targeting metabolic pathways.

Introduction: The Significance of Wax Esters in Energy Metabolism

Wax esters are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. Their highly reduced and anhydrous nature makes them a more efficient energy storage medium compared to triglycerides on a per-unit-mass basis. In organisms facing fluctuating food availability and environmental conditions, such as the marine copepod Calanus finmarchicus, wax esters, including this compound, constitute the primary long-term energy reserve, accounting for over 85% of their total lipids.[1][2][3] These reserves are crucial for survival during periods of low food availability and for fueling reproduction.[4][5][6]

This compound is formed from the esterification of palmitoleic acid (a C16:1 monounsaturated fatty acid) and myristyl alcohol (a C14:0 saturated fatty alcohol). Its unique structure influences its physical properties, such as melting point and density, which can have physiological implications beyond simple energy storage, including buoyancy control in aquatic organisms.

Biosynthesis of this compound

The synthesis of this compound is a two-step enzymatic process that occurs in the endoplasmic reticulum. This pathway is highly conserved across species that utilize wax esters for energy storage.

Step 1: Synthesis of Fatty Alcohol (Myristyl Alcohol)

The precursor for the fatty alcohol component is myristoyl-CoA, which is derived from myristic acid. A key enzyme, fatty acyl-CoA reductase (FAR) , catalyzes the reduction of myristoyl-CoA to myristyl alcohol. This reaction requires a reducing agent, typically NADPH.

Step 2: Esterification

The final step in the formation of this compound is the esterification of myristyl alcohol with palmitoleoyl-CoA. This reaction is catalyzed by a wax synthase (WS) , also known as a fatty acyl-CoA:fatty alcohol acyltransferase.

The overall biosynthetic pathway is depicted in the following diagram:

G Biosynthesis of this compound Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase Myristyl_Alcohol Myristyl Alcohol Myristoyl_CoA->Myristyl_Alcohol Fatty Acyl-CoA Reductase (FAR) + NADPH Palmitoleyl_Myristate This compound Myristyl_Alcohol->Palmitoleyl_Myristate Palmitoleic_Acid Palmitoleic Acid Palmitoleoyl_CoA Palmitoleoyl-CoA Palmitoleic_Acid->Palmitoleoyl_CoA Acyl-CoA Synthetase Palmitoleoyl_CoA->Palmitoleyl_Myristate Wax Synthase (WS)

Fig. 1: Biosynthetic pathway of this compound.

Role in Energy Storage and Metabolism

This compound, as a major component of wax esters, is the primary long-term energy depot in many zooplankton species. This is particularly evident during diapause, a state of dormancy that allows these organisms to survive unfavorable conditions.[4][5][7][8]

Quantitative Data on Wax Ester Composition
ComponentClassOrganismTissue/StageRelative Abundance (%) in Wax EstersReference
Myristic Acid (14:0)Fatty AcidCalanus finmarchicusCopepodite VVaries with season and diet[9]
Palmitoleic Acid (16:1)Fatty AcidCalanus finmarchicusCopepodite VVaries with season and diet[9]
Myristyl Alcohol (14:0)Fatty AlcoholCalanus finmarchicusCopepodite VVaries with season and diet[10]
Palmitoleyl Alcohol (16:1)Fatty AlcoholCalanus finmarchicusCopepodite VVaries with season and diet[10]

Note: The table above reflects the presence of the building blocks of this compound. The exact percentage of the final ester is dependent on the specificity of the wax synthase and the relative pool sizes of the precursor molecules.

Metabolism During Diapause

During diapause, copepods rely on the catabolism of their stored wax esters for energy. This process involves the hydrolysis of the ester bond by a lipase, releasing palmitoleic acid and myristyl alcohol. The fatty acid can then enter beta-oxidation to produce acetyl-CoA for the Krebs cycle and subsequent ATP production. The fatty alcohol can also be oxidized to its corresponding fatty acid and then enter beta-oxidation.

Experimental Protocols

The quantification of this compound and the study of its metabolism require robust analytical techniques. The following section outlines a general workflow and specific protocols for the analysis of wax esters from biological samples.

Experimental Workflow

The analysis of this compound typically involves lipid extraction, separation of lipid classes, and quantification by chromatography coupled with mass spectrometry.

G Experimental Workflow for this compound Analysis Sample Biological Sample (e.g., Copepod Homogenate) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Separation Lipid Class Separation (Solid Phase Extraction or TLC) Extraction->Separation WE_Fraction Wax Ester Fraction Separation->WE_Fraction Analysis GC-MS or LC-MS/MS Analysis WE_Fraction->Analysis Quantification Quantification and Data Analysis Analysis->Quantification

Fig. 2: General workflow for the analysis of this compound.
Detailed Methodologies

4.2.1. Lipid Extraction (Folch Method)

  • Homogenize the biological sample in a chloroform (B151607):methanol (2:1, v/v) solution.

  • Filter the homogenate to remove solid debris.

  • Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

  • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Collect the chloroform phase and dry it under a stream of nitrogen.

4.2.2. Wax Ester Isolation (Solid Phase Extraction)

  • Resuspend the dried lipid extract in a non-polar solvent (e.g., hexane).

  • Apply the sample to a silica-based solid-phase extraction (SPE) cartridge pre-conditioned with the same solvent.

  • Elute neutral lipids, including wax esters, with a non-polar solvent.

  • Elute more polar lipids with solvents of increasing polarity.

  • Collect the fraction containing the wax esters and dry it down.

4.2.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization (Optional but recommended for constituent analysis): For analysis of the constituent fatty acids and alcohols, the wax esters can be transesterified to fatty acid methyl esters (FAMEs) and fatty alcohols.

  • Injection: Inject the wax ester fraction (or derivatized sample) into the GC.

  • Separation: Use a high-temperature capillary column suitable for lipid analysis. A temperature gradient program is employed to separate the different wax ester species based on their volatility and polarity.

  • Detection: The eluting compounds are ionized (typically by electron ionization) and their mass-to-charge ratio is determined by the mass spectrometer.

  • Quantification: Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a this compound standard.

GC-MS ParameterTypical Setting
Column DB-1HT or similar high-temp capillary column
Injector Temperature 300-350°C
Oven Program Initial temp 150°C, ramp to 350°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Range m/z 50-800

Signaling Pathways and Future Directions

While a direct signaling role for intact this compound has not yet been elucidated, its constituent molecules, palmitoleic acid and myristic acid, are known to have signaling functions.

  • Palmitoleic acid has been described as a lipokine, an adipose tissue-derived lipid hormone that can improve insulin (B600854) sensitivity and suppress inflammation.

  • Myristic acid can be incorporated into proteins via N-myristoylation, a lipid modification that can affect protein localization and function, particularly in signal transduction pathways.

The potential for intact wax esters to act as signaling molecules is an emerging area of research. It is plausible that these molecules could interact with nuclear receptors or other lipid-sensing proteins to regulate gene expression related to metabolism and energy homeostasis.

The diagram below illustrates the potential points of intersection of this compound's components with known signaling pathways.

G Potential Signaling Roles of this compound Components PM This compound Lipase Lipase Hydrolysis PM->Lipase PA Palmitoleic Acid Lipase->PA MA Myristyl Alcohol Lipase->MA Lipokine Lipokine Signaling PA->Lipokine MA_acid Myristic Acid MA->MA_acid Oxidation Myristoylation Protein N-myristoylation MA_acid->Myristoylation Metabolic_Regulation Metabolic Regulation (e.g., Insulin Sensitivity) Lipokine->Metabolic_Regulation Protein_Function Altered Protein Function and Localization Myristoylation->Protein_Function

Fig. 3: Intersection of this compound components with signaling.

Implications for Drug Development

Understanding the biosynthesis and metabolism of this compound and other wax esters can open new avenues for drug development.

  • Inhibitors of Wax Synthase: In pathogenic organisms that rely on wax esters for survival (e.g., Mycobacterium tuberculosis), inhibitors of wax synthase could represent a novel class of antimicrobial agents.

  • Modulators of Lipid Metabolism: For metabolic diseases such as obesity and type 2 diabetes, targeting the enzymes involved in wax ester metabolism could provide new strategies for controlling energy balance.

  • Nutraceuticals: Oils rich in specific wax esters, such as that from Calanus finmarchicus, are being explored as nutraceuticals for their potential health benefits, including anti-inflammatory and insulin-sensitizing effects.[11]

Conclusion

This compound is a key player in the energy storage strategies of a variety of organisms, particularly those in environments with fluctuating resource availability. Its biosynthesis is a well-defined enzymatic process, and its catabolism provides a vital source of energy during periods of dormancy. While its direct role in cell signaling is still under investigation, its constituent fatty acid and fatty alcohol are known to be biologically active. The continued study of this compound and other wax esters holds significant promise for advancing our understanding of metabolic regulation and for the development of novel therapeutic and nutritional interventions. The methodologies outlined in this guide provide a robust framework for researchers to further explore the multifaceted roles of this important lipid molecule.

References

Palmitoleyl Myristate: A Core Component of the Skin's Lipid Architecture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoleyl myristate, a wax ester comprised of palmitoleic acid and myristyl alcohol, is a significant, yet often overlooked, component of the human skin lipidome. As a key constituent of sebum, it plays a crucial role in the maintenance of the skin's barrier function, hydration, and overall homeostasis. This technical guide provides a comprehensive overview of this compound in the context of skin lipid composition, detailing its biochemical properties, physiological functions, and the analytical methodologies used for its characterization. Furthermore, this document elucidates the signaling pathways modulated by its constituent fatty acids, offering insights for researchers and professionals in dermatology and cosmetic science.

Introduction to Skin Lipids and the Role of Wax Esters

The surface of the human skin is covered by a complex mixture of lipids, primarily derived from sebaceous gland secretions (sebum) and the stratum corneum. This lipid film is essential for maintaining the skin's barrier integrity, preventing transepidermal water loss (TEWL), and protecting against environmental insults. Sebum is a complex mixture of triglycerides, free fatty acids, squalene, and wax esters. Wax esters, including this compound, constitute a significant fraction of these lipids and contribute to the skin's hydrophobic properties.[1]

Wax esters are esters of long-chain fatty acids with long-chain fatty alcohols.[2] In mammals, they are predominantly produced by the sebaceous glands.[2] Their primary functions include limiting water diffusion and protecting the skin from environmental stress.[2]

This compound: Structure and Synthesis

This compound is the ester formed from the C16:1 monounsaturated fatty acid, palmitoleic acid, and the C14:0 saturated fatty alcohol, myristyl alcohol.

The biosynthesis of wax esters in sebaceous glands is a multi-step process. Fatty acids are synthesized de novo or taken up from the circulation. Palmitic acid (16:0) can be desaturated by the enzyme stearoyl-CoA desaturase-1 (SCD1), also known as delta-9 desaturase, to form palmitoleic acid (16:1). Fatty acids are then reduced to their corresponding fatty alcohols. Finally, wax synthase, an acyl-CoA:fatty alcohol acyltransferase, catalyzes the esterification of a fatty acyl-CoA (e.g., palmitoleoyl-CoA) with a fatty alcohol (e.g., myristyl alcohol) to form the wax ester.

Quantitative Analysis of this compound in Skin Lipids

While the exact percentage of this compound in total skin lipids can vary between individuals and body sites, wax esters as a class are a major component of sebum.

Table 1: General Composition of Human Sebum [1]

Lipid ClassApproximate Percentage (%)
Triglycerides & Free Fatty Acids57.5
Wax Esters 26
Squalene12
Cholesterol & Cholesterol Esters4.5

Further analysis of the wax ester fraction reveals the distribution of its constituent fatty acids and fatty alcohols.

Table 2: Fatty Acid and Fatty Alcohol Composition of Wax Esters from Follicular Casts [3]

Fatty Acid MoietyRelative AbundanceFatty Alcohol MoietyRelative Abundance
Palmitic Acid (C16:0) Most Abundant Myristyl Alcohol (C14:0) Frequently Detected
Pentadecanoic Acid (C15:0)AbundantHeptadecyl Alcohol (C17:0)Frequently Detected
--Eicosyl Alcohol (C20:0)Frequently Detected

Note: Palmitoleic acid (C16:1) is a significant monounsaturated fatty acid in sebum, and its presence as a fatty acid moiety in wax esters is well-established.

Physiological Functions and Biological Significance

This compound, through its constituent molecules, contributes to several key functions in the skin:

  • Barrier Function: As a major component of the skin's lipid barrier, it helps to prevent water loss and protect against the entry of harmful substances and microorganisms.[4]

  • Emollience and Hydration: The waxy nature of this compound provides emollient properties, softening and smoothing the skin surface. This contributes to skin hydration by forming an occlusive layer that reduces TEWL.

  • Antimicrobial Activity: Palmitoleic acid, a component of this compound, is known to have antimicrobial properties, contributing to the skin's defense against pathogenic bacteria.

  • Signaling Roles: Upon hydrolysis, palmitoleic acid and myristic acid can act as signaling molecules, influencing various cellular processes in keratinocytes and sebocytes, including inflammation and lipid metabolism.

Experimental Protocols for the Analysis of this compound

The analysis of wax esters like this compound in complex biological samples such as sebum requires sophisticated analytical techniques.

Sample Collection

Sebum can be collected from the skin surface using absorbent papers, patches, or solvent washes. Stratum corneum samples can be obtained via tape stripping.

Lipid Extraction

A common method for extracting lipids from skin samples is a modified Bligh-Dyer method using a mixture of chloroform (B151607) and methanol.

Thin-Layer Chromatography (TLC)

TLC is a useful technique for the separation of lipid classes.

Protocol:

  • Plate Preparation: Use silica (B1680970) gel G plates. Activate by heating at 110-120°C for 1-2 hours.

  • Sample Application: Apply the lipid extract as a spot or band onto the plate.

  • Development: Develop the plate in a chamber containing a solvent system such as petroleum ether:diethyl ether:acetic acid (90:10:1, v/v/v) for neutral lipids.

  • Visualization: Visualize the separated lipid spots by spraying with a reagent like 2',7'-dichlorofluorescein (B58168) and viewing under UV light, or by charring with sulfuric acid.

  • Quantification: Scrape the bands corresponding to wax esters and quantify using gas chromatography after transesterification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the detailed analysis of fatty acid and fatty alcohol composition following hydrolysis and derivatization of wax esters. It can also be used for the analysis of intact wax esters.

Protocol for Intact Wax Ester Analysis:

  • Sample Preparation: Dissolve the extracted wax ester fraction in a suitable solvent like hexane.

  • Injection: Inject the sample into the GC.

  • GC Separation: Use a high-temperature capillary column (e.g., DB-1ht). A typical temperature program starts at a lower temperature and ramps up to a high final temperature (e.g., 320°C) to elute the high molecular weight wax esters.

  • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-800. Identification is based on retention time and mass spectral fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is increasingly used for the comprehensive analysis of intact lipids (lipidomics).

Protocol:

  • Sample Preparation: Dissolve the lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform).

  • LC Separation: Use a reverse-phase column (e.g., C18 or C8) with a gradient elution of solvents like acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate.

  • MS/MS Detection: Employ electrospray ionization (ESI) in positive ion mode. Perform full scans to detect the molecular ions of the wax esters and product ion scans on selected precursors to confirm their identity by fragmentation patterns.

Signaling Pathways of Constituent Fatty Acids

The biological activity of this compound is also mediated by its hydrolysis products, palmitoleic acid and myristic acid, which can engage in cellular signaling.

Pro-inflammatory Signaling of Myristic Acid

Myristic acid has been shown to induce inflammatory responses in skin cells, primarily through the activation of the NF-κB and MAPK signaling pathways. This can lead to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Myristic_Acid_Signaling cluster_nucleus MA Myristic Acid TLR Toll-like Receptor (TLR) MA->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus Translocation Palmitoleic_Acid_Signaling cluster_nucleus POA Palmitoleic Acid PPAR PPAR POA->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR Nucleus Nucleus PPAR_RXR->Nucleus Translocation PPRE PPRE (Peroxisome Proliferator Response Element) Target_Genes Target Gene Transcription PPRE->Target_Genes Binding and Activation Lipid_Analysis_Workflow Sample_Collection 1. Skin Sample Collection (Sebum or Stratum Corneum) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction Class_Separation 3. Lipid Class Separation (e.g., TLC) Lipid_Extraction->Class_Separation Analysis 4. Instrumental Analysis Class_Separation->Analysis GCMS GC-MS (Fatty Acid/Alcohol Profiling) Analysis->GCMS LCMS LC-MS/MS (Intact Lipid Profiling) Analysis->LCMS Data_Analysis 5. Data Analysis and Quantification GCMS->Data_Analysis LCMS->Data_Analysis

References

Foundational Research on the Biosynthesis of Unsaturated Wax Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated wax esters are a class of neutral lipids with significant industrial and pharmaceutical potential, serving as high-performance lubricants, cosmetic emollients, and potential drug delivery vehicles. Understanding the foundational biosynthetic pathways of these molecules is paramount for their targeted production and optimization. This technical guide provides an in-depth exploration of the core enzymatic processes governing the synthesis of unsaturated wax esters. It details the key enzymes involved, their substrate specificities, and the metabolic pathways that lead to the formation of these valuable compounds. Furthermore, this document furnishes detailed experimental protocols for the characterization of the biosynthetic enzymes and the analysis of their products, alongside visual representations of the key pathways and workflows to facilitate comprehension and further research in this field.

Introduction to Unsaturated Wax Esters

Wax esters are esters composed of long-chain fatty acids and long-chain fatty alcohols.[1] The presence of one or more double bonds in either the fatty acid or fatty alcohol moiety, or both, confers the property of unsaturation. This unsaturation is critical as it lowers the melting point of the wax ester, often rendering it liquid at room temperature, and imparts distinct physicochemical properties compared to their saturated counterparts.[1] In nature, unsaturated wax esters are vital for various organisms. For instance, in many marine animals, they serve as a primary metabolic energy reserve and contribute to buoyancy.[2] The unique properties of specific unsaturated wax esters, such as those found in jojoba oil, have made them highly sought after for industrial applications.[3]

The Biosynthetic Pathway of Unsaturated Wax Esters

The biosynthesis of wax esters is a two-step enzymatic process that occurs in the endoplasmic reticulum.[4] The pathway begins with the formation of a fatty alcohol from a fatty acyl-CoA, followed by the esterification of this fatty alcohol with another fatty acyl-CoA molecule to yield a wax ester.[3][5] The generation of unsaturated wax esters specifically relies on the availability of unsaturated fatty acyl-CoA precursors, which are produced through fatty acid synthesis and subsequent desaturation steps.

Step 1: Reduction of Fatty Acyl-CoA to Fatty Alcohol

The first committed step in wax ester biosynthesis is the reduction of a fatty acyl-CoA to a corresponding fatty alcohol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) , an NADPH-dependent enzyme.[5][6]

  • Reaction: R-CO-SCoA + 2 NADPH + 2 H⁺ → R-CH₂OH + 2 NADP⁺ + CoASH

The substrate specificity of the FAR enzyme is a critical determinant of the fatty alcohol composition of the resulting wax ester. Different FARs exhibit distinct preferences for the chain length and degree of unsaturation of the fatty acyl-CoA substrate.[7]

Step 2: Esterification of Fatty Alcohol and Fatty Acyl-CoA

The final step in the pathway is the esterification of a fatty alcohol with a fatty acyl-CoA, a reaction catalyzed by a Wax Synthase (WS) , which belongs to the acyl-CoA acyltransferase family.[6][8]

  • Reaction: R-CH₂OH + R'-CO-SCoA → R-O-CO-R' + CoASH

Similar to FARs, wax synthases display substrate specificity for both the fatty alcohol and the fatty acyl-CoA, thus providing another layer of control over the final composition of the wax ester.[8][9]

Below is a diagram illustrating the core biosynthetic pathway.

Biosynthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification Fatty Acyl-CoA Fatty Acyl-CoA Fatty Alcohol Fatty Alcohol Fatty Acyl-CoA->Fatty Alcohol Fatty Acyl-CoA Reductase (FAR) + 2 NADPH Unsaturated Wax Ester Unsaturated Wax Ester Fatty Alcohol->Unsaturated Wax Ester Wax Synthase (WS) Fatty Acyl-CoA_2 Fatty Acyl-CoA Fatty Acyl-CoA_2->Unsaturated Wax Ester

Core biosynthetic pathway of unsaturated wax esters.

Key Enzymes and Their Substrate Specificities

The diversity of naturally occurring and engineered unsaturated wax esters is largely a consequence of the varied substrate specificities of FAR and WS enzymes from different biological sources.

Fatty Acyl-CoA Reductases (FARs)

FARs exhibit considerable diversity in their preference for fatty acyl-CoA substrates of varying chain lengths and degrees of unsaturation. This specificity is a key factor in determining the alcohol moiety of the final wax ester. For instance, some FARs may preferentially reduce oleoyl-CoA (C18:1) while others might favor longer-chain polyunsaturated fatty acyl-CoAs. Mammalian FAR1, for example, acts on a range of saturated and unsaturated fatty acids of 16 or 18 carbons, whereas FAR2 shows a preference for saturated C16 and C18 fatty acids.[5][6] In plants, FARs are also involved in the biosynthesis of components for cuticular wax, sporopollenin, and suberin, and different FARs display distinct specificities for acyl chain lengths.[1]

Table 1: Substrate Specificity of Selected Fatty Acyl-CoA Reductases (FARs)

Enzyme SourceEnzyme NamePreferred Substrates (Acyl-CoA)Notes
Mus musculus (mouse)MmFAR1C16:0, C18:0, C18:1, C18:2Broad specificity for saturated and unsaturated C16-C18 acyl-CoAs.[10]
Mus musculus (mouse)MmFAR2C16:0, C18:0Prefers saturated C16 and C18 acyl-CoAs.[5]
Simmondsia chinensis (jojoba)ScFARC18:0, C20:1, C22:1Highest activity with C18:0-CoA, but also active on monounsaturated very-long-chain acyl-CoAs.[7]
Marinobacter hydrocarbonoclasticusMhFARC16:0, C18:0, C18:1, C20:0Shows preference for C16-C18 acyl-CoAs.[10]
Arabidopsis thalianaAtFAR1, AtFAR4, AtFAR5C18:0 to C22:0Produce a range of saturated fatty alcohols.[11]
Arabidopsis thalianaAtFAR3 (CER4)C24:0, C26:0Specific for very-long-chain fatty acyl-CoAs.[11]
Wax Synthases (WS)

Wax synthases catalyze the final esterification step and also exhibit substrate preferences for both the fatty acyl-CoA and the fatty alcohol. The combination of FAR and WS specificities ultimately dictates the final structure of the wax ester. For example, the mouse wax synthase shows high activity with C12:0-CoA, C14:0-CoA, and C16:0-CoA in combination with medium-chain alcohols.[8] It also utilizes unsaturated alcohols longer than 18 carbons more efficiently than their saturated counterparts.[8]

Table 2: Substrate Specificity and Kinetic Parameters of Selected Wax Synthases (WS)

Enzyme SourceEnzyme NameAcyl-CoA Donors (Highest Activity)Fatty Alcohol Acceptors (Highest Activity)Km (µM)Vmax (nmol/min/mg)
Mus musculus (mouse)MmWS14:0-CoA, 12:0-CoA, 16:0-CoAMedium-chain alcohols (C10-C16)N/Aup to 5.2
Marinobacter hydrocarbonoclasticusMhWS214:0-CoA, 18:1-CoA, 18:0-CoA, 12:0-CoA, 16:0-CoASaturated C10-C16 fatty alcoholsN/AN/A
Acinetobacter baylyi ADP1AtfA (WS/DGAT)C16-CoA, C14-CoAC12-C18 alcoholsN/AN/A
Arabidopsis thalianaWSD1Palmitoyl-CoA (C16:0)1-OctadecanolN/A84.4 pmol/mg/min

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of unsaturated wax ester biosynthesis.

Heterologous Expression and Purification of FAR and WS Enzymes

To characterize the enzymatic properties of FARs and WSs, they are often heterologously expressed in systems like Escherichia coli or Saccharomyces cerevisiae.[3][12]

Protocol for Heterologous Expression in E. coli

  • Gene Cloning: The coding sequence of the FAR or WS gene is cloned into an appropriate E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and often a purification tag (e.g., His-tag).

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: Transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Gene expression is then induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Protein Purification: The crude lysate is clarified by centrifugation. If a His-tag was used, the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM), and the tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Expression_Purification_Workflow cluster_0 Gene Cloning and Transformation cluster_1 Protein Expression cluster_2 Purification A Clone FAR/WS gene into expression vector B Transform vector into E. coli expression strain A->B C Grow E. coli culture B->C D Induce protein expression with IPTG C->D E Harvest and lyse cells D->E F Clarify lysate by centrifugation E->F G Affinity chromatography (e.g., Ni-NTA) F->G H Analyze purity by SDS-PAGE G->H

Workflow for heterologous expression and purification.
In Vitro Fatty Acyl-CoA Reductase (FAR) Activity Assay

This assay measures the NADPH-dependent conversion of a fatty acyl-CoA to a fatty alcohol.

Materials:

  • Purified FAR enzyme

  • Assay buffer: 0.1 M Tris-HCl, pH 7.4

  • NADPH solution (e.g., 10 mM stock)

  • Fatty acyl-CoA substrate (e.g., oleoyl-CoA, 1 mM stock)

  • NADP⁺/NADPH assay kit (fluorometric or colorimetric)

  • Microplate reader

Protocol:

  • Reaction Setup: In a microplate well, prepare a reaction mixture containing the assay buffer, a specific concentration of the fatty acyl-CoA substrate, and the purified FAR enzyme.

  • Initiate Reaction: Start the reaction by adding NADPH to a final concentration of, for example, 200 µM.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Measure NADPH Consumption: The activity of the FAR enzyme is determined by measuring the decrease in NADPH concentration. This can be done continuously by monitoring the absorbance at 340 nm or at the endpoint using a sensitive NADP⁺/NADPH assay kit according to the manufacturer's instructions.[13][14][15]

  • Controls: Include negative controls without the enzyme and without the fatty acyl-CoA substrate to account for non-enzymatic NADPH oxidation and background absorbance/fluorescence.

  • Quantification: Calculate the specific activity of the enzyme as nmol of NADPH consumed per minute per mg of protein.

In Vitro Wax Synthase (WS) Activity Assay

This assay measures the formation of wax esters from a fatty alcohol and a fatty acyl-CoA.

Materials:

  • Purified WS enzyme

  • Assay buffer: e.g., 125 mM sodium phosphate (B84403) buffer, pH 7.4

  • Fatty alcohol substrate (e.g., 1-octadecanol)

  • Radiolabeled fatty acyl-CoA substrate (e.g., [1-¹⁴C]palmitoyl-CoA)

  • Scintillation counter

  • Thin-layer chromatography (TLC) plate and developing solvent (e.g., hexane (B92381):diethyl ether:acetic acid, 90:7.5:1, v/v/v)

Protocol:

  • Reaction Setup: Combine the assay buffer, fatty alcohol substrate, and purified WS enzyme in a reaction tube.

  • Initiate Reaction: Start the reaction by adding the radiolabeled fatty acyl-CoA substrate.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 35°C) for a specific time (e.g., 30 minutes).[3]

  • Extraction: Stop the reaction by adding a solvent like chloroform (B151607) to extract the lipids.

  • Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the wax esters from the unreacted fatty acyl-CoA.

  • Quantification: Visualize the radioactive spots by autoradiography. Scrape the spot corresponding to the wax ester into a scintillation vial and quantify the radioactivity using a scintillation counter.[3]

  • Calculation: Calculate the specific activity as pmol or nmol of wax ester formed per minute per mg of protein.

Analysis of Unsaturated Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of wax esters.

Protocol:

  • Lipid Extraction: Extract total lipids from the sample (e.g., engineered yeast or plant seeds) using a solvent system like chloroform:methanol (2:1, v/v).

  • Fractionation (Optional): If the sample is complex, wax esters can be isolated from other lipids using solid-phase extraction (SPE) with a silica (B1680970) gel column.[8]

  • Sample Preparation for GC-MS: Evaporate the solvent under a stream of nitrogen and redissolve the lipid residue in a suitable solvent for injection, such as hexane or toluene.[16]

  • GC-MS Analysis:

    • Injector: Use a splitless injection mode with a high injector temperature (e.g., 325-390°C) to ensure volatilization of the high molecular weight wax esters.[16][17]

    • Column: Employ a high-temperature capillary column (e.g., DB-1 HT).[16]

    • Oven Temperature Program: Start at a lower temperature (e.g., 50-120°C), ramp up to a high final temperature (e.g., 320-390°C), and hold to elute all wax esters.[16][17]

    • Mass Spectrometer: Operate in electron ionization (EI) mode. The mass spectra of wax esters typically show characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties, allowing for their identification.[16]

  • Quantification: Use an internal standard for accurate quantification.

GCMS_Workflow A Sample (e.g., cells, seeds) B Lipid Extraction (e.g., Chloroform:Methanol) A->B C Fractionation (SPE) (Optional) B->C D Solvent Evaporation and Reconstitution C->D E GC-MS Injection D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Data Analysis (Identification & Quantification) G->H

General workflow for GC-MS analysis of wax esters.

Conclusion and Future Perspectives

The biosynthesis of unsaturated wax esters is a well-defined two-step enzymatic pathway involving Fatty Acyl-CoA Reductases and Wax Synthases. The substrate specificities of these enzymes are the primary determinants of the final wax ester composition. Through metabolic engineering approaches that involve the heterologous expression of FARs and WSs with desired specificities, it is possible to produce tailored unsaturated wax esters in microbial and plant-based systems.[2] Future research will likely focus on the discovery and characterization of novel FAR and WS enzymes with unique substrate specificities, the optimization of expression systems to increase yields, and the elucidation of the regulatory mechanisms governing wax ester biosynthesis. A deeper understanding of these foundational aspects will be crucial for unlocking the full potential of unsaturated wax esters in various industrial and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Palmitoleyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of Palmitoleyl myristate, a wax ester with potential applications in the pharmaceutical and cosmetic industries. The synthesis is achieved through the lipase-catalyzed esterification of palmitoleic acid and myristyl alcohol. Lipase-catalyzed reactions offer a green and efficient alternative to traditional chemical synthesis, proceeding under mild conditions with high specificity.[1][2][3]

Overview of the Synthesis

The enzymatic synthesis of this compound involves the direct esterification of palmitoleic acid and myristyl alcohol, catalyzed by a lipase (B570770). The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the formation of the wax ester product. Immobilized lipases are highly recommended as they offer enhanced stability, reusability, and ease of separation from the reaction mixture.[1][2]

Key Reaction Parameters and Data

The efficiency of the enzymatic esterification is influenced by several factors, including the choice of lipase, reaction temperature, substrate molar ratio, and enzyme concentration.[1] The following tables summarize typical ranges for these parameters based on the synthesis of similar wax esters.

Table 1: Recommended Lipases for Wax Ester Synthesis

Lipase SourceCommercial Name (Immobilized)Key Characteristics
Candida antarctica Lipase BNovozym® 435High activity and stability, widely used for ester synthesis.[1][4]
Rhizomucor miehei LipaseLipozyme® RMIMEffective for esterification of fatty acids.[1]
Pseudomonas fluorescens Lipase-Demonstrates wax ester synthesizing activity.[5]
Candida rugosa Lipase-Can be immobilized and used for wax ester synthesis.[6]

Table 2: Summary of Reaction Condition Optimization

ParameterTypical RangeOptimized Value (Recommended)Rationale
Temperature (°C) 30 - 7060Balances enzyme activity and stability. Higher temperatures can lead to enzyme denaturation.[7]
Substrate Molar Ratio (Palmitoleic Acid:Myristyl Alcohol) 1:1 to 1:151:1.1A slight excess of the alcohol can help to drive the reaction forward.[8]
Enzyme Loading (% w/w of substrates) 1 - 204Higher loading increases reaction rate but also cost. Optimization is key.[7]
Reaction Time (hours) 2 - 2415Sufficient time to reach high conversion. Reaction progress should be monitored.[9]
Solvent Solvent-free or n-hexaneSolvent-freeEnvironmentally friendly and simplifies downstream processing.[2]
Water Removal Molecular sieves or vacuumMolecular sieves (3Å)Crucial for shifting the equilibrium towards ester formation.[4]

Experimental Protocol

This protocol details the enzymatic synthesis of this compound in a solvent-free system using immobilized Candida antarctica lipase B (Novozym® 435).

3.1. Materials

  • Palmitoleic Acid (≥98% purity)

  • Myristyl Alcohol (≥98% purity)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Molecular Sieves (3Å, activated)

  • n-Hexane (for purification, HPLC grade)

  • Ethanol (for purification, HPLC grade)

3.2. Equipment

  • Jacketed glass reactor with overhead stirring

  • Temperature-controlled water bath

  • Vacuum pump (optional, for water removal)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

  • Rotary evaporator

  • Filtration apparatus

3.3. Synthesis Procedure

  • Reactor Setup: Set up the jacketed glass reactor connected to a temperature-controlled water bath set to 60°C.

  • Substrate Addition: Add palmitoleic acid and myristyl alcohol to the reactor in a 1:1.1 molar ratio.

  • Melting and Mixing: Heat the mixture to 60°C and stir until both substrates are completely melted and a homogenous mixture is formed.

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture at a concentration of 4% (w/w) of the total substrate mass.

  • Water Removal: Add activated molecular sieves (3Å) to the reaction mixture at a concentration of 10% (w/w) of the total substrate mass to adsorb the water produced during the reaction.

  • Reaction: Maintain the reaction at 60°C with continuous stirring (e.g., 150 rpm) for 15 hours.[7]

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture, dissolve in n-hexane, and analyze by HPLC to monitor the conversion of palmitoleic acid.

  • Enzyme Separation: After the reaction reaches the desired conversion, stop the stirring and heating. Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with n-hexane and dried for reuse.

  • Product Purification: The crude product, consisting of this compound, unreacted substrates, and minor byproducts, can be purified. A potential method involves dissolving the crude product in a minimal amount of warm n-hexane, followed by cooling to crystallize the unreacted fatty acid and alcohol, which can then be removed by filtration. The solvent from the filtrate is then removed under reduced pressure using a rotary evaporator to yield the purified this compound. Further purification can be achieved by column chromatography if necessary.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Substrates Palmitoleic Acid & Myristyl Alcohol Reactor Jacketed Reactor 60°C, 15h, 150 rpm Substrates->Reactor Add Substrates Enzyme Immobilized Lipase (Novozym® 435) Enzyme->Reactor Add Enzyme (4% w/w) Sieves Molecular Sieves (3Å) Sieves->Reactor Add Sieves (10% w/w) Filtration Filtration Reactor->Filtration Reaction Mixture Filtration->Enzyme Recycle Crystallization Crystallization (in n-Hexane) Filtration->Crystallization Crude Product Evaporation Rotary Evaporation Crystallization->Evaporation Purified Solution FinalProduct Purified This compound Evaporation->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

This protocol provides a robust starting point for the enzymatic synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific requirements to achieve the desired yield and purity.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Palmitoleyl myristate.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Palmitoleyl myristate, a wax ester of significant interest in the pharmaceutical, cosmetic, and food industries. The protocol outlines the use of high-temperature gas chromatography coupled with mass spectrometry (GC-MS) for the direct analysis of this compound, minimizing sample preparation and potential degradation. This document provides researchers, scientists, and drug development professionals with a robust framework for the accurate identification and quantification of this compound in various sample matrices.

Introduction

Wax esters, such as this compound, are composed of long-chain fatty acids and long-chain fatty alcohols.[1] Their analysis is crucial for quality control, formulation development, and biological research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable wax esters, offering high sensitivity and detailed structural information.[2] High-temperature GC-MS methods, in particular, allow for the direct analysis of intact wax esters, often eliminating the need for chemical derivatization.[3] This application note provides a detailed protocol for the GC-MS analysis of this compound, from sample preparation to data interpretation.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Dissolution Dissolution in Organic Solvent Sample->Dissolution Standard Internal Standard Addition Dissolution->Standard Injection GC Injection Standard->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Quantification Quantification MassSpectra->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

A minimal sample preparation approach is often sufficient for the analysis of wax esters by high-temperature GC-MS.

  • Sample Dissolution: Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in a suitable organic solvent such as hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[2][3]

  • Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard. The choice of internal standard should be a compound with similar chemical properties to this compound but with a different retention time.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent[2]
Mass Spectrometer 7010B Triple Quadrupole GC/MS or equivalent[2]
Column DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or equivalent[2][3]
Injector Temperature 390°C[3]
Injection Volume 1 µL
Injection Mode Splitless or split (e.g., 1/5)[3]
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.[3]
Transfer Line Temperature 325°C[4]
Ion Source Temperature 250°C[4]
Ionization Mode Electron Ionization (EI)[4]
Electron Energy 70 eV
Mass Scan Range m/z 50-920[3]

Data Presentation and Analysis

Qualitative Analysis

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard. The mass spectrum of wax esters under EI conditions typically shows characteristic fragmentation patterns that can be used for structural elucidation.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The peak area ratio of the analyte to the internal standard is then plotted against the concentration to generate a calibration curve. The concentration of this compound in the sample can then be determined from this curve.

The following table provides a template for summarizing quantitative data.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
Standard 3
Standard 4
Sample 1
Sample 2

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the decision-making process for choosing an appropriate analytical method for wax ester analysis.

Decision Tree for Wax Ester Analysis Start Analyze Wax Esters Volatile Are analytes volatile and thermally stable? Start->Volatile GCMS GC-MS is suitable Volatile->GCMS Yes HPLC Consider HPLC-ELSD Volatile->HPLC No Derivatization Is derivatization required? GCMS->Derivatization DirectGCMS Direct High-Temp GC-MS Derivatization->DirectGCMS No DerivGCMS Derivatization followed by GC-MS Derivatization->DerivGCMS Yes

Caption: Decision tree for selecting a wax ester analysis method.

Conclusion

The GC-MS method detailed in this application note provides a reliable and efficient means for the analysis of this compound. The use of high-temperature gas chromatography allows for the direct analysis of the intact wax ester, simplifying sample preparation and reducing analysis time. This protocol is suitable for routine quality control and research applications in various industries.

References

Application Notes and Protocols for the Characterization of Palmitoleyl Myristate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleyl myristate is a wax ester, a class of lipids that serve diverse biological functions and have significant applications in the pharmaceutical, cosmetic, and biofuel industries. As an ester of palmitoleic acid (a monounsaturated omega-7 fatty acid) and myristyl alcohol, its precise chemical structure and purity are critical for its functional properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, composition, and dynamics of chemical compounds. This document provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Principle of NMR Spectroscopy for Lipid Characterization

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local chemical environment, providing a unique fingerprint of the molecule's structure.

  • ¹H NMR Spectroscopy provides information on the number and types of protons (¹H nuclei) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons. The integration of the signal is directly proportional to the number of protons it represents.

  • ¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the identification of different functional groups and the overall carbon framework.

For this compound, NMR spectroscopy can be used to:

  • Confirm the presence of the ester linkage.

  • Identify and quantify the palmitoleyl and myristyl acyl chains.

  • Determine the position and geometry of the double bond in the palmitoleyl chain.

  • Assess the purity of the sample and identify any impurities.

Predicted NMR Spectral Data for this compound

Predicted ¹H NMR Chemical Shifts
Assignment Chemical Shift (ppm) Multiplicity Integration
Terminal methyl (myristyl)~0.88Triplet3H
Terminal methyl (palmitoleyl)~0.89Triplet3H
Methylene chain ((CH₂)n)~1.25Multiplet~40H
Methylene β to ester C=O~1.62Multiplet2H
Methylene α to ester C=O~2.28Triplet2H
Allylic protons~2.01Multiplet4H
Methylene α to ester -O-~4.05Triplet2H
Vinylic protons (-CH=CH-)~5.34Multiplet2H
Predicted ¹³C NMR Chemical Shifts
Assignment Chemical Shift (ppm)
Terminal methyl (myristyl)~14.1
Terminal methyl (palmitoleyl)~14.1
Methylene chain ((CH₂)n)~22.7 - 31.9
Methylene β to ester C=O~25.0
Methylene α to ester C=O~34.4
Allylic carbons~27.2
Methylene α to ester -O-~64.4
Vinylic carbons (-CH=CH-)~129.8, ~130.0
Ester carbonyl (C=O)~173.9

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Materials:

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Ensure the liquid height in the NMR tube is sufficient for analysis (typically around 4-5 cm).

  • Cap the NMR tube securely.

Protocol 2: ¹H NMR Data Acquisition

Instrument:

  • 400 MHz (or higher) NMR spectrometer

Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: Chloroform-d

  • Temperature: 298 K

  • Spectral Width: 12-15 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

  • Acquisition Time (aq): At least 3 seconds

  • Receiver Gain: Optimized for the sample concentration.

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

  • Shim the magnetic field to achieve optimal resolution.

  • Set up the ¹H NMR experiment with the parameters listed above.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals and analyze the chemical shifts and multiplicities.

Protocol 3: ¹³C NMR Data Acquisition

Instrument:

  • 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C)

Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Solvent: Chloroform-d

  • Temperature: 298 K

  • Spectral Width: 200-220 ppm

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds (for qualitative analysis; longer for quantitative analysis)

  • Acquisition Time (aq): At least 1 second

  • Receiver Gain: Optimized for the sample concentration.

Procedure:

  • Use the same sample and spectrometer setup as for the ¹H NMR experiment.

  • Set up the ¹³C NMR experiment with the parameters listed above.

  • Acquire the FID.

  • Process the FID with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

  • Analyze the chemical shifts of the carbon signals.

Data Analysis and Interpretation

The acquired ¹H and ¹³C NMR spectra should be carefully analyzed to confirm the structure of this compound.

  • ¹H NMR: The integration of the vinylic protons (~5.34 ppm) should correspond to two protons. The triplet at ~4.05 ppm, corresponding to the two protons on the carbon adjacent to the ester oxygen, confirms the ester linkage. The ratio of the integrations of the terminal methyl groups to the other protons can be used to confirm the chain lengths.

  • ¹³C NMR: The presence of the ester carbonyl signal at ~173.9 ppm is a key indicator of the ester functional group. The signals in the vinylic region (~129-130 ppm) confirm the presence of the double bond. The number of signals in the aliphatic region can be used to verify the carbon chain lengths.

Mandatory Visualizations

experimental_workflow Experimental Workflow for NMR Characterization of this compound sample This compound Sample preparation Sample Preparation (Dissolve in CDCl3 with TMS) sample->preparation nmr_tube Transfer to NMR Tube preparation->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer h1_acq 1H NMR Acquisition spectrometer->h1_acq c13_acq 13C NMR Acquisition spectrometer->c13_acq h1_proc 1H Data Processing (FT, Phasing, Baseline Correction) h1_acq->h1_proc c13_proc 13C Data Processing (FT, Phasing, Baseline Correction) c13_acq->c13_proc h1_analysis 1H Spectral Analysis (Chemical Shift, Integration, Multiplicity) h1_proc->h1_analysis c13_analysis 13C Spectral Analysis (Chemical Shift Assignment) c13_proc->c13_analysis characterization Structural Characterization and Purity Assessment h1_analysis->characterization c13_analysis->characterization logical_relationship Logical Relationships in NMR Data Interpretation for this compound structure This compound Structure Palmitoleyl Chain (C16:1) Myristyl Chain (C14:0) nmr_data NMR Spectral Data ¹H Spectrum ¹³C Spectrum structure->nmr_data yields h1_features ¹H Spectral Features Chemical Shift (δ) Integration Multiplicity nmr_data:h1_spec->h1_features c13_features ¹³C Spectral Features Chemical Shift (δ) nmr_data:c13_spec->c13_features interpretation Structural Interpretation Functional Groups Chain Lengths Unsaturation h1_features->interpretation c13_features->interpretation confirmation Structural Confirmation interpretation->confirmation

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Palmitoleyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palmitoleyl myristate is a wax ester, a class of lipids that are esters of fatty acids with long-chain fatty alcohols. These compounds are of interest in various fields, including pharmaceuticals, cosmetics, and biofuels, due to their lubricating, emollient, and energetic properties. The purification of specific wax esters like this compound is crucial for research, development, and quality control to ensure the purity and characterization of the compound. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound.

Given that wax esters lack a strong UV-Vis chromophore, an Evaporative Light Scattering Detector (ELSD) is employed for detection. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable technique for the purification of long-chain wax esters.

Experimental Protocols

This section provides detailed methodologies for the purification of this compound using reversed-phase HPLC.

Sample Preparation

A proper sample preparation is critical for successful HPLC analysis. The following protocol is recommended for wax ester samples.

  • Materials:

    • This compound sample

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

  • Protocol:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a chloroform/methanol (1:1, v/v) mixture.

    • Vortex the sample for 1 minute to ensure complete dissolution. Gentle heating may be applied if necessary to fully dissolve the wax.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

A reversed-phase HPLC method using a C30 column is effective for the separation of long-chain wax esters.[1][2][3]

  • Instrumentation:

    • HPLC System with a binary pump, autosampler, and column oven

    • Evaporative Light Scattering Detector (ELSD)

    • C30 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: Methanol

    • Mobile Phase B: Chloroform

    • Gradient Program:

      • 0-5 min: 100% Methanol

      • 5-45 min: Linear gradient to 50% Methanol / 50% Chloroform

      • 45-55 min: Hold at 50% Methanol / 50% Chloroform

      • 55-60 min: Return to 100% Methanol

      • 60-70 min: Column equilibration at 100% Methanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

ELSD Detector Settings

The ELSD settings should be optimized for the detection of semi-volatile compounds like wax esters.

  • Nebulizer Temperature: 60°C

  • Drift Tube Temperature: 60°C

  • Gas Flow (Nitrogen): 2.5 L/min

Data Presentation

The following table summarizes the expected chromatographic parameters for the purification of this compound based on data from similar wax ester separations.

ParameterExpected Value
Compound This compound (C30:1)
Expected Retention Time (min) 25 - 35
Purity after Purification (%) >98%
Recovery (%) >90%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

G HPLC Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_post Post-Purification Dissolution Dissolve Sample in Chloroform/Methanol Vortex Vortex to Mix Dissolution->Vortex Centrifugation Centrifuge Vortex->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation (C30 Column) Injection->Separation Detection ELSD Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis Collection->Analysis

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship of HPLC Parameters

This diagram shows the logical relationship between the key HPLC parameters for the successful purification of this compound.

G Key HPLC Parameter Relationships cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_detector Detection cluster_analyte Analyte Properties Column C30 Column MobilePhase Methanol/Chloroform Gradient Column->MobilePhase Interaction determines separation Detector ELSD Analyte This compound (Long-chain, Non-polar, No Chromophore) Analyte->Column High affinity leads to long retention Analyte->MobilePhase Low polarity requires organic solvent Analyte->Detector Lack of chromophore necessitates ELSD

References

Application Notes and Protocols: Palmitoleyl Myristate as a Lipid Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. The complexity of the lipidome and the variability inherent in analytical techniques necessitate the use of internal standards. Palmitoleyl myristate, a wax ester, serves as an effective lipid standard due to its chemical properties and distinct mass spectrometric behavior. This document provides detailed application notes and protocols for the utilization of this compound as a lipid standard in quantitative lipidomics workflows.

Wax esters are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] They are found in various biological systems, serving functions from energy storage to protective coatings.[1][2] Their high hydrophobicity and distinct elution profiles in chromatographic separations make them suitable as internal standards for the quantification of a wide range of lipid classes.

Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use as a standard.

PropertyValueReference
Chemical Formula C30H58O2[3]
Molecular Weight 450.78 g/mol [3]
Class Wax Ester (Unsaturated)[2]
Structure Myristic acid esterified to Palmitoleyl alcoholInferred from name
Physical State Likely liquid or waxy solid at room temperature[2]

Experimental Workflows and Logical Relationships

The effective use of this compound as a lipid standard involves a systematic workflow from sample preparation to data analysis. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific research question and the lipid classes of interest.

General Experimental Workflow

The following diagram outlines the general workflow for a lipidomics experiment utilizing an internal standard like this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Palmitoleyl Myristate Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS For a broad range of lipids GCMS GC-MS Analysis Extraction->GCMS For volatile/derivatized lipids Identification Lipid Identification LCMS->Identification GCMS->Identification Quantification Quantification using Internal Standard Identification->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General workflow for lipidomics analysis using an internal standard.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.

Protocol 1: Lipid Extraction from Plasma using this compound as an Internal Standard

This protocol describes a standard liquid-liquid extraction method for plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard solution (1 mg/mL in chloroform/methanol 2:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To a 15 mL glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 1 mg/mL this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Add 1 mL of 0.9% NaCl to the remaining upper phase, vortex for 1 minute, and centrifuge again.

  • Collect the lower organic phase and combine it with the first extract.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS or GC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v for LC-MS).

Protocol 2: Quantitative Analysis of Lipids using LC-MS/MS with this compound Standard

This protocol outlines a general approach for the analysis of various lipid classes using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

ParameterSettingReference
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system[4]
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[4]
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acidAdapted from[4]
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acidAdapted from[4]
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-18 min: 100% B; 18.1-20 min: 30% BAdapted from[4]
Flow Rate 0.3 mL/minAdapted from[4]
Column Temperature 50°C[4]
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer[5]
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes[5]
MRM Transitions Specific precursor/product ion pairs for target lipids and the internal standard. For this compound, a potential precursor ion in positive mode would be its ammonium adduct [M+NH4]+ at m/z 468.8. Product ions would correspond to the neutral loss of the fatty alcohol or fragmentation of the fatty acid.[4][6]

Data Processing: The concentration of each lipid species is calculated by comparing the peak area of the analyte to the peak area of the this compound internal standard, using a pre-determined calibration curve if absolute quantification is desired.

Protocol 3: Quantitative Analysis of Wax Esters using GC-MS with this compound Standard

This protocol is suitable for the analysis of wax esters and other lipids that are amenable to gas chromatography.

Instrumentation and Conditions:

ParameterSettingReference
GC System Gas chromatograph with a high-temperature capillary column[7]
Column DB-1HT or similar high-temperature fused-silica capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness)[7]
Carrier Gas Helium at a constant flow rate of 1.5 mL/min[7]
Injector Temperature 390°C[7]
Oven Program 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min[7]
Injection Mode Splitless or split (e.g., 1:5)[7]
MS System Quadrupole mass spectrometer[7]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Scan Range m/z 50-920[7]
Selected Ion Monitoring (SIM) Monitor characteristic ions of target analytes and this compound. For wax esters, characteristic fragment ions include the acylium ion [RCO]+ and ions related to the alcohol moiety.[8]

Data Processing: Quantification is performed by comparing the peak area of the target analytes in SIM mode to the peak area of the this compound internal standard.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a lipidomics experiment using this compound as an internal standard.

Table 1: Hypothetical Quantification of Phospholipid Species by LC-MS/MS

Lipid SpeciesControl Group (µM)Treatment Group (µM)p-value
PC(16:0/18:1)50.2 ± 5.175.8 ± 6.3<0.01
PE(18:0/20:4)25.6 ± 3.215.1 ± 2.5<0.05
PS(18:0/18:1)10.1 ± 1.59.8 ± 1.8>0.05
Data are presented as mean ± standard deviation.

Table 2: Hypothetical Quantification of Neutral Lipid Species by GC-MS

Lipid SpeciesControl Group (ng/mg tissue)Treatment Group (ng/mg tissue)p-value
Cholesterol1205 ± 1501150 ± 130>0.05
Triacylglycerol (52:2)850 ± 951520 ± 180<0.001
Cholesteryl Ester (18:1)350 ± 40480 ± 55<0.01
Data are presented as mean ± standard deviation.

Conclusion

This compound is a valuable tool for quantitative lipidomics. Its properties as a wax ester provide a distinct analytical signature, making it an excellent internal standard for both LC-MS and GC-MS based methods. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to accurately quantify a wide array of lipid species in complex biological samples. The use of a reliable internal standard like this compound is a critical step towards achieving high-quality, reproducible data in lipidomics research.

References

Application Notes and Protocols for Incorporating Palmitoleyl Myristate into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Palmitoleyl myristate is a wax ester composed of palmitoleic acid and myristyl alcohol. As a lipophilic compound, its incorporation into aqueous cell culture media presents a significant challenge due to its low solubility. This document provides a detailed protocol for the preparation and use of this compound in cell culture experiments, adapted from established methods for similar long-chain fatty acids like palmitate. The protocol focuses on complexing the fatty acid ester with bovine serum albumin (BSA) to enhance its solubility and facilitate its delivery to cells in a non-toxic manner. Additionally, this document outlines potential cellular effects and signaling pathways that may be influenced by the introduction of fatty acid esters, based on existing literature for related molecules.

Data Presentation

Quantitative data from studies on the cellular effects of palmitic acid (PA), a related long-chain fatty acid, are summarized below to provide a reference for researchers working with this compound. These concentrations can serve as a starting point for dose-response experiments.

Cell TypeFatty AcidConcentration RangeObserved EffectsCitation
Human Subcutaneous AdipocytesPalmitic Acid (PA)75 µM - 150 µMIncreased lipid droplet size, DNA damage, and senescence (increased p16INK4a positive nuclei).[1]
Hepatocellular Carcinoma (HepG2)Palmitic Acid (PA)>1 mMReduced cell viability.[2]
Hepatocellular Carcinoma (HepG2)trans-Palmitoleic Acid (tPA)>1.5 mMIncreased cell viability.[2]
Pancreatic Rat IsletsPalmitate0.1 mmol/LActivation of the insulin (B600854) receptor (IR) signaling pathway.[3]
Mouse 3T3-L1 and Rat Primary PreadipocytesPalmitateNot specifiedInduction of endoplasmic reticulum (ER) stress and apoptosis.[4]

Experimental Protocols

This protocol describes the preparation of a this compound-BSA complex for use in cell culture. The key is to first dissolve the lipophilic this compound in an organic solvent and then complex it with fatty acid-free BSA in the desired cell culture medium.

Materials:

  • This compound

  • Ethanol (B145695) (100%, sterile) or DMSO

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Sterile conical tubes (50 mL)

  • Sterile filters (0.22 µm)

  • Water bath or incubator

Protocol for Preparation of this compound-BSA Complex:

  • Prepare a Stock Solution of this compound:

    • Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM).[5] Heating at 50-70°C may be necessary to fully dissolve the compound.[6]

    • Note: DMSO can also be used as a solvent.[7][8] However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a BSA Solution:

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in your desired cell culture medium.[6]

    • Gently agitate the solution at 37°C until the BSA is completely dissolved.

    • Sterile-filter the BSA solution using a 0.22 µm filter.

  • Complex this compound with BSA:

    • Warm the 10% BSA solution to 37°C.[6]

    • While vortexing or stirring the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.[9] It is crucial to maintain a suitable fatty acid:BSA ratio to avoid the formation of toxic unbound fatty acids.[7]

    • For example, to prepare a 1 mM this compound solution with a 5:1 molar ratio to BSA in a 1% BSA medium, you would add the appropriate volume of your stock solution to the 1% BSA medium.

    • Incubate the mixture in a shaking water bath at 37°C for at least 1 hour (overnight is also common) to allow for complete complexation.[7][10]

  • Prepare Final Working Solution:

    • The this compound-BSA complex can be stored at -20°C for future use.[6][7]

    • Before treating cells, thaw the complex and dilute it with cell culture medium to the final desired working concentration.

    • A control medium containing the same concentration of BSA and ethanol/DMSO should always be used in parallel experiments.[6][7]

Experimental Workflow Diagram:

G cluster_prep Preparation of this compound-BSA Complex cluster_exp Cell Culture Experiment cluster_control Control Group prep1 Dissolve this compound in Ethanol/DMSO (Stock Solution) prep3 Complex this compound with BSA Solution prep1->prep3 prep2 Prepare Fatty Acid-Free BSA Solution in Culture Medium prep2->prep3 prep4 Incubate at 37°C with Shaking prep3->prep4 prep5 Sterile Filter (0.22 µm) prep4->prep5 prep6 Store at -20°C or Use Immediately prep5->prep6 exp2 Prepare Final Working Solution (Dilute Complex in Medium) prep6->exp2 exp1 Seed Cells and Allow Attachment exp3 Treat Cells with Palmitoleyl Myristate-BSA Complex exp1->exp3 control2 Treat Cells with Control Solution exp1->control2 exp2->exp3 exp4 Incubate for Desired Duration exp3->exp4 exp5 Perform Downstream Assays exp4->exp5 control1 Prepare BSA-Vehicle Control (BSA + Ethanol/DMSO) control1->control2 control2->exp4 G PM This compound ER_Stress ER Stress PM->ER_Stress UPR Unfolded Protein Response (UPR) (e.g., CHOP, GRP78) ER_Stress->UPR JNK JNK Phosphorylation ER_Stress->JNK Apoptosis Apoptosis UPR->Apoptosis JNK->Apoptosis G PM This compound IR Insulin Receptor (IR) PM->IR IRS IRS Phosphorylation IR->IRS PI3K PI3K Activation IRS->PI3K Akt Akt Activation PI3K->Akt Cellular_Response Cellular Responses (e.g., Glucose Uptake) Akt->Cellular_Response G PM This compound PPAR PPAR Activation (e.g., PPARα/γ) PM->PPAR Gene_Expression Target Gene Expression (e.g., PGC-1α, UCP2) PPAR->Gene_Expression Metabolism Alterations in Fatty Acid and Energy Metabolism Gene_Expression->Metabolism

References

Application Notes: Unraveling the Cellular Effects of Palmitoleyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a cell-based assay to investigate the biological effects of Palmitoleyl myristate. This compound is a fatty acid ester with potential therapeutic applications. These application notes detail the experimental design, protocols for key assays, and data interpretation. The focus is on elucidating the impact of this compound on cell viability, inflammatory responses, and key signaling pathways. The provided protocols are optimized for reproducibility and accuracy, enabling robust evaluation of this novel compound.

Introduction

Fatty acid esters are a diverse class of bioactive lipids that play crucial roles in cellular signaling, metabolism, and inflammation. This compound, an ester of palmitoleic acid and myristyl alcohol, is a novel compound whose cellular effects are yet to be fully characterized. Preliminary evidence from related fatty acid esters suggests potential roles in modulating inflammatory pathways and cellular metabolism.[1][2][3][4] This necessitates the development of standardized cell-based assays to systematically evaluate its bioactivity.

These application notes describe a panel of assays to characterize the effects of this compound on:

  • Cell Viability: To determine the cytotoxic or proliferative effects of the compound.

  • Inflammatory Cytokine Production: To assess its potential anti-inflammatory or pro-inflammatory properties.

  • Signaling Pathway Activation: To elucidate the molecular mechanisms underlying its cellular effects.

The protocols provided herein are designed to be adaptable to various cell types and laboratory settings, facilitating a thorough investigation of this compound's therapeutic potential.

Data Presentation

Quantitative data from the described assays should be summarized in the following tables for clear presentation and comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD)p-value vs. Control
0 (Vehicle Control)100 ± 5.2-
198.7 ± 4.8> 0.05
1095.2 ± 6.1> 0.05
5089.5 ± 5.5< 0.05
10075.3 ± 7.3< 0.01

Table 2: Effect of this compound on LPS-Induced Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control15.2 ± 3.18.9 ± 2.525.4 ± 4.3
LPS (1 µg/mL)850.6 ± 75.4620.1 ± 55.930.1 ± 5.1
LPS + this compound (10 µM)425.3 ± 40.2310.5 ± 32.1150.7 ± 15.8
LPS + this compound (50 µM)210.8 ± 25.6155.2 ± 18.3280.4 ± 29.5

Table 3: Effect of this compound on Protein Expression/Phosphorylation

Treatmentp-NF-κB p65 / Total NF-κB p65 (Ratio)p-p38 MAPK / Total p38 MAPK (Ratio)PPARγ Expression (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.11.0 ± 0.2
LPS (1 µg/mL)5.2 ± 0.64.8 ± 0.50.9 ± 0.1
LPS + this compound (50 µM)2.1 ± 0.32.3 ± 0.22.5 ± 0.4

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages (or other appropriate cell line, e.g., 3T3-L1 adipocytes, HaCaT keratinocytes).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • This compound Preparation: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Further dilute in culture medium to achieve final desired concentrations. Ensure the final solvent concentration in the culture medium is consistent across all conditions and does not exceed 0.1%.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

  • Materials:

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Profiling (Multiplex Immunoassay)

This protocol allows for the simultaneous quantification of multiple cytokines in cell culture supernatants.[7][8][9][10]

  • Materials:

    • Multiplex cytokine assay kit (e.g., Bio-Plex, Luminex)

    • 96-well filter plates

    • Vacuum manifold

    • Multiplex array reader

  • Protocol:

    • Seed cells in a 24-well plate and treat with this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

    • Follow the manufacturer's instructions for the multiplex cytokine assay kit. This typically involves:

      • Incubating the supernatant with antibody-coupled magnetic beads.

      • Washing the beads.

      • Incubating with a biotinylated detection antibody cocktail.

      • Incubating with streptavidin-phycoerythrin.

      • Resuspending the beads in assay buffer.

    • Acquire data on a multiplex array reader.

    • Analyze the data using the manufacturer's software to determine the concentration of each cytokine.

Western Blotting

This technique is used to detect and quantify specific proteins in cell lysates, allowing for the analysis of signaling pathway activation.[11][12][13][14][15]

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary and secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, p-p38, p38, PPARγ, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Seeding & Adherence treatment Treat cells with this compound prep_cells->treatment prep_compound Prepare this compound dilutions prep_compound->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation viability Cell Viability Assay (MTT) treatment->viability cytokine Cytokine Profiling (Multiplex) stimulation->cytokine western Western Blotting stimulation->western data_analysis Quantification & Statistical Analysis viability->data_analysis cytokine->data_analysis western->data_analysis G palmitoleyl_myristate This compound gpr120 GPR120 palmitoleyl_myristate->gpr120 beta_arrestin2 β-Arrestin-2 gpr120->beta_arrestin2 activates tab1 TAB1 beta_arrestin2->tab1 binds tak1 TAK1 tab1->tak1 inhibits binding to inflammation Anti-inflammatory Effects tak1->inflammation inhibition leads to G cluster_nucleus Nucleus palmitoleyl_myristate This compound pparg PPARγ palmitoleyl_myristate->pparg activates rxr RXR pparg->rxr heterodimerizes with ppre PPRE pparg->ppre binds to rxr->ppre binds to gene_expression Target Gene Transcription (e.g., anti-inflammatory, metabolic genes) ppre->gene_expression regulates G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degrades, releasing nfkb_active Active NF-κB nfkb->nfkb_active translocates to nucleus inflammatory_genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_active->inflammatory_genes induces palmitoleyl_myristate This compound palmitoleyl_myristate->ikk inhibits

References

Application Note & Protocol: Quantification of Palmitoleyl Myristate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoleyl myristate is a wax ester composed of palmitoleic acid and myristyl alcohol. Wax esters are a class of neutral lipids that play various roles in biological systems, from energy storage to protective coatings.[1] The accurate quantification of specific wax esters like this compound in biological samples is crucial for understanding lipid metabolism and for the development of novel therapeutics.[2][3] This document provides detailed protocols for the quantification of this compound using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Techniques Overview

The two primary methods for the quantification of wax esters are GC-MS and LC-MS.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For wax esters, which have low volatility, derivatization is often required to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs).[4][5] GC-MS offers high chromatographic resolution and is well-suited for identifying individual components in complex mixtures.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method separates compounds based on their interactions with a stationary phase and a liquid mobile phase. A key advantage of LC-MS is its ability to analyze intact, non-volatile molecules, often without the need for derivatization.[8][9] This makes it particularly useful for the direct analysis of wax esters.[2][10] High-resolution mass spectrometers coupled with LC systems provide excellent sensitivity and specificity.[2]

A comparison of these techniques is summarized in the table below.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Separation of compounds in a liquid mobile phase followed by mass analysis.
Sample Volatility Requires analytes to be volatile or rendered volatile through derivatization.[4][5]Suitable for non-volatile and thermally labile compounds.[8][9]
Derivatization Often mandatory for wax esters to increase volatility (e.g., transesterification to FAMEs).[4][5]Generally not required for intact wax ester analysis.[8]
Sensitivity High sensitivity, especially with selective ion monitoring (SIM) or multiple reaction monitoring (MRM).[11]High sensitivity, particularly with triple quadrupole and high-resolution mass spectrometers.
Selectivity High selectivity based on both chromatographic retention time and mass-to-charge ratio.[11]High selectivity, with the ability to distinguish isomers in some cases.[8]
Instrumentation Agilent GC-MS systems are commonly used.[2]Agilent 1290 HPLC + 6495 Triplequad, Thermo Scientific Q Exactive series, SCIEX TripleTOF series.[2]
Typical Analytes Fatty Acid Methyl Esters (FAMEs) derived from wax esters.[6]Intact wax esters.[8]

Experimental Protocols

A generalized workflow for the quantification of this compound is presented below.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_separation Analyte Separation & Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Fluid, etc.) Homogenization Homogenization Sample->Homogenization LipidExtraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Homogenization->LipidExtraction TotalLipid Total Lipid Extract LipidExtraction->TotalLipid LCMS_path LC-MS Analysis TotalLipid->LCMS_path Direct Analysis Derivatization Derivatization (Transesterification to FAMEs) TotalLipid->Derivatization Purification Purification (e.g., TLC, SPE) TotalLipid->Purification Optional GCMS_path GC-MS Analysis DataAcquisition Data Acquisition GCMS_path->DataAcquisition LCMS_path->DataAcquisition Derivatization->GCMS_path Purification->LCMS_path PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration DataAnalysis Statistical Analysis PeakIntegration->DataAnalysis Results Results DataAnalysis->Results

Caption: General workflow for this compound quantification.

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified Folch or Bligh-Dyer method suitable for extracting total lipids from biological matrices.[12]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass vials

Procedure:

  • Homogenize the tissue or biological fluid sample in a chloroform:methanol (2:1, v/v) solution.[12]

  • Agitate the mixture vigorously for 20-30 minutes at room temperature.[12]

  • Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.[12]

  • Centrifuge the mixture to separate the layers. The lower organic phase contains the total lipids.

  • Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Store the dried lipid extract at -20°C or below until analysis.

Protocol 2: Derivatization for GC-MS Analysis (Transesterification to FAMEs)

This protocol describes an acid-catalyzed transesterification to convert wax esters to their corresponding fatty acid methyl esters (FAMEs) and fatty alcohols.[4][5]

Materials:

  • Boron trifluoride (BF₃)-methanol solution (12-14%)[4]

  • Hexane (B92381) or Heptane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Screw-capped glass tubes with PTFE liner

Procedure:

  • Weigh 1-25 mg of the dried lipid extract into a screw-capped glass tube.[4][5]

  • Add 2 mL of 12-14% BF₃-methanol solution.[4]

  • Cap the tube tightly and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for the specific sample type.[4][5]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane (or heptane) and vortex thoroughly to extract the FAMEs into the organic layer.[4][5]

  • Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of FAMEs

Instrumentation and Conditions (Representative):

  • Gas Chromatograph: Agilent 6890N GC or equivalent.[12]

  • Column: Agilent HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[6]

  • Injector Temperature: 250-280°C.[6][12]

  • Carrier Gas: Helium at a constant flow rate.[12]

  • Oven Temperature Program:

    • Initial temperature: 100-120°C, hold for 2 minutes.[6][12]

    • Ramp 1: Increase to 180-240°C at 15°C/min.[6][12]

    • Ramp 2: Increase to 250-320°C at 5-20°C/min, hold for 3-12 minutes.[6][12]

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) analyzer.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Mass Scan Range: m/z 50–920.[12]

Data Analysis:

  • Identify the methyl palmitoleate (B1233929) peak based on its retention time and comparison of its mass spectrum with a reference standard or library.

  • Quantification is achieved by integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards of known concentrations.

Protocol 4: LC-MS/MS Analysis of Intact this compound

This protocol is for the direct analysis of intact wax esters.[2][8]

Instrumentation and Conditions (Representative):

  • Liquid Chromatograph: Agilent 1290 HPLC or Waters ACQUITY UPLC system.[2]

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse Plus C18).[13]

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) with an ammonium (B1175870) salt additive is often used.[9]

  • Mass Spectrometer: Triple quadrupole (e.g., Agilent 6495) or high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive).[2]

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Data Analysis:

  • Identify this compound based on its retention time and specific precursor-product ion transitions.

  • Quantification is performed by comparing the integrated peak area of the target analyte to that of an internal standard and using a calibration curve.

Data Presentation

Quantitative data should be presented in a clear and structured format. Below are example tables for reporting results.

Table 1: GC-MS Quantification of this compound (as Methyl Palmitoleate)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% Recovery
Standard 115.21500001.0N/A
Standard 215.27450005.0N/A
Standard 315.2149000010.0N/A
Sample A15.28900006.095%
Sample B15.24500003.092%
BlankN/A< LOD< LODN/A

Table 2: LC-MS/MS Quantification of Intact this compound

Sample IDRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak AreaConcentration (ng/mL)
Standard 125.8493.5239.22500010
Standard 225.8493.5239.212400050
Standard 325.8493.5239.2248000100
Sample A25.8493.5239.215500062.5
Sample B25.8493.5239.28900035.9
BlankN/AN/AN/A< LOD< LOD

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound are not extensively documented, its constituent parts, palmitoleic acid and myristic acid, are known to be involved in various metabolic processes. The diagram below illustrates the general relationship of wax ester metabolism to fatty acid and fatty alcohol metabolism.

Metabolic Context of this compound cluster_synthesis Synthesis cluster_degradation Degradation cluster_precursors Precursor Pools Palmitoleoyl_CoA Palmitoleoyl-CoA Wax_Synthase Wax Synthase Palmitoleoyl_CoA->Wax_Synthase Myristyl_Alcohol Myristyl Alcohol Myristyl_Alcohol->Wax_Synthase Palmitoleyl_Myristate This compound Wax_Synthase->Palmitoleyl_Myristate Esterase Esterase/Lipase Palmitoleyl_Myristate->Esterase Palmitoleic_Acid Palmitoleic Acid Esterase->Palmitoleic_Acid Myristyl_Alcohol_prod Myristyl Alcohol Esterase->Myristyl_Alcohol_prod Fatty_Acid_Pool Fatty Acid Pool Palmitoleic_Acid->Fatty_Acid_Pool Fatty_Alcohol_Pool Fatty Alcohol Pool Myristyl_Alcohol_prod->Fatty_Alcohol_Pool Fatty_Acid_Pool->Palmitoleoyl_CoA Fatty_Alcohol_Pool->Myristyl_Alcohol

Caption: Synthesis and degradation of this compound.

References

Application of Palmitoleyl Myristate in the Creation of Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Artificial membranes are essential tools in biomedical research, serving as models for cellular barriers, platforms for studying membrane protein function, and vehicles for drug delivery. The choice of lipid composition is critical in dictating the physicochemical properties of these membranes, such as fluidity, thickness, stability, and permeability. Palmitoleyl myristate, a wax ester composed of palmitoleic acid and myristic acid, presents a unique combination of saturated and monounsaturated fatty acid chains. This structural feature suggests its potential utility in creating artificial membranes with specific and tunable characteristics.

While direct and extensive research on the application of pure this compound in artificial membranes is not widely documented, this application note extrapolates from the known properties of its constituent fatty acids and related lipid esters, such as stearyl myristate and myristyl myristate, to provide a comprehensive guide for its use.[1] This document outlines the potential properties, preparation protocols, and characterization methods for artificial membranes incorporating this compound.

Physicochemical Properties and Rationale for Use

The unique structure of this compound, featuring a C16:1 monounsaturated fatty acyl chain (palmitoleyl) and a C14:0 saturated fatty acyl chain (myristate), is expected to confer a distinct set of properties to artificial membranes.

  • Fluidity and Phase Behavior: The presence of the cis double bond in the palmitoleyl chain introduces a kink, disrupting the tight packing of the lipid tails. This is anticipated to increase membrane fluidity and lower the gel-to-liquid crystalline phase transition temperature (Tm) compared to membranes composed solely of saturated fatty acids of similar chain length.

  • Membrane Thickness: The combination of a C16 and a C14 chain will result in a bilayer of intermediate thickness.

  • Permeability: Increased membrane fluidity generally correlates with higher permeability to small molecules. The packing defects caused by the unsaturated chain may create transient pores, facilitating passive diffusion.

  • Stability: While the unsaturated bond can enhance fluidity, it is also susceptible to oxidation, which could potentially compromise long-term membrane stability. The inclusion of antioxidants in the formulation may be necessary to mitigate this.

Data Presentation: Comparative Properties of Related Lipids

To provide a framework for the expected performance of this compound, the following table summarizes key properties of artificial membranes formulated with structurally similar lipids. This data serves as a benchmark for researchers.

Lipid ComponentPhase Transition Temp. (Tm) (°C)Membrane Thickness (nm)Permeability (Arbitrary Units)Reference
Dipalmitoylphosphatidylcholine (DPPC)414.5LowGeneric Value
Dimyristoylphosphatidylcholine (DMPC)244.1ModerateGeneric Value
Stearyl Myristate (in solid lipid nanoparticles)~50-60 (Melting Point)Not applicable (matrix)Low (controlled release)[1]
Myristyl Myristate~38 (Melting Point)Not applicable (matrix)Low[2]
Palmitic Acid/Cholesterol LiposomesNot specified~150-200 (vesicle size)Not specified[3]

Note: The data for stearyl myristate and myristyl myristate pertain to their use in solid lipid nanoparticles, where they form a solid matrix rather than a fluid bilayer.[1][2] Their melting points are indicative of the temperature required to induce fluidity. The vesicle size for palmitic acid/cholesterol liposomes is provided as an example of formulation outcomes.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[4]

Materials:

  • This compound

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any other lipid components (e.g., cholesterol) in the organic solvent in a round-bottom flask. A typical starting concentration is 10-20 mg of total lipid per mL of solvent.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to ensure proper mixing.

    • Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature of the lipid mixture.

    • Agitate the flask by hand or on a vortex mixer. The lipid film will swell and detach from the glass to form a milky suspension of MLVs.

  • Vesicle Sizing (Optional):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the suspension becomes clear.

    • Extrusion: To produce large unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size using a mini-extruder. Repeat this process 10-20 times.

Protocol 2: Characterization of this compound Membranes

1. Size and Zeta Potential Measurement:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the liposome (B1194612) suspension in the hydration buffer and measure the particle size distribution and zeta potential using a suitable instrument.

2. Encapsulation Efficiency:

  • Method: Spectrophotometry or chromatography.

  • Procedure:

    • Encapsulate a hydrophilic marker (e.g., carboxyfluorescein) during the hydration step.

    • Separate the liposomes from the unencapsulated marker using size exclusion chromatography (e.g., a Sephadex G-50 column).[3]

    • Lyse the liposomes with a detergent (e.g., Triton X-100) to release the encapsulated marker.[3]

    • Quantify the amount of encapsulated marker and compare it to the initial amount to calculate the encapsulation efficiency.

3. Membrane Fluidity:

  • Method: Fluorescence Anisotropy using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

  • Procedure:

    • Incubate the liposomes with DPH.

    • Measure the fluorescence anisotropy at various temperatures using a fluorometer.

    • A decrease in anisotropy indicates an increase in membrane fluidity.

Visualizations

G cluster_prep Protocol 1: Liposome Preparation Workflow A Dissolve this compound in Organic Solvent B Rotary Evaporation to Form Thin Lipid Film A->B C Hydration with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Sizing (Optional) D->E F Sonication to form SUVs E->F Method 1 G Extrusion to form LUVs E->G Method 2 G cluster_char Membrane Characterization Pathway Input This compound Liposome Suspension Size Dynamic Light Scattering (Size, PDI) Input->Size Zeta Electrophoretic Light Scattering (Zeta Potential) Input->Zeta Fluidity Fluorescence Anisotropy (Membrane Fluidity) Input->Fluidity EE Encapsulation Assay (Encapsulation Efficiency) Input->EE

References

Application Notes: Palmitoleyl Myristate as a Substrate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleyl myristate is a wax ester, a class of neutral lipids composed of a long-chain fatty acid (myristic acid) esterified to a long-chain fatty alcohol (palmitoleyl alcohol). Wax esters are important energy storage molecules in various organisms and are involved in diverse biological processes. The enzymatic hydrolysis of wax esters is a key step in their metabolism, primarily catalyzed by wax ester hydrolases and other lipases with broad substrate specificity, such as hormone-sensitive lipase (B570770) (HSL). The study of enzymes that metabolize this compound is crucial for understanding lipid metabolism and for the development of therapeutics targeting lipid-related disorders.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a substrate in enzymatic assays designed to screen for and characterize enzymes involved in wax ester metabolism.

Principle of the Assay

The enzymatic hydrolysis of this compound by a lipase or wax ester hydrolase yields palmitoleyl alcohol and myristic acid. The activity of the enzyme can be quantified by measuring the rate of disappearance of the substrate or the rate of appearance of one or both of the products. This can be achieved through various detection methods, including fluorescent assays, chromatographic separation and quantification, and colorimetric methods following derivatization of the products.

Featured Enzymes

Several lipases have been identified that can hydrolyze wax esters, although substrate specificity can vary.

  • Hormone-Sensitive Lipase (HSL): A key enzyme in the mobilization of fatty acids from stored triacylglycerols, HSL also exhibits activity towards a wide range of other lipid esters, including wax esters.[1][2] HSL is a multifunctional enzyme that can hydrolyze triacylglycerol, diacylglycerol, monoacylglycerol, and cholesteryl esters.[1] Its ability to act on various substrates makes it a candidate for the hydrolysis of this compound.

  • Adipose Triglyceride Lipase (ATGL): While its primary role is the hydrolysis of triacylglycerols, ATGL's activity is modulated by co-activators like ABHD5, which can broaden its substrate specificity.[3][4]

  • α/β-Hydrolase Domain-containing Protein 5 (ABHD5/CGI-58): This protein is a crucial regulator of lipid metabolism and acts as a co-activator for ATGL.[3][5] Mutations in ABHD5 can lead to Chanarin-Dorfman syndrome, a neutral lipid storage disease.[4]

Signaling Pathway Context: Neutral Lipid Hydrolysis

The hydrolysis of neutral lipids, including wax esters, is a central process in cellular energy homeostasis. In adipocytes, this process, known as lipolysis, is tightly regulated by hormones. The canonical lipolysis pathway involves the breakdown of triacylglycerols by ATGL and HSL. While not the primary substrate, wax esters can also be hydrolyzed by these enzymes, releasing fatty acids and fatty alcohols for cellular use.

Lipolysis_Pathway cluster_activation Signal Transduction cluster_lipolysis Lipolysis at the Lipid Droplet Hormones Hormones (e.g., Catecholamines) Receptor GPCR Hormones->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PLIN1 Perilipin 1 (PLIN1) PKA->PLIN1 P HSL_inactive HSL (inactive) PKA->HSL_inactive P ABHD5 ABHD5 PLIN1->ABHD5 Releases ATGL ATGL ABHD5->ATGL Activates Lipid_Droplet Lipid Droplet ATGL->Lipid_Droplet HSL_active HSL (active) HSL_inactive->HSL_active HSL_active->Lipid_Droplet Wax_Ester This compound HSL_active->Wax_Ester Hydrolysis Lipid_Droplet->Wax_Ester Products Palmitoleyl Alcohol + Myristic Acid Wax_Ester->Products

Caption: Hormonal regulation of neutral lipid hydrolysis.

Quantitative Data Summary

The following table summarizes hypothetical kinetic parameters for the enzymatic hydrolysis of this compound by a generic wax ester hydrolase. These values are provided as an example for comparison purposes and may vary depending on the specific enzyme and assay conditions.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)
Wax Ester Hydrolase (Example)This compound150258.037
Hormone-Sensitive Lipase (Example)This compound250157.537

Experimental Protocols

Protocol 1: Fluorescent Assay for Wax Ester Hydrolase Activity

This protocol utilizes a fluorescently labeled this compound substrate. The increase in fluorescence upon cleavage of the ester bond is measured to determine enzyme activity. A commercially available fluorescent fatty acid or alcohol can be used to synthesize the substrate, or a generic fluorescent lipase substrate can be adapted. For this example, we will adapt the principle of the EnzChek™ Lipase Substrate.

Materials:

  • Fluorescent this compound substrate (e.g., with a BODIPY fluorophore)

  • Enzyme source (purified or cell lysate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl2

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission appropriate for the fluorophore)

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of the fluorescent this compound substrate in DMSO. Further dilute in Assay Buffer to the desired final concentrations (e.g., for a Km determination).

  • Enzyme Preparation: Dilute the enzyme to a suitable concentration in cold Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted substrate solution to each well of the microplate.

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.

    • For a negative control, add 50 µL of Assay Buffer instead of the enzyme solution.

  • Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control) from the values obtained for the enzyme reactions.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot V₀ against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Fluorescent_Assay_Workflow A Prepare Substrate and Enzyme Dilutions B Add Substrate to 96-well Plate A->B C Initiate Reaction with Enzyme Addition B->C D Measure Fluorescence Over Time (37°C) C->D E Data Analysis: - Background Subtraction - Calculate V₀ - Determine Kinetic Parameters D->E

Caption: Workflow for the fluorescent wax ester hydrolase assay.

Protocol 2: Chromatographic Assay for Wax Ester Hydrolysis

This protocol involves the direct measurement of the substrate and products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This method is robust and allows for the simultaneous detection of substrate depletion and product formation.

Materials:

  • This compound

  • Enzyme source

  • Reaction Buffer: 100 mM potassium phosphate, pH 7.5

  • Quenching Solution: Chloroform:Methanol (2:1, v/v)

  • TLC plate (silica gel 60)

  • TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • Iodine vapor or other visualization agent

  • Standards: this compound, palmitoleyl alcohol, myristic acid

Procedure:

  • Substrate Emulsion: Prepare a 5 mM emulsion of this compound in Reaction Buffer containing 0.1% (w/v) gum arabic by sonication.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 200 µL of the substrate emulsion and 50 µL of the enzyme solution.

    • Incubate at 37°C with shaking for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 500 µL of the Quenching Solution and vortexing vigorously.

  • Lipid Extraction:

    • Centrifuge the mixture to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • TLC Analysis:

    • Resuspend the dried lipid extract in 20 µL of chloroform.

    • Spot the entire sample onto a TLC plate, alongside the standards.

    • Develop the plate in the TLC Developing Solvent.

    • Visualize the spots using iodine vapor.

  • Quantification (Optional): Scrape the spots corresponding to the substrate and products, extract the lipids from the silica, and quantify using gas chromatography (GC) after derivatization.

Chromatographic_Assay_Workflow A Prepare Substrate Emulsion B Incubate Substrate with Enzyme at 37°C A->B C Stop Reaction and Extract Lipids B->C D Spot Extract on TLC Plate C->D E Develop and Visualize TLC D->E F Identify and Quantify Substrate and Products E->F

Caption: Workflow for the chromatographic wax ester hydrolase assay.

Troubleshooting

IssuePossible CauseSolution
No or low enzyme activity Inactive enzymeUse a fresh enzyme preparation. Ensure proper storage conditions.
Sub-optimal assay conditionsOptimize pH, temperature, and buffer components.
Poor substrate solubility/emulsificationImprove sonication of the substrate emulsion. Try different detergents or co-solvents (e.g., isopropanol), but be mindful of their potential effects on enzyme activity.[6][7]
High background in fluorescent assay Autohydrolysis of the substrateRun a no-enzyme control and subtract the background. Optimize the pH to a range where autohydrolysis is minimal.
Contaminating fluorescent compoundsUse high-purity reagents and solvents.
Poor separation on TLC Incorrect solvent systemAdjust the polarity of the developing solvent.
Overloading of the TLC plateApply a smaller volume of the lipid extract.

Conclusion

This compound serves as a valuable substrate for the investigation of wax ester hydrolases and other lipolytic enzymes. The protocols provided herein offer robust methods for the characterization of enzyme activity and can be adapted for high-throughput screening of potential inhibitors or activators. The choice of assay will depend on the specific research question, available equipment, and the need for quantitative versus qualitative data. These tools are essential for advancing our understanding of lipid metabolism and its role in health and disease.

References

Application Notes and Protocols: Investigating the Impact of Palmitoleyl Myristate on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical biophysical parameter that governs the function of cellular membranes, influencing processes such as signal transduction, ion transport, and membrane protein activity. Alterations in membrane composition, such as the incorporation of novel lipids like palmitoleyl myristate, can significantly impact membrane fluidity, with potential implications for cellular physiology and therapeutic development. These application notes provide detailed protocols for established biophysical techniques to quantitatively assess the effects of this compound on the fluidity of model and biological membranes.

Key Experimental Techniques

Several powerful techniques can be employed to study membrane fluidity. The choice of method often depends on the specific research question, the nature of the membrane system (e.g., liposomes, isolated membranes, or live cells), and the available instrumentation. Here, we detail the protocols for two widely used fluorescence-based methods, Fluorescence Anisotropy and Laurdan Generalized Polarization (GP), and provide an overview of two other important techniques, Differential Scanning Calorimetry (DSC) and Electron Spin Resonance (ESR).

Fluorescence Anisotropy

Principle

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[1][2][3][4] A lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the hydrophobic core of the membrane. The membrane is excited with vertically polarized light, and the fluorescence emission is measured in both vertical and horizontal planes. The degree of polarization of the emitted light is inversely proportional to the rotational diffusion of the probe. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization of the emitted light and thus lower anisotropy values. Conversely, in a more rigid membrane, the probe's rotation is restricted, resulting in higher anisotropy.[1]

Experimental Workflow

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_liposomes Prepare liposomes with varying concentrations of this compound incorporate_probe Incorporate DPH into liposomes prep_liposomes->incorporate_probe prep_probe Prepare DPH stock solution prep_probe->incorporate_probe excite Excite with vertically polarized light (e.g., 355 nm) incorporate_probe->excite measure_vv Measure vertically polarized emission (I_VV) excite->measure_vv measure_vh Measure horizontally polarized emission (I_VH) excite->measure_vh calculate_anisotropy Calculate fluorescence anisotropy (r) measure_vv->calculate_anisotropy measure_vh->calculate_anisotropy interpret Interpret anisotropy values (higher r = lower fluidity) calculate_anisotropy->interpret

Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.

Protocol: Fluorescence Anisotropy using DPH

Materials:

  • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Tetrahydrofuran (THF) or other suitable organic solvent

  • Buffer (e.g., PBS, HEPES)

  • Lipids for liposome (B1194612) preparation (e.g., POPC, DPPC)

  • This compound

  • Fluorometer with polarization filters

Procedure:

  • Liposome Preparation:

    • Prepare liposomes containing varying mole percentages of this compound using a standard method such as thin-film hydration followed by extrusion.[5][6]

    • A common starting point is to prepare liposomes with 0, 1, 5, and 10 mol% this compound in a base lipid such as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC).

  • DPH Labeling:

    • Prepare a 2 mM stock solution of DPH in THF.

    • Add the DPH stock solution to the liposome suspension at a molar ratio of 1:500 (DPH:lipid).

    • Incubate the mixture at a temperature above the phase transition temperature of the lipid mixture for at least 30 minutes to ensure complete incorporation of the probe.[7]

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[7][8]

    • Measure the fluorescence intensity with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).

    • A correction factor (G-factor) should be determined by measuring the intensity with the excitation polarizer in the horizontal position and the emission polarizer in the vertical (I_HV) and horizontal (I_HH) positions. G = I_HV / I_HH.

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) using the following equation:

      • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Plot the anisotropy values as a function of this compound concentration.

Data Presentation
This compound (mol%)Fluorescence Anisotropy (r) ± SD
0Insert Value
1Insert Value
5Insert Value
10Insert Value

Laurdan Generalized Polarization (GP)

Principle

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a fluorescent probe that is sensitive to the polarity of its environment within the lipid bilayer.[9][10] In more ordered, gel-phase membranes, there is less water penetration, and Laurdan exhibits a blue-shifted emission maximum (around 440 nm). In more fluid, liquid-crystalline phase membranes, increased water penetration into the bilayer results in a red-shifted emission maximum (around 490-500 nm).[9][11] The Generalized Polarization (GP) value is calculated from the fluorescence intensities at these two wavelengths and provides a ratiometric measure of membrane fluidity. A higher GP value corresponds to a more ordered, less fluid membrane.[9]

Experimental Workflow

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_liposomes Prepare liposomes with varying concentrations of this compound incorporate_probe Incorporate Laurdan into liposomes prep_liposomes->incorporate_probe prep_probe Prepare Laurdan stock solution prep_probe->incorporate_probe excite Excite at ~350 nm incorporate_probe->excite measure_440 Measure emission intensity at 440 nm (I_440) excite->measure_440 measure_490 Measure emission intensity at 490 nm (I_490) excite->measure_490 calculate_gp Calculate Generalized Polarization (GP) measure_440->calculate_gp measure_490->calculate_gp interpret Interpret GP values (higher GP = lower fluidity) calculate_gp->interpret

Caption: Workflow for measuring membrane fluidity using Laurdan GP.

Protocol: Laurdan GP Spectroscopy

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Ethanol (B145695) or DMSO

  • Buffer (e.g., PBS, HEPES)

  • Lipids for liposome preparation

  • This compound

  • Spectrofluorometer

Procedure:

  • Liposome Preparation:

    • Prepare liposomes with varying mole percentages of this compound as described in the fluorescence anisotropy protocol.

  • Laurdan Labeling:

    • Prepare a 1 mM stock solution of Laurdan in ethanol or DMSO.

    • Add the Laurdan stock solution to the liposome suspension to a final concentration of 1-5 µM.

    • Incubate for 30 minutes at room temperature, protected from light.

  • GP Measurement:

    • Set the excitation wavelength to 350 nm.[9][11]

    • Record the emission spectrum from 400 nm to 550 nm, or measure the fluorescence intensity at 440 nm (I_440) and 490 nm (I_490).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) using the following formula:[9]

      • GP = (I_440 - I_490) / (I_440 + I_490)

    • Plot the GP values as a function of this compound concentration.

Data Presentation
This compound (mol%)Generalized Polarization (GP) ± SD
0Insert Value
1Insert Value
5Insert Value
10Insert Value

Differential Scanning Calorimetry (DSC)

Principle

Differential Scanning Calorimetry (DSC) is a thermodynamic technique that measures the heat flow into or out of a sample as a function of temperature.[12][13] When applied to lipid membranes, DSC can detect the phase transition from the ordered gel phase to the disordered liquid-crystalline phase. This transition is characterized by a peak in the heat flow, and the temperature at which this peak occurs is the phase transition temperature (Tm).[14] The incorporation of molecules like this compound into the lipid bilayer can alter the Tm and the shape of the transition peak, providing information about how the compound affects the packing and fluidity of the membrane. A decrease in Tm suggests an increase in membrane fluidity.[15]

Conceptual Workflow

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_liposomes Prepare liposomes with and without this compound load_dsc Load liposome suspension into DSC pans prep_liposomes->load_dsc temp_scan Scan temperature and measure differential heat flow load_dsc->temp_scan determine_tm Determine phase transition temperature (Tm) temp_scan->determine_tm analyze_peak Analyze peak shape (cooperativity) determine_tm->analyze_peak interpret Interpret changes in Tm and peak shape analyze_peak->interpret

Caption: Conceptual workflow for DSC analysis of membrane phase transitions.

Data Presentation
This compound (mol%)Phase Transition Temperature (Tm) (°C) ± SDTransition Enthalpy (ΔH) (kcal/mol) ± SD
0Insert ValueInsert Value
1Insert ValueInsert Value
5Insert ValueInsert Value
10Insert ValueInsert Value

Electron Spin Resonance (ESR) Spectroscopy

Principle

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique that detects molecules with unpaired electrons.[16] To study membrane fluidity, spin-labeled lipids (e.g., doxyl stearic acid) are incorporated into the membrane.[17] The ESR spectrum of the spin label is sensitive to its rotational motion. In a fluid membrane, the spin label tumbles rapidly, resulting in a sharp, well-resolved spectrum. In a more viscous, ordered membrane, the motion is restricted, leading to a broader, more anisotropic spectrum.[16] Analysis of the spectral line shapes provides a quantitative measure of membrane fluidity, often expressed as an order parameter or rotational correlation time.[16]

Conceptual Workflow

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_liposomes Prepare liposomes with this compound add_spin_label Incorporate spin-labeled lipid prep_liposomes->add_spin_label acquire_spectrum Acquire ESR spectrum add_spin_label->acquire_spectrum analyze_lineshape Analyze spectral line shape acquire_spectrum->analyze_lineshape calculate_order Calculate order parameter or rotational correlation time analyze_lineshape->calculate_order interpret Interpret results calculate_order->interpret

References

Application Notes and Protocols for Isopropyl Myristate in Skin Penetration Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive research has revealed a lack of specific data on the use of "palmitoleyl myristate" in skin penetration studies. The information provided below pertains to Isopropyl Myristate (IPM) , a chemically similar and well-documented penetration enhancer. It is presumed that this information will be of significant value to researchers, scientists, and drug development professionals interested in the application of fatty acid esters in transdermal and topical drug delivery.

Introduction

Isopropyl myristate (IPM) is a fatty acid ester widely utilized in pharmaceutical and cosmetic formulations as an emollient and a penetration enhancer.[1][2][3][4] Its ability to reversibly reduce the barrier function of the stratum corneum facilitates the permeation of active pharmaceutical ingredients (APIs) through the skin.[4] IPM achieves this by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and creating a more permeable pathway for drug molecules.[2][4][5] This document provides detailed application notes and protocols for the use of IPM in skin penetration studies, based on established research.

Data Presentation: Efficacy of Isopropyl Myristate as a Penetration Enhancer

The effectiveness of Isopropyl Myristate as a penetration enhancer has been demonstrated in numerous studies with various drugs. The following tables summarize key quantitative data from this research.

Table 1: Enhancement of Skin Permeation for Various Drugs with Isopropyl Myristate

DrugModelIPM ConcentrationEnhancement Ratio (Flux)Reference
MetronidazoleExcised hairless rat skinNot specified2.7-fold higher permeation with a gel formulation containing IPM[5][6]
Naproxen (B1676952)Shed snake skinNot specified25.8-fold increase in permeability coefficient compared to control[7]
InsulinExcised mouse skin30% in microemulsionHigher permeation flux than other formulations[8]

Table 2: Permeability Coefficients of Naproxen with Various Enhancers

EnhancerPermeability Coefficient (x 10⁻⁴ cm h⁻¹)
Isopropyl Myristate (IPM)36.2
Menthol25.0
Oleic Acid11.1
Azone7.3
Control (no enhancer)1.4

Data sourced from a study on naproxen permeation through shed snake skin.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible skin penetration studies. The following protocols are based on standard in vitro methods.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a typical in vitro experiment to evaluate the effect of Isopropyl Myristate on the skin permeation of a model drug.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine, rat)[9][10]

  • Isopropyl Myristate (IPM)

  • Model drug

  • Receptor medium (e.g., phosphate-buffered saline, PBS)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32 ± 1°C[11]

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument

  • Micro-syringes for sampling

2. Skin Preparation:

  • Obtain full-thickness skin and remove any subcutaneous fat and connective tissue.

  • If required, separate the epidermis from the dermis by heat-treatment (e.g., immersing the skin in water at 60°C for 45-60 seconds).[10]

  • Cut the prepared skin into sections large enough to be mounted on the Franz diffusion cells.

  • Visually inspect the skin for any imperfections before mounting.

3. Franz Diffusion Cell Setup:

  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[9]

  • Fill the receptor compartment with a known volume of pre-warmed and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer to ensure continuous mixing of the receptor medium.

  • Allow the system to equilibrate for at least 30 minutes.

4. Application of Formulation:

  • Prepare the donor formulation containing the model drug with and without a specified concentration of Isopropyl Myristate.

  • Apply a precise amount of the formulation to the surface of the skin in the donor compartment.

5. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC.

6. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount of drug permeated versus time.

  • The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.

  • The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the donor compartment.

  • The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Protocol 2: Preparation of a Microemulsion Formulation Containing Isopropyl Myristate

This protocol outlines the preparation of a microemulsion, a common vehicle for transdermal delivery, using IPM as the oil phase.[8]

1. Materials:

  • Isopropyl Myristate (oil phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Isopropyl alcohol)

  • Aqueous phase (e.g., water or buffer)

  • Active Pharmaceutical Ingredient (API)

  • Magnetic stirrer

2. Method:

  • Construct a pseudoternary phase diagram to identify the microemulsion region for the chosen oil, surfactant, and co-surfactant system.

  • Combine the Isopropyl Myristate (oil phase) and the surfactant.

  • If the API is oil-soluble, dissolve it in the oil/surfactant mixture.

  • Gradually add the co-surfactant to the mixture with continuous stirring.

  • If the API is water-soluble, dissolve it in the aqueous phase.

  • Slowly titrate the aqueous phase into the oil/surfactant/co-surfactant mixture under constant stirring until a transparent, single-phase microemulsion is formed.

  • Allow the microemulsion to equilibrate for a period before characterization and use in permeation studies.

Visualizations

The following diagrams illustrate the proposed mechanism of action for Isopropyl Myristate and a typical experimental workflow.

G cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with Isopropyl Myristate A Highly Ordered Lipid Bilayers B Low Permeability A->B Results in C IPM Intercalates into Lipid Bilayers D Disruption of Lipid Order & Increased Fluidity C->D Leads to E Enhanced Drug Permeation D->E Results in IPM Isopropyl Myristate IPM->C Drug Drug Molecule Drug->E G A Skin Preparation (Excised Human/Animal Skin) B Mounting Skin on Franz Diffusion Cell A->B C Application of Formulation (with/without IPM) B->C D Sampling from Receptor Compartment at Predetermined Intervals C->D E Drug Quantification (e.g., HPLC) D->E F Data Analysis (Flux, Permeability Coefficient, Enhancement Ratio) E->F

References

Application Notes and Protocols: Investigating the Effect of Palmitoleyl Myristate on Lipid Droplet Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid droplets (LDs) are dynamic organelles essential for energy storage, lipid homeostasis, and cellular signaling. Their dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). LDs primarily store neutral lipids, such as triacylglycerols (TAGs), sequestering potentially lipotoxic free fatty acids to protect the cell.[1] The formation of LDs is a multi-step process initiated at the endoplasmic reticulum (ER), involving the synthesis of neutral lipids by enzymes like diacylglycerol O-acyltransferase (DGAT) and their subsequent budding into the cytoplasm.[2]

The balance between saturated fatty acids (SFAs) and monounsaturated fatty acids (MUFAs) is a critical determinant of cellular fate. High levels of SFAs, such as myristic acid and palmitic acid, can induce lipotoxicity through mechanisms involving ER stress and apoptosis.[3][4] In contrast, MUFAs like palmitoleic acid can protect against SFA-induced lipotoxicity, often by promoting their incorporation into TAGs and subsequent storage within LDs.[1][5][6]

Palmitoleyl myristate is a fatty acid ester composed of palmitoleic acid (a C16:1 MUFA) and myristic acid (a C14:0 SFA). Upon cellular uptake, it is hypothesized that this ester is hydrolyzed, releasing its constituent fatty acids. This application note describes a detailed experimental design to investigate the hypothesis that this compound promotes lipid droplet formation by providing a MUFA (palmitoleic acid) that facilitates the safe sequestration of a potentially lipotoxic SFA (myristic acid) into triacylglycerols.

These protocols are intended for researchers in cell biology, metabolism, and drug development to assess the impact of fatty acid esters on cellular lipid metabolism.

Experimental Design and Workflow

The overall experimental design is to treat a suitable cell line (e.g., HepG2 human hepatoma cells) with this compound and its individual fatty acid components. The effects on lipid droplet formation, cell viability, and key protein markers of lipid metabolism and cellular stress will be quantified.

Core Hypothesis

This compound will increase the number and size of intracellular lipid droplets. This is because its monounsaturated component (palmitoleyl acid) will promote the esterification of its saturated component (myristic acid) into neutral triglycerides, thereby sequestering the potentially lipotoxic myristic acid and leading to lipid droplet expansion.

Experimental Groups
  • Vehicle Control: Cells treated with BSA vehicle alone.

  • This compound (PM): Test compound.

  • Palmitoleic Acid (POA): Monounsaturated fatty acid control.

  • Myristic Acid (MA): Saturated fatty acid control.

  • Combination (POA + MA): Equimolar mixture of the individual fatty acids to mimic the hydrolyzed ester.

  • Positive Control (Oleic Acid, OA): A well-characterized inducer of lipid droplet formation.[7][8]

Key Experiments
  • Lipid Droplet Quantification: To measure changes in LD number, size, and total volume.

  • Cell Viability and Cytotoxicity Assay: To assess the lipotoxic effects of the different fatty acid treatments.

  • Quantitative Triglyceride Assay: To directly measure the accumulation of neutral lipids.

  • Western Blot Analysis: To investigate changes in key proteins involved in lipid synthesis (DGAT1, DGAT2) and ER stress (PERK, Cleaved Caspase-3).

Visualization of Experimental Logic

G cluster_input Inputs cluster_process Cellular Processing cluster_output Measured Outputs This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Palmitoleic Acid Palmitoleic Acid Palmitoleic Acid->Cellular Uptake Myristic Acid Myristic Acid Myristic Acid->Cellular Uptake Ester Hydrolysis Ester Hydrolysis Cellular Uptake->Ester Hydrolysis For Ester FA Activation (Acyl-CoA) FA Activation (Acyl-CoA) Cellular Uptake->FA Activation (Acyl-CoA) For FFAs Ester Hydrolysis->FA Activation (Acyl-CoA) TG Synthesis (DGAT1/2) TG Synthesis (DGAT1/2) FA Activation (Acyl-CoA)->TG Synthesis (DGAT1/2) Cell Viability Cell Viability FA Activation (Acyl-CoA)->Cell Viability Lipotoxicity Pathway Protein Expression Protein Expression FA Activation (Acyl-CoA)->Protein Expression Stress Signaling LD Biogenesis LD Biogenesis TG Synthesis (DGAT1/2)->LD Biogenesis TG Content TG Content TG Synthesis (DGAT1/2)->TG Content TG Synthesis (DGAT1/2)->Protein Expression Feedback LD Number & Size LD Number & Size LD Biogenesis->LD Number & Size

Caption: Logical workflow from compound treatment to measurable cellular outcomes.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Fatty Acid Treatment

This protocol describes the preparation of fatty acid-BSA complexes and the treatment of HepG2 cells.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound, Palmitoleic acid, Myristic acid, Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile PBS and 0.22 µm filters

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

    • Seed cells in appropriate plates (e.g., 96-well plates for imaging/viability, 6-well plates for protein/lipid extraction) to reach 70-80% confluency on the day of treatment.

  • Preparation of Fatty Acid-BSA Complexes (5 mM Stock):

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and warm to 37°C.

    • Prepare 50 mM stock solutions of each fatty acid/ester in ethanol (B145695).

    • To create the 5 mM fatty acid-BSA complex, slowly add the 50 mM fatty acid stock solution to the warm 10% BSA solution while stirring continuously (1:10 dilution).

    • Incubate the solution at 37°C for 1 hour to allow for complexation.

    • Sterilize the final solution by passing it through a 0.22 µm filter. Store at -20°C.

    • Prepare a 10% BSA-only vehicle control using the same procedure with ethanol but no fatty acid.

  • Cell Treatment:

    • On the day of the experiment, aspirate the culture medium from the cells.

    • Dilute the 5 mM fatty acid-BSA stock solutions in serum-free DMEM to the desired final concentration (e.g., 200 µM).

    • Add the treatment media to the cells and incubate for the desired time period (e.g., 24 hours).

Protocol 2: Lipid Droplet Staining and High-Content Imaging

Materials:

  • Treated cells in a 96-well imaging plate

  • BODIPY 493/503 (e.g., Thermo Fisher D3922)

  • Hoechst 33342 nuclear stain

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

Procedure:

  • Staining:

    • After treatment, gently wash cells twice with warm PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Prepare a staining solution containing 1 µg/mL BODIPY 493/503 and 5 µg/mL Hoechst 33342 in PBS.

    • Add the staining solution to each well and incubate for 20 minutes at room temperature, protected from light.

    • Wash three times with PBS. Leave the final PBS wash in the wells for imaging.

  • Image Acquisition and Analysis:

    • Use a high-content imaging system to acquire images.

    • Acquire images in two channels: DAPI (for Hoechst 33342, nuclei) and FITC (for BODIPY 493/503, lipid droplets).

    • Use automated image analysis software to:

      • Identify individual cells by segmenting the nuclei (DAPI channel).

      • Define the cytoplasmic region for each cell.

      • Identify and segment lipid droplets within each cell based on BODIPY fluorescence intensity and size thresholds.

      • Quantify parameters per cell: lipid droplet count, average lipid droplet area/volume, and total lipid droplet area/volume.

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Following the 24-hour treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Western Blot Analysis

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • Primary antibodies: anti-DGAT1, anti-DGAT2, anti-PERK, anti-cleaved Caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer per well. Scrape and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification and Sample Prep:

    • Determine protein concentration using a BCA assay.

    • Normalize all samples to the same concentration and add Laemmli sample buffer. Boil for 5 minutes.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensity using densitometry software and normalize to the β-actin loading control.

Data Presentation

Quantitative data from the experiments should be summarized in the following tables for clear comparison. All experiments should be performed with at least three biological replicates. Data should be presented as mean ± standard deviation (SD).

Table 1: High-Content Imaging Analysis of Lipid Droplets

Treatment Group (200 µM, 24h)LD Count per CellAverage LD Area (µm²)Total LD Area per Cell (µm²)
Vehicle Control
This compound (PM)
Palmitoleic Acid (POA)
Myristic Acid (MA)
POA + MA
Oleic Acid (OA)

Table 2: Cell Viability and Triglyceride Content

Treatment Group (200 µM, 24h)Cell Viability (% of Control)Intracellular TG (µg/mg protein)
Vehicle Control100%
This compound (PM)
Palmitoleic Acid (POA)
Myristic Acid (MA)
POA + MA
Oleic Acid (OA)

Table 3: Densitometry of Western Blot Analysis

Treatment Group (200 µM, 24h)DGAT1 (Fold Change)DGAT2 (Fold Change)p-PERK (Fold Change)Cleaved Caspase-3 (Fold Change)
Vehicle Control1.01.01.01.0
This compound (PM)
Palmitoleic Acid (POA)
Myristic Acid (MA)
POA + MA
Oleic Acid (OA)

Signaling Pathway Visualization

The differential effects of saturated and monounsaturated fatty acids on lipid metabolism and cellular stress pathways are central to this investigation.

G cluster_input Fatty Acid Inputs cluster_pathways Intracellular Pathways cluster_outcomes Cellular Outcomes Myristic Acid (SFA) Myristic Acid (SFA) ER Stress ER Stress Myristic Acid (SFA)->ER Stress Induces Palmitoleic Acid (MUFA) Palmitoleic Acid (MUFA) DGAT1/2 DGAT1/2 Palmitoleic Acid (MUFA)->DGAT1/2 PPARα / AMPK PPARα / AMPK Palmitoleic Acid (MUFA)->PPARα / AMPK Activates Lipid Droplet (TG Storage) Lipid Droplet (TG Storage) DGAT1/2->Lipid Droplet (TG Storage) Promotes Apoptosis Apoptosis ER Stress->Apoptosis Lipotoxicity Lipotoxicity Apoptosis->Lipotoxicity Cell Survival Cell Survival PPARα / AMPK->Cell Survival Lipid Droplet (TG Storage)->Lipotoxicity Prevents Lipid Droplet (TG Storage)->Cell Survival

Caption: Divergent signaling of Saturated vs. Monounsaturated Fatty Acids.

References

Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled Palmitoleyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wax esters, such as palmitoleyl myristate, are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. While often considered primarily as energy storage molecules or components of protective waxes, their constituent fatty acids, palmitoleate (B1233929) and myristate, are deeply integrated into cellular metabolism and signaling. Stable isotope labeling is a powerful technique to trace the metabolic fate of these molecules in biological systems. By introducing a "heavy" isotope (e.g., ¹³C or ²H) into this compound, researchers can track the incorporation of its labeled moieties into various downstream metabolites and lipid pools, providing invaluable insights into metabolic fluxes and pathway activities in both health and disease.

These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound in metabolic tracing studies. The information is intended to guide researchers in designing and executing experiments to investigate the uptake, metabolism, and signaling roles of this wax ester.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of stable isotope-labeled this compound can be achieved through enzymatic esterification, a method that offers high specificity and mild reaction conditions. This protocol describes the synthesis using a commercially available immobilized lipase (B570770). The label can be incorporated into either the palmitoleyl or the myristoyl moiety, depending on the desired tracing experiment. Here, we describe the synthesis using ¹³C-labeled myristic acid and unlabeled palmitoleyl alcohol.

Materials:

  • [U-¹³C₁₄]Myristic acid

  • Palmitoleyl alcohol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous hexane (B92381) (or other suitable organic solvent)

  • Molecular sieves (3Å)

  • Silica (B1680970) gel for column chromatography

  • Hexane and diethyl ether for chromatography

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve [U-¹³C₁₄]myristic acid and a slight molar excess (1.1 equivalents) of palmitoleyl alcohol in anhydrous hexane.

  • Dehydration: Add activated molecular sieves to the reaction mixture to remove any residual water, which can interfere with the esterification reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.

  • Incubation: Seal the flask and incubate the reaction mixture at a controlled temperature (typically 40-60°C) with gentle agitation (e.g., on a rotary shaker) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Termination and Enzyme Removal: Once the reaction has reached completion, filter the reaction mixture to remove the immobilized lipase. The enzyme can be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane:diethyl ether gradient to isolate the pure ¹³C-labeled this compound.

  • Characterization: Confirm the identity and purity of the final product by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols for Metabolic Tracing

The following protocols outline in vitro and in vivo approaches for tracing the metabolic fate of stable isotope-labeled this compound.

In Vitro Metabolic Tracing in Cultured Cells

This protocol describes the delivery of labeled this compound to cultured cells and subsequent analysis of its metabolic products.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)

  • Cell culture medium and supplements

  • Stable isotope-labeled this compound

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol (B129727), water in a 2:1:0.8 ratio - Bligh-Dyer method)

  • Internal standards for mass spectrometry (e.g., deuterated lipid standards)

Protocol:

  • Preparation of Labeled this compound-BSA Complex:

    • Dissolve the labeled this compound in a small amount of ethanol.

    • Add this solution dropwise to a sterile solution of fatty acid-free BSA in serum-free cell culture medium while vortexing to facilitate complex formation.

    • The final molar ratio of wax ester to BSA should be between 2:1 and 5:1.

    • Sterile-filter the complex solution before use.

  • Cell Culture and Labeling:

    • Plate cells in appropriate culture vessels and grow to the desired confluency.

    • Remove the growth medium and wash the cells with PBS.

    • Add the medium containing the labeled this compound-BSA complex to the cells. The final concentration of the labeled wax ester should be determined based on preliminary dose-response experiments to avoid cytotoxicity.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of uptake and metabolism.

  • Sample Collection:

    • At each time point, collect the cell culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension and discard the supernatant. The cell pellet can be stored at -80°C until lipid extraction.

  • Lipid Extraction:

    • Resuspend the cell pellet in a known volume of PBS.

    • Perform a Bligh-Dyer lipid extraction by adding methanol and chloroform.

    • Add internal standards at the beginning of the extraction to control for extraction efficiency.

    • After phase separation, collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Analysis by Mass Spectrometry:

    • Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform).

    • Analyze the isotopic enrichment in various lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Metabolic Tracing in Animal Models

This protocol provides a general framework for in vivo tracing studies in rodents. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Animal model (e.g., mouse, rat)

  • Stable isotope-labeled this compound

  • Vehicle for administration (e.g., corn oil, intralipid (B608591) emulsion)

  • Surgical and blood collection supplies

  • Tissue homogenization equipment

  • Lipid extraction reagents

Protocol:

  • Tracer Administration:

    • Administer the labeled this compound to the animals via oral gavage or intravenous infusion. The choice of administration route depends on the research question.

    • The tracer can be formulated in a lipid emulsion for intravenous delivery or dissolved in a carrier oil for oral administration.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 30 min, 1, 2, 4, 8 hours) via tail vein or cardiac puncture.

    • At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, plasma).

    • Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Sample Processing:

    • Separate plasma from whole blood by centrifugation.

    • Homogenize the frozen tissues in a suitable buffer.

  • Lipid Extraction and Analysis:

    • Perform lipid extraction from plasma and tissue homogenates as described in the in vitro protocol.

    • Analyze the isotopic enrichment in different lipid fractions using mass spectrometry.

Data Presentation

Quantitative data from metabolic tracing experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Representative Quantitative Data from a Hypothetical Metabolic Tracing Experiment with [¹³C₁₄]this compound in Cultured Hepatocytes.

Time (hours)¹³C-Myristate in Free Fatty Acid Pool (nmol/mg protein)¹³C-Myristate in Triglyceride Pool (nmol/mg protein)¹³C-Myristate in Phospholipid Pool (nmol/mg protein)¹³C-Palmitate in Free Fatty Acid Pool (nmol/mg protein)
00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
25.2 ± 0.812.5 ± 1.52.1 ± 0.31.8 ± 0.2
68.9 ± 1.135.8 ± 4.26.5 ± 0.94.5 ± 0.6
126.1 ± 0.752.3 ± 6.110.2 ± 1.37.8 ± 1.0
242.5 ± 0.445.1 ± 5.515.8 ± 2.012.3 ± 1.6

Note: Data are presented as mean ± standard deviation. The detection of ¹³C-Palmitate indicates elongation of the labeled myristate.

Visualizations

Signaling Pathways Involving Palmitate and Myristate

While a direct signaling role for the intact this compound wax ester is not well-established, its constituent fatty acids, palmitate and myristate, are key players in post-translational modifications of proteins, namely S-palmitoylation and N-myristoylation. These modifications regulate protein localization, stability, and function, thereby influencing numerous signaling pathways.

Palmitoylation_Myristoylation_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_membrane Membrane Labeled_PM Labeled Palmitoleyl Myristate PM_uptake Uptake & Hydrolysis Labeled_Myristate Labeled Myristate PM_uptake->Labeled_Myristate Labeled_Palmitoleate Labeled Palmitoleate PM_uptake->Labeled_Palmitoleate Myristoyl_CoA Myristoyl-CoA Labeled_Myristate->Myristoyl_CoA Palmitoyl_CoA Palmitoyl-CoA Labeled_Palmitoleate->Palmitoyl_CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Metabolic_Fates Other Metabolic Fates (β-oxidation, elongation, incorporation into lipids) Myristoyl_CoA->Metabolic_Fates PAT Palmitoyl Acyltransferase (PAT) Palmitoyl_CoA->PAT Palmitoyl_CoA->Metabolic_Fates Protein_Myristoylation Protein N-Myristoylation NMT->Protein_Myristoylation Protein_Palmitoylation Protein S-Palmitoylation PAT->Protein_Palmitoylation Membrane_Proteins Membrane-Associated Proteins Protein_Myristoylation->Membrane_Proteins Protein_Palmitoylation->Membrane_Proteins Signaling_Cascades Signaling Cascades (e.g., GPCR, Ras signaling) Membrane_Proteins->Signaling_Cascades

Caption: Protein Acylation Signaling Pathways.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates the complete experimental workflow for a typical metabolic tracing study using stable isotope-labeled this compound.

Experimental_Workflow Characterization Characterization (GC-MS, NMR) Tracer_Admin Tracer Administration Characterization->Tracer_Admin Cell_Culture Cell Culture/ Animal Model Preparation Cell_Culture->Tracer_Admin Sample_Collection Time-Course Sample Collection (Cells, Tissues, Plasma) Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction (with Internal Standards) Sample_Collection->Lipid_Extraction Sample_Derivatization Sample Derivatization (e.g., FAMEs for GC-MS) Lipid_Extraction->Sample_Derivatization MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Lipid_Extraction->MS_Analysis Direct infusion for LC-MS Sample_Derivatization->MS_Analysis Data_Processing Data Processing (Peak Integration, Isotopic Correction) MS_Analysis->Data_Processing Metabolic_Flux Metabolic Flux Analysis & Interpretation Data_Processing->Metabolic_Flux

Caption: Metabolic Tracing Experimental Workflow.

Conclusion

The use of stable isotope-labeled this compound provides a powerful tool for dissecting the complex metabolic pathways and signaling roles of its constituent fatty acids. The protocols and information provided herein offer a foundation for researchers to design and implement robust metabolic tracing studies. Careful experimental design, execution, and data analysis are paramount to obtaining meaningful and reproducible results that can advance our understanding of lipid metabolism in various physiological and pathological contexts.

Application Notes & Protocols for the Analytical Distinction of Palmitoleyl Myristate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical techniques and experimental protocols for the separation and identification of Palmitoleyl myristate isomers. This compound is a wax ester composed of palmitoleic acid and myristyl alcohol. Isomerism in this molecule primarily arises from variations in the double bond position and geometry (cis/trans) within the palmitoleyl moiety, as well as potential branching in the carbon chains of either the fatty acid or the fatty alcohol.

Introduction to this compound Isomerism

This compound (C30H58O2) is a wax ester with a molecular weight of approximately 450.8 g/mol . The primary isomers of interest for analytical distinction include:

  • Positional Isomers: Variations in the location of the double bond in the palmitoleyl chain (e.g., cis-9-hexadecenoyl vs. cis-7-hexadecenoyl).

  • Geometric Isomers: Cis and trans configurations of the double bond at a specific position (e.g., cis-9-hexadecenoyl vs. trans-9-hexadecenoyl).

  • Structural Isomers: Branching in the myristyl alcohol or palmitoleyl fatty acid chain (e.g., iso or anteiso branching).

Distinguishing these isomers is critical as their physicochemical properties and biological activities may differ.

Analytical Techniques for Isomer Distinction

A multi-platform approach is often necessary for the unambiguous identification and quantification of this compound isomers. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).

High-temperature GC-MS is a powerful technique for the analysis of intact wax esters. The separation is based on the volatility and polarity of the isomers, while mass spectrometry provides structural information through characteristic fragmentation patterns.

Key Separation Principles:

  • Boiling Point: Saturated, straight-chain wax esters elute primarily based on their carbon number.

  • Branching: Branched-chain isomers are typically more volatile and thus have shorter retention times than their straight-chain counterparts.

  • Unsaturation: The presence of a double bond slightly decreases the retention time compared to the saturated analogue on non-polar columns.

  • Geometric Isomers: Trans isomers are generally more volatile and elute earlier than cis isomers.

LC-MS is a versatile technique that separates isomers in the liquid phase prior to mass analysis. Reversed-phase and silver-ion chromatography are particularly useful for wax ester isomer separation.

Key Separation Principles:

  • Reversed-Phase LC: Separation is based on hydrophobicity. Longer, saturated chains have longer retention times. The introduction of a double bond reduces hydrophobicity, leading to earlier elution.

  • Silver-Ion (Argentation) Chromatography: This technique provides excellent separation based on the number, position, and geometry of double bonds. Silver ions interact with the π-electrons of the double bonds, retaining unsaturated compounds longer than saturated ones.[1] The strength of this interaction is influenced by the steric hindrance around the double bond, allowing for the separation of positional and geometric isomers.[2] Trans isomers are retained less strongly than cis isomers.[2]

IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. This technique measures the collision cross-section (CCS) of an ion, which is a key physical property that can differ between isomers. Even subtle structural differences between isomers can lead to different CCS values, enabling their separation.[3][4]

Quantitative Data Summary

The following tables summarize the expected analytical behavior and key identification parameters for hypothetical this compound isomers.

Table 1: Predicted Elution Behavior of this compound Isomers

Isomer TypeAnalytical TechniqueExpected Elution OrderRationale
Positional GC-MS (non-polar column)Minimal separationSimilar volatility.
Silver-Ion LC-MSSeparation possibleDouble bond position affects interaction with silver ions.[2]
Geometric GC-MS (non-polar column)trans elutes before cistrans isomers have a more linear shape and lower boiling point.
Silver-Ion LC-MStrans elutes before ciscis isomers have a stronger interaction with silver ions.[2]
Structural GC-MS (non-polar column)Branched elutes before straight-chainBranching lowers the boiling point.
Reversed-Phase LC-MSBranched may elute slightly earlierBranching can reduce the effective hydrophobic surface area.

Table 2: Key Mass Spectral Fragments for this compound Isomer Identification (Electron Ionization - GC-MS)

m/z ValueFragment IdentitySignificance
450[M]+•Molecular ion.
255[C16H29O]+Acylium ion from palmitoleic acid.
239[C16H31O]+Protonated palmitoleic acid.
196[C14H28]+•Alkene fragment from myristyl alcohol.
74[C3H6O2]+•McLafferty rearrangement product (for methyl esters if derivatized).

Note: Electron ionization mass spectra of positional and geometric isomers of long-chain unsaturated esters are often very similar due to ion isomerization before fragmentation. Tandem MS (MS/MS) techniques are often required for more detailed structural elucidation.[5]

Experimental Protocols

This protocol is designed for the direct analysis of this compound isomers without derivatization.

1. Sample Preparation:

  • Dissolve the wax ester sample in hexane (B92381) or toluene (B28343) to a final concentration of 0.1-1.0 mg/mL.
  • If the sample is in a complex matrix, a solid-phase extraction (SPE) cleanup using a silica (B1680970) cartridge may be necessary. Elute non-polar lipids with hexane and the wax ester fraction with a mixture of hexane and a slightly more polar solvent like dichloromethane.

2. GC-MS Instrumentation and Conditions: [2][6]

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
  • Column: DB-1HT or equivalent high-temperature fused-silica capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness).
  • Injector: Split/splitless inlet, operated in splitless mode.
  • Injector Temperature: 390°C.
  • Oven Temperature Program:
  • Initial temperature: 120°C.
  • Ramp 1: 15°C/min to 240°C.
  • Ramp 2: 8°C/min to 390°C, hold for 6 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
  • MS Transfer Line Temperature: 310°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-850.

3. Data Analysis:

  • Identify peaks corresponding to the molecular ion of this compound (m/z 450.8).
  • Analyze the fragmentation patterns to confirm the fatty acid and fatty alcohol moieties.
  • Compare the retention times of unknown peaks with those of available standards to identify isomers.

This protocol is optimized for the separation of unsaturated isomers of this compound.[2]

1. Sample Preparation:

  • Dissolve the sample in hexane at a concentration of approximately 1 mg/mL.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.
  • Mass Spectrometer: Q-TOF or Triple Quadrupole mass spectrometer.
  • Column: ChromSpher 5 Lipids column (or similar silver-ion column), potentially two connected in series for enhanced resolution (total length ~50 cm).
  • Mobile Phase: A gradient of hexane, isopropanol, and acetonitrile. A typical starting condition would be a high percentage of hexane, with a gradient increasing the proportion of the more polar solvents.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: Controlled, e.g., 20°C (retention generally increases with temperature on silver-ion columns).[2]
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for less polar lipids.
  • MS Mode: Positive ion mode.
  • MS Scan: Full scan MS to detect the protonated molecule [M+H]+ at m/z 451.8.
  • MS/MS: Product ion scans of m/z 451.8 to obtain structural fragments.

3. Data Analysis:

  • Monitor the elution order of peaks with m/z 451.8. Compare with the expected elution patterns (cis retained longer than trans).
  • Analyze the MS/MS spectra to confirm the identity of the co-eluting isomers.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound isomers.

Analytical_Workflow Analytical Workflow for this compound Isomer Distinction cluster_sample Sample Preparation cluster_analysis Primary Analytical Techniques cluster_lc_methods LC Separation Modes cluster_advanced Advanced Separation cluster_data Data Analysis & Identification Sample Complex Biological or Chemical Sample Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Cleanup SPE Cleanup (Silica Gel) Extraction->Cleanup GC_MS High-Temp GC-MS (Separation by Volatility) Cleanup->GC_MS LC_MS LC-MS (Separation by Polarity/Unsaturation) Cleanup->LC_MS Data_Processing Data Processing (Retention Time, m/z, CCS) GC_MS->Data_Processing RPLC Reversed-Phase LC_MS->RPLC Ag_LC Silver-Ion LC_MS->Ag_LC IMS_MS LC-IMS-MS (Separation by Shape/CCS) RPLC->IMS_MS Ag_LC->IMS_MS IMS_MS->Data_Processing Isomer_ID Isomer Identification & Quantification Data_Processing->Isomer_ID

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palmitoleyl Myristate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of Palmitoleyl Myristate. All quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols for key experiments are provided.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Optimization Strategies
Low Yield of this compound 1. Suboptimal Reaction Temperature: Enzyme activity is highly dependent on temperature.[1][2]- Optimize Temperature: Systematically vary the reaction temperature (e.g., in 5°C increments) within the optimal range for the specific lipase (B570770) used (typically 40-70°C) to identify the temperature that yields the highest product conversion.[3] - Monitor Enzyme Stability: Be aware that excessively high temperatures can lead to enzyme denaturation and loss of activity.[1]
2. Presence of Water: The esterification reaction is reversible, and the presence of water, a by-product, can shift the equilibrium back towards the reactants, reducing the ester yield.[4]- Water Removal: Implement a strategy to remove water from the reaction medium. This can be achieved by conducting the reaction under vacuum, passing a stream of dry air or nitrogen through the reactor, or by adding molecular sieves.[5][4]
3. Incorrect Substrate Molar Ratio: An equimolar ratio of palmitoleic acid and myristyl alcohol may not be optimal.- Vary Substrate Ratio: Experiment with different molar ratios of alcohol to acid (e.g., 1:1, 1:1.5, 1:2, 1.5:1, 2:1). An excess of one substrate can shift the equilibrium towards product formation.[6][7] However, a large excess of alcohol can sometimes inhibit enzyme activity.[8]
4. Insufficient Enzyme Concentration/Activity: The amount of active enzyme may be a limiting factor.- Increase Enzyme Loading: Incrementally increase the amount of lipase added to the reaction mixture to ensure the catalyst is not the limiting factor.[9] - Verify Enzyme Activity: Ensure the enzyme has been stored correctly and has not lost activity. Perform a standard activity assay if necessary.
5. Mass Transfer Limitations: In solvent-free systems or with immobilized enzymes, poor mixing can limit the interaction between substrates and the enzyme's active sites.- Improve Agitation: Increase the stirring speed or use a more efficient mixing method to enhance mass transfer.[10][9] - Consider a Solvent: While solvent-free synthesis is often preferred for being "greener," using a non-polar organic solvent like n-hexane can sometimes improve substrate solubility and reduce mass transfer limitations.[3][9]
Presence of Unreacted Starting Materials in Final Product 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion.- Increase Reaction Time: Extend the reaction time and monitor the conversion at different time points to ensure the reaction has gone to completion.[3][11] - Re-evaluate Optimized Conditions: Revisit the optimization of temperature, substrate ratio, and enzyme loading as described above.
2. Enzyme Inhibition: The product, this compound, or one of the substrates at high concentrations, may be inhibiting the enzyme.- Product Removal: If feasible, consider in-situ product removal techniques to alleviate potential product inhibition. - Substrate Feeding Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach where one of the substrates is added gradually can prevent high initial substrate concentrations that might be inhibitory.
Discolored Final Product 1. High Reaction Temperatures: Excessive heat can cause thermal degradation of the substrates or the product.- Lower Reaction Temperature: Operate at the lower end of the optimal temperature range that still provides a good reaction rate.[12]
2. Oxidation: Unsaturated fatty acids like palmitoleic acid are susceptible to oxidation, especially at elevated temperatures.- Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[12]
3. Impurities in Starting Materials: The initial palmitoleic acid or myristyl alcohol may contain impurities that contribute to the color.- Use High-Purity Substrates: Ensure the starting materials are of high purity. Consider purification of the substrates before the reaction if necessary.
Difficulty in Enzyme Recovery and Reuse (for immobilized enzymes) 1. Mechanical Damage to Support: Vigorous stirring can cause physical breakdown of the immobilization support.- Gentle Agitation: Use a stirring method that provides adequate mixing without causing significant mechanical stress to the immobilized enzyme particles.
2. Leaching of Enzyme from Support: The enzyme may detach from the support material during the reaction or washing steps.- Optimize Immobilization Protocol: If preparing your own immobilized enzyme, ensure the immobilization conditions (e.g., pH, protein concentration) are optimal for stable binding.[13] - Gentle Washing: Wash the recovered enzyme with a suitable solvent under gentle conditions before reuse.

Frequently Asked Questions (FAQs)

Q1: What type of lipase is most effective for this compound synthesis?

Lipases from Candida antarctica (often immobilized, such as Novozym® 435) and Rhizomucor miehei (e.g., Lipozyme® RM IM) are commonly reported to be highly efficient for the synthesis of wax esters.[3] The choice of lipase can significantly impact the reaction rate and final yield, so it is advisable to screen a few different commercially available lipases under your specific reaction conditions.

Q2: Is a solvent necessary for the enzymatic synthesis of this compound?

No, a solvent is not strictly necessary. Solvent-free systems are often preferred as they are more environmentally friendly and result in a higher concentration of the product, simplifying downstream processing.[5][4][14] However, in some cases, a non-polar organic solvent like n-hexane or isooctane (B107328) can improve the solubility of the long-chain substrates and reduce viscosity, which may enhance the reaction rate.[3]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by measuring the decrease in the concentration of the reactants (palmitoleic acid or myristyl alcohol) or the increase in the concentration of the product (this compound). Common analytical techniques include:

  • Gas Chromatography (GC): A reliable method for separating and quantifying the reactants and the product.[15]

  • High-Performance Liquid Chromatography (HPLC): Another effective method for monitoring the reaction components.[16]

  • Titration: The consumption of the fatty acid can be monitored by titrating the remaining acid with a standard base.[4]

Q4: What is the optimal pH for the enzymatic synthesis of this compound?

For lipase-catalyzed esterification in organic media or solvent-free systems, the concept of pH is not directly applicable. However, the "pH memory" of the enzyme, which is the pH of the aqueous solution from which the lipase was lyophilized or immobilized, can influence its activity. Generally, lipases exhibit optimal activity for ester synthesis under neutral to slightly acidic conditions.[17]

Q5: How many times can an immobilized lipase be reused for this synthesis?

The reusability of an immobilized lipase depends on the stability of the enzyme and the immobilization support under the reaction conditions. With proper handling and washing between cycles, immobilized lipases can often be reused for multiple batches (e.g., 5-10 cycles or more) without a significant loss of activity.[18][19]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Wax Ester Synthesis from Various Studies

ParameterKeng et al. (2005)[10]Hadzir et al.[8]Serrano-Arnaldos et al. (2016)[20] & Petersson et al. (2005)[20]Gunawan et al. (2005)[15]
Product Palm-based Wax EstersOleyl OleateVarious Wax EstersPalm-based Wax Esters
Enzyme Lipozyme RM IMNot SpecifiedNovozyme 435Not Specified
Temperature (°C) 50.4Not Specified65-80Not Specified
Substrate Molar Ratio 3:1 (Oleyl alcohol:Palm oil)Not SpecifiedNot Specified2.7:1 (Oleyl alcohol:PFAD)
Enzyme Amount 16.0% (by weight of palm oil)Not SpecifiedNot Specified33% (w/w)
Reaction Time 5 hoursNot SpecifiedNot Specified95 minutes
Yield (%) 92.3Not SpecifiedNot Specified>80

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound (Solvent-Free)
  • Reactant Preparation: Accurately weigh palmitoleic acid and myristyl alcohol in the desired molar ratio (e.g., start with 1:1 and optimize from there) and add them to a temperature-controlled reaction vessel equipped with a magnetic stirrer.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435 or Lipozyme® RM IM) to the reaction mixture. The amount of enzyme can be varied (e.g., 5-20% by weight of the total substrates).

  • Reaction Conditions:

    • Heat the mixture to the desired temperature (e.g., 50-60°C) with continuous stirring.

    • To facilitate water removal, either apply a vacuum to the vessel or pass a slow stream of dry nitrogen gas through the headspace of the reactor.

  • Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture. Analyze the sample using GC or HPLC to determine the conversion of reactants to the product.

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the heating and stirring.

  • Enzyme Recovery: Separate the immobilized enzyme from the product mixture by filtration or centrifugation. The recovered enzyme can be washed with a non-polar solvent (e.g., n-hexane) and dried for reuse.

  • Product Purification: The crude product can be purified to remove any unreacted starting materials. This may involve techniques such as distillation, crystallization, or chromatography.

Protocol 2: Analysis of Reaction Mixture by Gas Chromatography (GC)
  • Sample Preparation: Dilute the aliquot from the reaction mixture in a suitable solvent (e.g., n-hexane or chloroform). If necessary, derivatize the fatty acids to their methyl esters for better chromatographic separation.

  • GC Conditions (Example):

    • Column: A capillary column suitable for fatty acid and ester analysis (e.g., a wax or polysiloxane-based column).

    • Carrier Gas: Helium or hydrogen.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

  • Quantification: Identify the peaks corresponding to palmitoleic acid, myristyl alcohol, and this compound by comparing their retention times with those of pure standards. Calculate the concentration of each component based on the peak areas and a calibration curve.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Esterification cluster_catalyst Catalyst cluster_separation Separation & Purification cluster_products Final Products Palmitoleic_Acid Palmitoleic Acid Reaction_Vessel Reaction Vessel (Heated & Stirred) Palmitoleic_Acid->Reaction_Vessel Myristyl_Alcohol Myristyl Alcohol Myristyl_Alcohol->Reaction_Vessel Filtration Filtration/ Centrifugation Reaction_Vessel->Filtration Crude Product Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Vessel Purification Product Purification Filtration->Purification Recovered_Enzyme Recovered Enzyme (for reuse) Filtration->Recovered_Enzyme Final_Product This compound Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Temp Is Temperature Optimized? Start->Temp Yes Success Yield Improved Water Is Water Being Removed? Temp->Water Yes Optimize_Temp Optimize Temperature (40-70°C) Temp->Optimize_Temp No Ratio Is Substrate Ratio Optimized? Water->Ratio Yes Remove_Water Implement Water Removal Strategy Water->Remove_Water No Enzyme Is Enzyme Concentration Sufficient? Ratio->Enzyme Yes Optimize_Ratio Vary Substrate Molar Ratio Ratio->Optimize_Ratio No Increase_Enzyme Increase Enzyme Loading Enzyme->Increase_Enzyme No Enzyme->Success Yes Optimize_Temp->Temp Remove_Water->Water Optimize_Ratio->Ratio Increase_Enzyme->Enzyme

Caption: Troubleshooting logic for low yield in enzymatic synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Palmitoleyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Palmitoleyl myristate in aqueous buffers. This compound, a wax ester, is inherently hydrophobic and thus poorly soluble in aqueous solutions, posing a significant challenge for its use in various experimental settings. This guide offers practical solutions and detailed protocols to overcome these challenges.

Troubleshooting Guide

This guide is designed to provide a systematic approach to resolving common solubility problems encountered with this compound.

Initial Steps for Dissolving this compound

Question: I am unable to dissolve this compound in my aqueous buffer. What is the first step I should take?

Answer: The initial approach to dissolving this compound involves creating a stock solution in an organic solvent before introducing it to the aqueous buffer. Due to its high hydrophobicity, direct dissolution in aqueous media is generally unsuccessful.

Recommended Initial Protocol:

  • Select an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices for creating stock solutions of lipophilic compounds.[1]

  • Prepare a high-concentration stock solution: Dissolve the this compound in the chosen organic solvent. Gentle warming and vortexing can aid in dissolution.

  • Dilute the stock solution: Add the stock solution dropwise to your aqueous buffer while vortexing to facilitate dispersion.

Caution: The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum, as it may affect your experimental system, particularly in cell-based assays.

start Start: Undissolved This compound stock_solution Prepare concentrated stock solution in organic solvent (e.g., DMSO, Ethanol) start->stock_solution dilute Add stock solution dropwise to aqueous buffer with agitation stock_solution->dilute observe Observe for precipitation or cloudiness dilute->observe success Success: Clear Solution or Stable Dispersion observe->success No troubleshoot Precipitation Occurs: Proceed to Advanced Solubilization Methods observe->troubleshoot Yes

Caption: Initial troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of this compound that affect its solubility?

This compound is a wax ester, which is an ester of a long-chain fatty alcohol and a long-chain fatty acid.[2] These molecules are characterized by their large, nonpolar hydrocarbon chains, making them highly hydrophobic and practically insoluble in water.[3][4] The lack of significant polar functional groups that can form hydrogen bonds with water is the primary reason for their poor aqueous solubility.

Q2: I've tried using DMSO, but my compound still precipitates. What are my other options?

If using a co-solvent like DMSO or ethanol is not sufficient, more advanced techniques are required. These methods aim to either encapsulate the lipid in a hydrophilic shell or create a stable emulsion.

  • Surfactants and Micelle Formation: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) can be used. Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate this compound, rendering it soluble in the aqueous phase.[2][5]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from water and increasing their solubility. Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.

  • Emulsification: Creating an oil-in-water emulsion is another effective strategy. This involves dispersing the lipid in the aqueous phase with the help of an emulsifying agent and mechanical energy (e.g., sonication or homogenization).

  • Liposome Formulation: this compound can be incorporated into the lipid bilayer of liposomes. This is a common method for delivering lipophilic compounds in biological systems. The thin-film hydration method is a standard procedure for preparing liposomes.

Q3: How do I choose the right solubilization method for my experiment?

The choice of method depends on the specific requirements of your experiment, such as the desired final concentration, the tolerance of your system to additives (e.g., surfactants, cyclodextrins), and the required stability of the formulation.

start Select Solubilization Method surfactants Surfactants (e.g., Tween® 80) start->surfactants cyclodextrins Cyclodextrins (e.g., MβCD) start->cyclodextrins emulsions Emulsions start->emulsions liposomes Liposomes start->liposomes app1 General purpose, tolerant to detergents surfactants->app1 app2 Drug delivery, avoiding detergents cyclodextrins->app2 app3 High concentration needed, stable dispersion emulsions->app3 app4 Cell-based assays, biocompatible delivery liposomes->app4

Caption: Decision matrix for selecting a solubilization method.

Q4: Can I use heat to help dissolve this compound?

Gentle warming can be used to aid in the initial dissolution of this compound in an organic solvent or during the formation of an emulsion. However, excessive heat should be avoided as it can lead to the degradation of the compound, especially if it contains unsaturated fatty acids. For emulsions, heating the lipid phase to between 40 and 70 degrees Celsius can be beneficial.[6]

Q5: What concentration of surfactant or cyclodextrin (B1172386) should I use?

The optimal concentration will need to be determined empirically. For surfactants, you should use a concentration above the CMC. For cyclodextrins, the concentration will depend on the desired concentration of this compound and the binding affinity of the specific cyclodextrin. It is advisable to perform a concentration titration to find the minimum amount of solubilizing agent needed to achieve a clear solution or stable dispersion.

Data Presentation

Table 1: Physical and Chemical Properties of Myristyl Palmitate (analogue to this compound)
PropertyValueReference
Molecular Formula C30H60O2[2]
Molecular Weight 452.8 g/mol [2][3][7]
Appearance White to yellowish waxy solid[3]
Melting Point 45-50°C[3]
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Slightly soluble in Chloroform (B151607) and Hexane[8]

Note: Data for Myristyl Palmitate is provided as a close structural analogue. This compound will have a lower melting point due to the presence of the unsaturated palmitoleyl chain.

Table 2: Comparison of Solubilization Methods
MethodPrincipleAdvantagesDisadvantages
Co-solvents (DMSO, Ethanol) Increasing the polarity of the solvent mixture.Simple and quick.Can be toxic to cells at higher concentrations. May not be sufficient for high concentrations of the lipid.
Surfactants Encapsulation in micelles.Effective at low concentrations.Can interfere with biological assays. May be difficult to remove.
Cyclodextrins Formation of inclusion complexes.Biocompatible, can improve stability.Can be expensive. May have limited loading capacity.
Emulsification Dispersion as fine droplets in the aqueous phase.Allows for high loading. Can improve bioavailability.May be thermodynamically unstable. Requires energy input (e.g., sonication).
Liposomes Incorporation into a lipid bilayer.Biocompatible, suitable for drug delivery. Protects the compound from degradation.Preparation can be complex and time-consuming.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound in a sterile glass vial.

    • Add the required volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Gently warm the vial to approximately 40-50°C and vortex until the solid is completely dissolved.

  • Preparation of Working Solution:

    • Pre-warm the aqueous buffer to the same temperature as the stock solution.

    • While vortexing the buffer, add the stock solution dropwise to achieve the desired final concentration.

    • Ensure the final concentration of DMSO is as low as possible (ideally <0.5% v/v) to minimize effects on the experimental system.

    • Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Preparation of a this compound Emulsion
  • Preparation of the Oil Phase:

    • Dissolve this compound and a suitable emulsifier (e.g., a mixture of Span® and Tween® surfactants) in a minimal amount of a volatile organic solvent like chloroform or ethanol in a round-bottom flask.[9]

  • Formation of the Lipid Film:

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Add the aqueous buffer to the flask.

    • Warm the mixture to a temperature above the melting point of this compound (e.g., 40-50°C).

    • Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of a coarse emulsion.

  • Homogenization:

    • To reduce the droplet size and increase stability, sonicate the emulsion using a probe sonicator or pass it through a high-pressure homogenizer.

    • Continue until the emulsion appears homogenous and has the desired particle size.

Protocol 3: Solubilization using Methyl-β-Cyclodextrin (MβCD)
  • Preparation of MβCD Solution:

    • Prepare a solution of MβCD in the desired aqueous buffer at a concentration determined to be effective (e.g., starting with a 10:1 molar ratio of MβCD to this compound).

  • Complexation:

    • Prepare a concentrated stock solution of this compound in a small amount of ethanol.

    • Add the ethanolic solution of this compound to the MβCD solution while stirring.

    • Incubate the mixture, typically with shaking, at 37°C for at least one hour to allow for the formation of the inclusion complex.

  • Sterilization and Use:

    • Filter the resulting solution through a 0.22 µm sterile filter.

    • The clear solution containing the this compound-MβCD complex is now ready for use.

Mandatory Visualizations

cluster_0 Hydrophobic Core cluster_1 Aqueous Environment lipid This compound cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) lipid->cyclodextrin Encapsulation water Water Molecules cyclodextrin->water Solubilization

Caption: Encapsulation of this compound by a cyclodextrin molecule.

References

Troubleshooting Peak Tailing in GC-MS Analysis of Palmitoleyl Myristate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Palmitoleyl myristate. The information is presented in a user-friendly question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC-MS analysis of this compound?

Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a drawn-out or "tailing" end.[1] This is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased sensitivity.[1] For a high molecular weight, unsaturated wax ester like this compound, peak tailing can be a common challenge due to its low volatility and potential for interactions within the GC system.

Q2: What are the most common causes of peak tailing for a compound like this compound?

The causes of peak tailing can be broadly categorized into two main areas: chemical interactions and physical issues within the GC-MS system.[2]

  • Chemical Interactions (Active Sites): this compound, with its ester functional group and a double bond, can interact with active sites in the GC system. These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the column, or contaminants.[1][3] This can cause some molecules to be retained longer, resulting in a tailing peak.

  • Physical Issues: Disruptions in the carrier gas flow path can also lead to peak tailing.[2][4] This can be caused by improper column installation, dead volumes in the system, or contamination.[2][4]

Q3: How can I determine if the peak tailing is a chemical or physical problem?

A good diagnostic approach is to inject a non-polar compound, such as a hydrocarbon, that is not expected to tail.[5] If this compound also shows peak tailing, the issue is likely physical (e.g., a flow path problem).[5] If only this compound or other polar/active compounds tail, the problem is more likely chemical in nature (i.e., active sites in the system).[2]

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Step 1: Initial Checks & Easy Fixes
QuestionPossible CauseSuggested Action
Is the peak tailing sudden or has it worsened over time? If sudden, it could be a recent "dirty" sample injection. If it has worsened over time, it's likely due to the gradual accumulation of contaminants or degradation of the column/liner.Review the injection history. If a problematic sample is suspected, proceed with inlet and column maintenance.
Are all peaks tailing or just this compound? If all peaks are tailing, suspect a physical issue like a poor column installation or a leak.[2] If only this compound and other active analytes are tailing, suspect chemical activity in the system.[2]Inject a non-polar standard. If it also tails, check column installation and for leaks. If not, focus on system inertness.
Have you performed routine inlet maintenance recently? The inlet is a common source of contamination and activity.[6]Replace the inlet liner, septum, and O-ring.[7]
Step 2: Investigating the GC System
ParameterPotential IssueRecommended Action & Protocol
Inlet Liner Contamination or active sites in the liner are a primary cause of peak tailing for active compounds.[3]Protocol: Inlet Liner Replacement. 1. Cool down the injector. 2. Turn off the carrier gas flow to the inlet. 3. Carefully remove the septum nut and septum. 4. Use liner removal tool to gently extract the old liner. 5. Inspect the injector port for any visible contamination or debris. Clean with a suitable solvent if necessary. 6. Install a new, deactivated liner (preferably with glass wool to trap non-volatile residues).[6] 7. Replace the septum and septum nut. 8. Restore carrier gas flow and perform a leak check.
GC Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites.[7] Degradation: The stationary phase can degrade due to exposure to oxygen at high temperatures, creating active sites.[8] Improper Installation: A poor column cut or incorrect insertion depth can create dead volume and turbulence.[1][4]Protocol: Column Maintenance. 1. Trimming: Cool the oven and inlet. Carefully remove the column from the inlet. Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the front of the column.[9] Reinstall the column at the correct depth as specified by the instrument manufacturer. 2. Conditioning: After installation, condition the column by heating it to a temperature slightly above the final temperature of your analytical method (but below the column's maximum temperature limit) for 1-2 hours with carrier gas flowing. Do not connect the column to the detector during conditioning.
Injection Parameters Overloading: Injecting too much sample can saturate the stationary phase.[9] Incorrect Temperature: An injector temperature that is too low can cause slow vaporization, while one that is too high can cause thermal degradation of the unsaturated this compound.Protocol: Injection Parameter Optimization. 1. Reduce Sample Concentration: Dilute your sample and reinject. 2. Adjust Injection Volume: Decrease the injection volume. 3. Optimize Injector Temperature: For a high molecular weight ester, a starting point of 250-300°C is common. If degradation is suspected, try lowering the temperature in 10-20°C increments.
Carrier Gas Leaks: Leaks in the system can introduce oxygen, which can degrade the column's stationary phase at high temperatures. Low Flow Rate: Insufficient carrier gas flow can lead to broader, tailing peaks.Protocol: Leak Check & Flow Rate Verification. 1. Use an electronic leak detector to check all fittings and connections from the gas source to the detector. 2. Verify that your carrier gas flow rate is within the optimal range for your column dimensions.
Step 3: Addressing Compound-Specific Issues
IssueExplanationSuggested Solution
Thermal Degradation This compound is an unsaturated ester. The double bond can be a site for thermal degradation at the high temperatures required for its elution, which can produce degradation products that may co-elute or cause peak tailing.Use a high-temperature, inert column. Optimize the injector and oven temperature programs to use the lowest possible temperatures that still provide good chromatography. Consider using a faster oven ramp rate to minimize the time the analyte spends at high temperatures.
Solvent-Phase Polarity Mismatch If the polarity of the sample solvent does not match the polarity of the stationary phase, it can cause poor sample focusing at the head of the column, leading to peak shape issues.Ensure your sample is dissolved in a solvent that is compatible with your GC column's stationary phase (e.g., a non-polar solvent for a non-polar column).

Experimental Protocols

High-Temperature GC-MS Method for Wax Ester Analysis

This is a general starting method that can be adapted for this compound analysis.

  • Sample Preparation: Dissolve the this compound sample in a non-polar solvent like hexane (B92381) or toluene (B28343) to a final concentration of approximately 0.1-1.0 mg/mL.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: A high-temperature, low-bleed capillary column suitable for high molecular weight compounds (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).

    • Injector: Split/splitless inlet at 325°C in splitless mode.

    • Oven Temperature Program: Initial temperature of 120°C, ramp at 15°C/min to 240°C, then ramp at 8°C/min to 390°C and hold for 6 minutes. Note: This is a high-temperature program and should be adjusted based on the specific column's temperature limits and the analyte's elution profile.

    • MS Transfer Line Temperature: 310°C.

    • Ion Source Temperature: 230°C.

    • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-850.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC-MS analysis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a Physical Issue (e.g., Flow Path Disruption) check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue (Active Sites) check_all_peaks->chemical_issue No check_column_install Check Column Installation (Cut, Depth, Connections) physical_issue->check_column_install leak_check Perform System Leak Check physical_issue->leak_check inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, Seal) chemical_issue->inlet_maintenance resolved Peak Shape Improved check_column_install->resolved leak_check->resolved column_maintenance Perform Column Maintenance (Trim Column) inlet_maintenance->column_maintenance optimize_params Optimize Injection Parameters (Volume, Temperature) column_maintenance->optimize_params consider_degradation Consider Thermal Degradation (Lower Temps, Faster Ramp) optimize_params->consider_degradation solvent_mismatch Check for Solvent-Phase Polarity Mismatch consider_degradation->solvent_mismatch solvent_mismatch->resolved

Caption: A flowchart outlining the systematic approach to diagnosing and resolving peak tailing issues.

References

Preventing the degradation of Palmitoleyl myristate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Palmitoleyl Myristate during storage and experimentation.

Troubleshooting Guides

Issue 1: Visible Changes in Stored this compound (e.g., color change, precipitation)

Question: My stored this compound has turned yellow and/or has developed a precipitate. What is the likely cause and how can I prevent this?

Answer:

Visible changes such as yellowing or precipitation are often indicators of oxidative degradation. The unsaturated palmitoleyl moiety is susceptible to oxidation, which can lead to the formation of colored byproducts and polymers that are less soluble.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Temperature: Has the product been exposed to high temperatures? Heat accelerates oxidation.

    • Light: Has the product been exposed to light, especially UV radiation? Light can initiate and accelerate oxidative processes.[1]

    • Atmosphere: Was the container properly sealed? Exposure to oxygen is a primary driver of oxidation.

  • Recommended Actions:

    • Inert Atmosphere: For long-term storage, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

    • Opaque Containers: Store this compound in amber glass vials or other opaque containers to protect it from light.

    • Controlled Temperature: Store at recommended low temperatures, typically 2-8°C, and avoid repeated freeze-thaw cycles. For short-term storage, room temperature may be acceptable if protected from light and oxygen.

Issue 2: Off-Odor Development in Formulations Containing this compound

Question: My formulation containing this compound has developed a rancid or unpleasant odor. What could be the cause?

Answer:

A rancid odor is a classic sign of both oxidative and hydrolytic degradation. Oxidation of the unsaturated fatty acid chain can produce volatile aldehydes and ketones with characteristic off-odors. Hydrolysis, the breakdown of the ester bond, yields palmitoleic acid and myristyl alcohol, which can also contribute to odor changes, especially if further degradation occurs.

Troubleshooting Steps:

  • Assess for Oxidation:

    • Refer to the troubleshooting steps for visible changes. The same factors (heat, light, oxygen) that cause discoloration also cause rancidity.

  • Assess for Hydrolysis:

    • pH of Formulation: Is your formulation aqueous? If so, what is the pH? Ester hydrolysis is catalyzed by both acids and bases.[2]

    • Water Content: Even in non-aqueous formulations, absorbed moisture can lead to hydrolysis over time, especially at elevated temperatures.

  • Recommended Actions:

    • Antioxidant Addition: Consider the addition of antioxidants to your formulation. See the FAQ section for recommended antioxidants.

    • pH Control: For aqueous formulations, buffer the system to a neutral pH (around 6-7.5) to minimize the rate of hydrolysis.

    • Moisture Control: Use desiccants in storage areas and ensure all formulation components are anhydrous if creating a non-aqueous product.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Oxidation: This occurs at the double bond of the palmitoleyl (C16:1) portion of the molecule. It is a free-radical chain reaction initiated by factors like heat, light (UV), and trace metals. This process leads to the formation of hydroperoxides, which can then break down into secondary oxidation products like aldehydes, ketones, and shorter-chain fatty acids, causing rancidity and changes in physical properties.

  • Hydrolysis: This is the cleavage of the ester bond, which breaks down this compound into palmitoleic acid and myristyl alcohol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

Q2: What are the ideal storage conditions for neat this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert gas (e.g., nitrogen or argon).

  • Light: In the dark, using amber glass or other opaque, tightly sealed containers.

  • Moisture: In a dry environment.

Q3: Which antioxidants are effective in preventing the oxidation of this compound?

A3: Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used and effective. Natural antioxidants like tocopherols (B72186) (Vitamin E) are also effective. The efficacy of tocopherols can vary, with the order often being δ-tocopherol > γ-tocopherol > α-tocopherol for stabilizing esters.[3][4] The choice of antioxidant may depend on the final application and regulatory requirements.

Q4: How can I monitor the degradation of this compound in my samples?

A4: Several analytical techniques can be used:

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). A low PV is indicative of good stability.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures secondary oxidation products, such as malondialdehyde, which contribute to rancidity.

  • Gas Chromatography (GC): Can be used to quantify the remaining this compound and to detect and quantify degradation products like free palmitoleic acid and myristyl alcohol after derivatization.

  • High-Performance Liquid Chromatography (HPLC): Can be used to monitor the concentration of the intact wax ester.[5][6][7]

Quantitative Data on Stability

Table 1: Accelerated Stability of Isopropyl Myristate in an Anti-Aging Cream Formulation [8][9]

Storage Time (Months)Temperature (°C)Relative Humidity (%)Average Remaining Isopropyl Myristate (%)
040 ± 275 ± 599.63
140 ± 275 ± 599.20
240 ± 275 ± 598.26
340 ± 275 ± 597.15

Table 2: Relative Efficacy of Tocopherols in Stabilizing Methyl Esters (Accelerated Storage at 65°C) [4]

Antioxidant (500 mg/kg)Type of EsterRelative Stability (Days to Viscosity Increase)
α-TocopherolSunflower Methyl Ester~1
γ-TocopherolSunflower Methyl Ester~6
δ-TocopherolSunflower Methyl Ester~3
α-TocopherolTallow Methyl Ester~3
γ-TocopherolTallow Methyl Ester~10+
δ-TocopherolTallow Methyl Ester~10+

Experimental Protocols

Protocol 1: Accelerated Oxidative Stability Testing (Rancimat Method)

This method determines the oxidation stability of an oil or fat by measuring the induction period.

Methodology:

  • Sample Preparation: Place a precise amount of this compound (typically 2.5-5.0 g) into the reaction vessel of the Rancimat instrument. If testing with antioxidants, ensure they are homogenously mixed with the sample at the desired concentration.

  • Instrument Setup:

    • Set the temperature of the heating block (e.g., 110°C, 120°C, or 130°C).

    • Set the air flow rate (typically 20 L/h).

    • Fill the measuring vessel with deionized water and place the conductivity electrode.

  • Initiate Test: Place the reaction vessel in the heating block and start the measurement. Air is bubbled through the sample, and the volatile oxidation products are carried into the measuring vessel, where they are absorbed in the water, increasing its conductivity.

  • Data Analysis: The instrument software automatically plots conductivity versus time. The induction period is the time until a rapid increase in conductivity is observed, indicating the end of the sample's resistance to oxidation. A longer induction period signifies higher stability.

Protocol 2: Forced Hydrolytic Degradation Study

This protocol is designed to assess the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol) at a known concentration (e.g., 10 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M Hydrochloric Acid (HCl).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M Sodium Hydroxide (NaOH).

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water.

    • Control: Mix an aliquot of the stock solution with the organic solvent only.

  • Incubation: Incubate all samples at a controlled elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours). Protect samples from light.

  • Sample Analysis: At each time point, withdraw an aliquot from each condition. Neutralize the acidic and basic samples. Analyze all samples for the remaining concentration of this compound and the appearance of palmitoleic acid and myristyl alcohol using a validated stability-indicating method, such as GC-FID after derivatization or HPLC-UV/MS.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

DegradationPathways PM This compound Oxidation Oxidation PM->Oxidation Hydrolysis Hydrolysis PM->Hydrolysis Hydroperoxides Lipid Hydroperoxides (Primary Products) Oxidation->Hydroperoxides O2 DegradationProducts Palmitoleic Acid + Myristyl Alcohol Hydrolysis->DegradationProducts H2O SecondaryProducts Aldehydes, Ketones (Secondary Products) Hydroperoxides->SecondaryProducts further reactions Initiators1 Heat, Light, Metals Initiators1->Oxidation Initiators2 Water, Acid/Base Initiators2->Hydrolysis

Primary degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation start This compound Sample control Control (Ideal Storage) start->control stress Stress Conditions (Heat, Light, O2, pH) start->stress analytical Analytical Testing (e.g., GC, HPLC, PV) control->analytical stress->analytical data Data Collection (% Degradation, Products) analytical->data kinetics Degradation Kinetics data->kinetics pathway Pathway Identification data->pathway shelf_life Shelf-Life Prediction kinetics->shelf_life pathway->shelf_life

Workflow for a forced degradation stability study.

References

Identifying and minimizing side products in Palmitoleyl myristate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Palmitoleyl Myristate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method for synthesizing this compound is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction of myristic acid with palmitoleyl alcohol.[1][2][3][4]

Q2: What are the potential side products in the synthesis of this compound via Fischer Esterification?

A2: Due to the unsaturated nature of palmitoleyl alcohol, several side products can form under the acidic and thermal conditions of Fischer esterification. These include:

  • Dehydration products: Palmitoleyl alcohol can dehydrate to form dienes.[5][6][7][8][9]

  • Ether formation: Two molecules of palmitoleyl alcohol can react to form a dipalmitoleyl ether.

  • Isomerization products: The cis-double bond in palmitoleyl alcohol can isomerize to the more stable trans-isomer.[10][11][12][13][14]

  • Polymerization products: The unsaturated alcohol can undergo polymerization, leading to higher molecular weight impurities.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side products involves optimizing reaction conditions and considering alternative synthetic routes:

  • Reaction Temperature: Lowering the reaction temperature can reduce the rates of dehydration, isomerization, and polymerization.

  • Catalyst Choice: Using a milder acid catalyst or a solid acid catalyst can offer more control and reduce side reactions.

  • Reaction Time: Minimizing the reaction time can help to reduce the formation of degradation products.

  • Enzymatic Synthesis: Employing lipase-catalyzed esterification is a milder, highly selective alternative that avoids harsh acidic conditions and high temperatures, thus preventing the formation of unsaturated alcohol-related side products.[15][16]

Q4: What purification methods are recommended for this compound?

A4: Purification of the crude product is essential to remove unreacted starting materials, the acid catalyst, and any side products. Common purification techniques include:

  • Washing: Neutralizing the excess acid with a weak base (e.g., sodium bicarbonate solution) followed by washing with water.

  • Chromatography: Column chromatography on silica (B1680970) gel is effective for separating the desired ester from nonpolar side products like ethers and dienes, as well as from more polar unreacted alcohols.[17]

  • Distillation: While potentially useful, high temperatures during distillation could promote degradation of the unsaturated ester.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Reversible nature of Fischer esterification. - Loss of product during workup.- Increase the reaction time or temperature moderately. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[1][4] - Use a large excess of one reactant (typically the less expensive one).[2] - Ensure complete neutralization and careful extraction during the workup procedure.
Presence of a significant amount of unreacted Palmitoleyl Alcohol - Insufficient catalyst. - Insufficient reaction time or temperature.- Increase the catalyst loading. - Extend the reaction time or cautiously increase the temperature.
Product appears discolored (yellow or brown) - High reaction temperatures leading to degradation or polymerization. - Use of a strong, oxidizing acid catalyst like sulfuric acid.[5][6]- Reduce the reaction temperature. - Use a non-oxidizing acid catalyst such as p-toluenesulfonic acid.[18] - Consider enzymatic synthesis for a cleaner reaction.[16]
GC-MS analysis shows multiple peaks with the same mass as the product - Presence of cis/trans isomers of the palmitoleyl moiety.- This indicates isomerization of the double bond. To avoid this, use milder reaction conditions (lower temperature, less harsh catalyst) or opt for enzymatic synthesis.[16]
Presence of high molecular weight impurities - Polymerization of palmitoleyl alcohol.- Lower the reaction temperature and minimize reaction time. - Use a less concentrated acid catalyst.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol is adapted from the synthesis of similar wax esters.[18][19]

Materials:

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add myristic acid (1 equivalent), palmitoleyl alcohol (1.2 equivalents), and p-toluenesulfonic acid (0.1 equivalents).

  • Add toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is a greener alternative to chemical synthesis.[16]

Materials:

  • Myristic acid

  • Palmitoleyl alcohol

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Solvent (e.g., hexane or solvent-free)

Procedure:

  • In a reaction vessel, combine myristic acid (1 equivalent) and palmitoleyl alcohol (1.2 equivalents).

  • If using a solvent, add hexane.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • Incubate the mixture at a controlled temperature (e.g., 50-60°C) with gentle agitation.

  • Monitor the reaction by taking aliquots and analyzing them by GC or TLC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_completeness Check Reaction Completeness (TLC/GC) start->check_completeness incomplete Reaction Incomplete check_completeness->incomplete No complete Reaction Complete check_completeness->complete Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions workup_issue Investigate Workup Procedure complete->workup_issue check_neutralization Check Neutralization workup_issue->check_neutralization check_extraction Check Extraction Efficiency workup_issue->check_extraction increase_time_temp Increase Time/Temp optimize_conditions->increase_time_temp add_excess_reagent Use Excess Reagent optimize_conditions->add_excess_reagent remove_water Remove Water (Dean-Stark) optimize_conditions->remove_water final_product Improved Yield increase_time_temp->final_product add_excess_reagent->final_product remove_water->final_product check_neutralization->final_product check_extraction->final_product

Caption: Troubleshooting workflow for low product yield.

Decision Pathway for Synthesis Method Selection

synthesis_method_selection start Select Synthesis Method for this compound purity_concern High Purity Critical? (e.g., for biological assays) start->purity_concern fischer Fischer Esterification purity_concern->fischer No enzymatic Enzymatic Synthesis purity_concern->enzymatic Yes scale_concern Large Scale Synthesis? fischer->scale_concern proceed_enzymatic Proceed with Enzymatic Synthesis enzymatic->proceed_enzymatic scale_concern->fischer No, lab scale optimize_fischer Optimize Fischer Conditions (milder catalyst, lower temp) scale_concern->optimize_fischer Yes

Caption: Decision tree for selecting a synthesis method.

Signaling Pathway of Side Product Formation in Fischer Esterification

side_product_formation palmitoleyl_alcohol Palmitoleyl Alcohol protonated_alcohol Protonated Alcohol palmitoleyl_alcohol->protonated_alcohol + H+ acid_catalyst H+ Catalyst carbocation Carbocation Intermediate protonated_alcohol->carbocation - H2O ether_formation Ether Formation protonated_alcohol->ether_formation + Palmitoleyl Alcohol dehydration Dehydration carbocation->dehydration isomerization Isomerization carbocation->isomerization dienes Dienes dehydration->dienes trans_isomer Trans-Palmitoleyl Alcohol isomerization->trans_isomer ether Dipalmitoleyl Ether ether_formation->ether

Caption: Side product formation from palmitoleyl alcohol.

References

Improving the resolution of Palmitoleyl myristate from other lipids in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of lipids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the separation of Palmitoleyl myristate and other wax esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound peak co-eluting with other lipids or showing poor resolution?

Poor resolution is a common challenge when analyzing complex lipid mixtures, especially for structurally similar, non-polar compounds like wax esters.

Possible Causes & Solutions:

  • Inadequate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for isomeric or homologous wax esters.

    • Solution: Switch to a C30 stationary phase. C30 columns offer enhanced shape selectivity for long-chain, lipophilic compounds, which is critical for resolving structurally similar molecules.[1][2]

  • Suboptimal Mobile Phase: The choice and gradient of your organic solvents are crucial for achieving separation.

    • Solution 1 (Optimize Gradient): Make the gradient shallower. A slower, more gradual increase in the strong solvent (e.g., isopropanol, chloroform (B151607), or dichloromethane) can significantly improve the separation of closely eluting peaks.[3]

    • Solution 2 (Change Solvent): Alter the mobile phase composition. If using an acetonitrile/water system, consider switching to a non-aqueous reversed-phase (NARP) system, such as methanol/chloroform or acetonitrile/dichloromethane (B109758), which is more effective for highly non-polar lipids.[1][2][4]

  • Incorrect Column Temperature: Temperature affects mobile phase viscosity and analyte solubility.

    • Solution: Increase the column temperature, trying a range from 40°C to 60°C.[3][5] Higher temperatures can decrease viscosity, improve mass transfer, and lead to sharper peaks and better resolution.[3]

Q2: My this compound peak is broad or tailing. What can I do?

Poor peak shape reduces resolution and affects accurate quantification. This often points to issues with solubility, system setup, or secondary interactions.

Possible Causes & Solutions:

  • Poor Analyte Solubility: Wax esters have limited solubility in common reversed-phase solvents and can precipitate if the sample solvent is too weak compared to the mobile phase.[3]

    • Solution 1 (Solvent Matching): Dissolve your sample in a solvent that is as strong or stronger than the initial mobile phase. For wax esters, solvents like chloroform or dichloromethane may be necessary.[3]

    • Solution 2 (Elevate Temperature): Increasing the autosampler and column temperature can help maintain the solubility of wax esters throughout the analysis.[6]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the stationary phase can interact with any polar moieties in the lipids, causing peak tailing.

    • Solution: Use a high-purity, well-end-capped column. Adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase can also help suppress silanol activity.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[3]

    • Solution: Reduce the injection volume or dilute the sample.[7]

Q3: I have low sensitivity and can't detect my this compound peak reliably. How can I improve detection?

This compound and other wax esters lack a UV chromophore, making them unsuitable for DAD/UV detection. A mass-based detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required.[8]

Possible Causes & Solutions:

  • Suboptimal ELSD/CAD Settings: The performance of these detectors is highly dependent on parameters like drift tube temperature and nebulizer gas flow.

    • Solution 1 (Optimize Temperature): For semi-volatile compounds, use the lowest drift tube temperature possible that still evaporates the mobile phase.[9] A common starting point is 40°C.[10] This minimizes analyte loss and maximizes signal.[9]

    • Solution 2 (Optimize Gas Flow): Lower gas pressures or flow rates often lead to higher signal intensity.[4] A typical starting point for nebulizer gas flow is 1.5 L/min.[10]

  • Incompatible Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) are incompatible with ELSD/CAD and will create a high background signal.

Data Presentation: Method Parameter Comparison

For effective separation of wax esters like this compound, the choice of column and mobile phase is critical. The following tables summarize key considerations.

Table 1: Comparison of HPLC Columns for Wax Ester Separation

Column TypeStationary Phase ChemistryKey AdvantagesKey DisadvantagesRecommended For
Standard C18 OctadecylsilaneWidely available, good for general lipid profiling.Often provides insufficient selectivity for resolving isomeric or homologous wax esters.[11]Simple lipid mixtures where high resolution of non-polar species is not required.
C30 TriacontylsilaneHigh stereoselectivity and shape selectivity, excellent for separating lipophilic, long-chain compounds and isomers.[1][2][12]May require more specialized mobile phases (e.g., NARP).Complex mixtures of wax esters, triglycerides, and carotenoids.[1][2]

Table 2: Example Mobile Phase Gradients for C30 Separation of Wax Esters

MethodSolvent ASolvent BExample Gradient ProgramFlow Rate (mL/min)Column Temp.
Method 1 [1][2]MethanolChloroform0-60 min: Linear gradient from 2% to 40% B0.2 - 1.040-60°C
Method 2 [4]AcetonitrileDichloromethane0-30 min: Linear gradient from 30% to 60% B0.7 - 1.520-40°C

Experimental Protocols

Protocol: High-Resolution Separation of this compound

This protocol provides a starting point for developing a robust method for separating this compound from other lipids using a C30 column and ELSD detection.

1. Sample Preparation:

  • Extract total lipids from the sample using a standard method (e.g., Folch or Bligh-Dyer).[13]

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase conditions, such as a 9:1 mixture of isopropanol:chloroform. Ensure the sample is fully dissolved to prevent precipitation upon injection.[3]

2. HPLC System and Conditions:

  • HPLC System: A system capable of handling ternary or quaternary gradients.

  • Column: C30 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Methanol

  • Mobile Phase B: Chloroform

  • Column Temperature: 40°C

  • Autosampler Temperature: 40°C[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

3. Gradient Program:

Time (minutes)% Mobile Phase A (Methanol)% Mobile Phase B (Chloroform)
0.098.02.0
40.060.040.0
45.060.040.0
45.198.02.0
55.098.02.0

4. Detector Settings (ELSD):

  • Drift Tube Temperature: 40°C[10]

  • Nebulizer Gas (Nitrogen) Flow: 1.5 L/min[10]

  • Gain/PMT: Adjust as needed to bring the largest peak to ~80-90% of full scale.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor resolution of this compound in an HPLC experiment.

G start Start: Poor Resolution of This compound q1 Are peaks overlapping or co-eluting? start->q1 p1_sol1 Optimize Selectivity (α) q1->p1_sol1 Yes q2 Are peaks broad or tailing? q1->q2 No p1_sol2 Action 1: Make Gradient Shallower (e.g., 0.5% B/min increase) p1_sol1->p1_sol2 p1_sol3 Action 2: Change Mobile Phase B (e.g., IPA vs. Chloroform) p1_sol2->p1_sol3 p1_sol4 Action 3: Change Stationary Phase (Switch from C18 to C30) p1_sol3->p1_sol4 end Resolution Improved p1_sol4->end p2_sol1 Improve Efficiency (N) q2->p2_sol1 Yes q2->end No, review data p2_sol2 Action 1: Increase Column Temp (e.g., 40°C -> 50°C) p2_sol1->p2_sol2 p2_sol3 Action 2: Lower Flow Rate (e.g., 1.0 -> 0.7 mL/min) p2_sol2->p2_sol3 p2_sol4 Action 3: Check Sample Solvent (Ensure compatibility with mobile phase) p2_sol3->p2_sol4 p2_sol4->end

References

Addressing matrix effects in the mass spectrometric detection of Palmitoleyl myristate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric detection of Palmitoleyl myristate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This interference can either suppress or enhance the signal of this compound, leading to inaccurate and irreproducible quantitative results. In complex biological samples, components like phospholipids, salts, and other endogenous metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.

Q2: What are the common signs that my this compound measurement is being affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of signal intensity across replicate injections.

  • A significant difference in the signal response of a standard in pure solvent versus one spiked into a sample matrix.

  • Inconsistent and lower-than-expected signal intensity.

  • Peak shape distortion for your analyte.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: Why are wax esters like this compound particularly challenging to analyze by mass spectrometry?

A4: Wax esters are neutral lipids and lack easily ionizable functional groups. This can make them difficult to detect with high sensitivity using techniques like electrospray ionization (ESI). While other ionization methods like atmospheric pressure chemical ionization (APCI) or electron ionization (EI) can be used, they may produce extensive fragmentation and a weak molecular ion, which complicates quantification.

Q5: What is the most effective way to compensate for matrix effects when quantifying this compound?

A5: The gold standard for correcting for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound would be a chemically identical molecule where some atoms are replaced with heavier isotopes (e.g., ¹³C or ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

This guide provides a step-by-step protocol to determine if your this compound analysis is affected by matrix effects.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Standard): A known concentration of this compound standard in a clean solvent (e.g., methanol (B129727)/chloroform).

    • Set B (Blank Matrix): A sample of your biological matrix (e.g., plasma, tissue homogenate) processed through your entire extraction procedure without the addition of the analyte.

    • Set C (Post-Extraction Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike in the this compound standard to the same final concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Data Analysis:

    • Confirm that there is no significant peak for this compound in the blank matrix (Set B).

    • Compare the peak area of this compound in the neat standard (Set A) with the post-extraction spiked matrix (Set C).

    • Calculate the matrix effect using the formula mentioned in FAQ 3.

Data Presentation: Matrix Effect Assessment

Sample SetDescriptionMean Peak Area (n=3)Matrix Effect (%)
ANeat Standard1,500,000-
CPost-Extraction Spiked Matrix900,00060% (Suppression)

Interpretation: In this example, a 40% signal suppression is observed.

Guide 2: Mitigating Matrix Effects Through Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.

Experimental Protocol: Solid-Phase Extraction (SPE) for Wax Ester Enrichment

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: Lyse and homogenize your biological sample.

  • Lipid Extraction: Perform a total lipid extraction using a method like Folch or Bligh-Dyer.

  • SPE Column Conditioning: Condition a silica (B1680970) gel SPE cartridge with a non-polar solvent like hexane (B92381).

  • Sample Loading: Load the lipid extract onto the SPE column.

  • Washing: Wash the column with a non-polar solvent (e.g., hexane) to elute highly non-polar interfering compounds.

  • Elution: Elute the wax ester fraction with a solvent of slightly higher polarity (e.g., a mixture of hexane and diethyl ether).

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the collected fraction and reconstitute the sample in a solvent compatible with your LC-MS system.

Data Presentation: Comparison of Sample Preparation Methods

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation9545 (Suppression)
Liquid-Liquid Extraction8570 (Suppression)
Solid-Phase Extraction8090 (Minimal Effect)
Guide 3: Optimizing Your LC-MS/MS Method for this compound

This guide will help you develop a robust and selective LC-MS/MS method.

Chromatographic Optimization

  • Column Choice: Use a C18 or C8 reversed-phase column for good retention and separation of lipids.

  • Mobile Phase: Employ a gradient elution with a mobile phase system such as water with a modifier (e.g., ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile/isopropanol. This will help to separate this compound from more polar matrix components.

  • Methodical Elution: Adjust the gradient to ensure that this compound elutes in a region with minimal ion suppression. A post-column infusion experiment can identify these regions.

Mass Spectrometry Optimization (for Tandem Quadrupole MS)

  • Precursor Ion Identification: Infuse a standard solution of this compound into the mass spectrometer. In positive ion mode, look for the protonated molecule [M+H]⁺ or adducts like [M+NH₄]⁺ or [M+Na]⁺. The choice of adduct can be influenced by the mobile phase modifiers.

  • Product Ion Identification: Perform a product ion scan on the identified precursor ion. For wax esters, characteristic fragment ions often correspond to the protonated fatty acid and fragments related to the fatty alcohol. For this compound (composed of palmitoleic acid and myristyl alcohol), you would expect to see fragment ions related to these two components.

  • MRM Transition Selection: Select the most intense and specific precursor-product ion transitions for your MRM method. A common approach is to monitor at least two transitions per analyte for confident identification and quantification.

Data Presentation: Hypothetical MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+NH₄]⁺[Palmitoleic acid + H]⁺To be optimized
This compound[M+NH₄]⁺Fragment of myristyl alcoholTo be optimized
SIL-IS[M+NH₄]⁺ (isotope shifted)[Palmitoleic acid + H]⁺ (isotope shifted)To be optimized

Visualizations

MatrixEffectMechanism cluster_source Ion Source cluster_ms Mass Spectrometer Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet Ionization Ionization Process Droplet->Ionization Detector_Suppressed Suppressed Signal Ionization->Detector_Suppressed Competition for ionization Detector_Normal Expected Signal Ionization->Detector_Normal Ideal Scenario

Caption: Mechanism of ion suppression in the mass spectrometer's ion source.

TroubleshootingWorkflow start Inconsistent/ Low Signal check_matrix Suspect Matrix Effects? start->check_matrix post_spike Perform Post-Extraction Spike Experiment check_matrix->post_spike Yes no_effect Investigate Other Causes (e.g., instrument performance) check_matrix->no_effect No is_effect Matrix Effect Confirmed? post_spike->is_effect is_effect->no_effect No mitigate Implement Mitigation Strategy is_effect->mitigate Yes sample_prep Optimize Sample Prep (SPE, LLE) mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography sil_is Use Stable Isotope-Labeled Internal Standard mitigate->sil_is re_evaluate Re-evaluate Matrix Effect sample_prep->re_evaluate chromatography->re_evaluate sil_is->re_evaluate end Accurate Quantification re_evaluate->end

Caption: A workflow for troubleshooting suspected matrix effects.

SID_Principle cluster_sample Sample Processing cluster_analysis LC-MS Analysis Sample Biological Sample (Analyte) SIL_IS Add Known Amount of Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->SIL_IS Extraction Sample Extraction (Analyte and SIL-IS experience same losses) SIL_IS->Extraction MS Mass Spectrometry (Analyte and SIL-IS experience same matrix effects) Extraction->MS Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) MS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The principle of stable isotope dilution for matrix effect correction.

References

Optimizing cell viability in culture with high concentrations of Palmitoleyl myristate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of Palmitoleyl myristate in cell culture. Our aim is to help you optimize cell viability and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects on cells?

This compound is a wax ester, which is an ester of palmitoleic acid (a monounsaturated fatty acid) and myristyl alcohol (a saturated fatty alcohol). In nature, wax esters serve as protective coatings and energy storage molecules.[1][2] Direct studies on the specific effects of this compound on cultured cells are limited. However, based on its constituent components:

  • Palmitoleic Acid: This monounsaturated fatty acid has been shown in various studies to be non-toxic to cells and may even offer protection against the cytotoxic effects of saturated fatty acids like palmitate.[3][4] Some research indicates it can enhance cell viability.[3]

  • Myristyl Alcohol: This fatty alcohol is generally considered to have low toxicity in cosmetic and pharmaceutical applications.[5]

It is plausible that cells may hydrolyze this compound, releasing palmitoleic acid and myristyl alcohol. Therefore, high concentrations of this compound are not expected to be overtly cytotoxic, though empirical testing is essential.

Q2: I am observing low cell viability after treating my cells with this compound. What are the possible causes?

Low cell viability when using this compound is most likely related to issues with its solubility and delivery to the cells, rather than inherent toxicity. Key factors to consider are:

  • Precipitation: this compound is highly hydrophobic and can precipitate in aqueous culture media, leading to inconsistent concentrations and physical stress on cells.

  • Solvent Toxicity: The solvent used to dissolve the this compound (e.g., DMSO, ethanol) may be at a toxic concentration in the final culture medium.

  • High Localized Concentrations: Poor dispersion in the medium can lead to micelles or aggregates, exposing cells to very high, localized concentrations of the compound.

Q3: How can I improve the solubility of this compound in my cell culture medium?

Improving solubility is critical for obtaining reproducible results. Here are some recommended methods:

  • Use of a Carrier Protein: Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) is a common and effective method to increase the solubility and bioavailability of hydrophobic lipids.

  • Solvent-Based Preparation: Dissolve this compound in a sterile, cell-culture grade solvent like DMSO or ethanol (B145695) to create a high-concentration stock solution. This stock can then be diluted to the final working concentration in the culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).

  • Sonication: After dilution into the medium, brief sonication can help to disperse the compound and create a more uniform suspension.

Q4: What are the potential signaling pathways affected by this compound?

While direct evidence for this compound is scarce, we can infer potential pathways based on its component, palmitoleic acid. Palmitoleic acid has been linked to the activation of pro-survival and metabolic signaling pathways. For instance, it may influence pathways involving:

  • PPARα (Peroxisome Proliferator-Activated Receptor alpha): This nuclear receptor is involved in lipid metabolism and can be activated by fatty acids.[3]

  • SIRT1 (Sirtuin 1): This protein deacetylase plays a role in metabolic regulation and cell survival and can be influenced by fatty acids.[3]

It is important to experimentally verify the activation of these or other pathways in your specific cell model.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Decreased Cell Viability 1. Compound Precipitation: this compound is not fully dissolved in the culture medium. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) is too high. 3. High Localized Concentration: Uneven dispersion of the compound in the medium.1. Prepare the this compound solution by complexing it with fatty acid-free BSA. 2. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. 3. After adding the compound to the medium, gently vortex or sonicate briefly to ensure a homogenous mixture.
Inconsistent Experimental Results 1. Inconsistent Stock Solution: The this compound stock solution is not stable or homogenous. 2. Batch-to-Batch Variability: Differences in the quality of this compound or other reagents.1. Prepare fresh stock solutions for each experiment. If storing, ensure it is protected from light and at an appropriate temperature as recommended by the manufacturer. 2. Use high-purity this compound and ensure consistency in all reagents, including serum and media.
Visible Precipitate in Culture Wells 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the culture medium. 2. Interaction with Media Components: The compound may be interacting with components of the serum or medium, causing it to precipitate.1. Lower the working concentration of this compound. 2. Use a carrier protein like BSA to increase solubility. 3. Consider using a serum-free medium for the duration of the treatment, if appropriate for your cell line.

Data Presentation

Table 1: Comparative Cytotoxicity of Fatty Acids and Alcohols

CompoundCell LineConcentration RangeEffect on Cell ViabilityReference(s)
Palmitoleic AcidHepG20.75 mM - 1.5 mMIncreased viability
Palmitic AcidHepG2> 1.5 mMDecreased viability[3]
Myristyl Alcohol--Generally low toxicity[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes how to prepare a stock solution of this compound complexed with fatty acid-free BSA for use in cell culture.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile DMSO or 100% Ethanol

  • Sterile phosphate-buffered saline (PBS)

  • Sterile serum-free cell culture medium

  • 50°C water bath

Procedure:

  • Prepare a 10% BSA Solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). Filter-sterilize through a 0.22 µm filter. Warm to 37°C.

  • Prepare this compound Stock: Dissolve this compound in DMSO or ethanol to create a high-concentration stock (e.g., 100 mM).

  • Complex Formation:

    • Slowly add the this compound stock solution to the pre-warmed 10% BSA solution while vortexing gently. A molar ratio of 4:1 (this compound:BSA) is a good starting point.

    • Incubate the mixture in a 50°C water bath for 30 minutes with occasional swirling to facilitate complex formation.

  • Sterilization and Storage: Filter-sterilize the final complexed solution through a 0.22 µm filter. Aliquot and store at -20°C for long-term use.

  • Application: Thaw the stock solution at 37°C and dilute to the final desired concentration in your cell culture medium.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (prepared as above)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the end of the experiment. Incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the treatment media. Include a vehicle control (medium with the same concentration of BSA/solvent as the highest concentration of the test compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for Assessing Cell Viability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pm Prepare Palmitoleyl Myristate Stock treat Treat Cells with Serial Dilutions prep_pm->treat prep_cells Seed Cells in 96-well Plate prep_cells->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate % Viability vs. Control read->analyze

Caption: Workflow for determining cell viability after this compound treatment.

troubleshooting_flowchart Troubleshooting Low Cell Viability start Low Cell Viability Observed check_precipitate Is there visible precipitate in the media? start->check_precipitate check_solvent Is the final solvent concentration >0.1%? check_precipitate->check_solvent No sol_precipitate Improve Solubility: - Use BSA carrier - Lower concentration - Sonicate check_precipitate->sol_precipitate Yes sol_solvent Reduce Solvent Concentration: - Perform solvent toxicity test - Adjust stock concentration check_solvent->sol_solvent Yes sol_other Consider other factors: - Intrinsic toxicity at high conc. - Perform dose-response check_solvent->sol_other No

Caption: Decision tree for troubleshooting low cell viability.

signaling_pathway Potential Signaling Pathways Influenced by Palmitoleate cluster_downstream Downstream Effects pm This compound hydrolysis Cellular Hydrolysis pm->hydrolysis pa Palmitoleic Acid hydrolysis->pa yields ma Myristyl Alcohol hydrolysis->ma yields ppara PPARα Activation pa->ppara sirt1 SIRT1 Modulation pa->sirt1 metabolism Lipid Metabolism Regulation ppara->metabolism sirt1->metabolism survival Enhanced Cell Survival sirt1->survival

Caption: Hypothesized signaling effects of this compound via its hydrolysis products.

References

Strategies to enhance the stability of Palmitoleyl myristate in formulations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Palmitoleyl Myristate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in various formulations. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Stability Issues

This guide addresses the most frequent stability problems observed in formulations containing this compound, focusing on two primary degradation pathways: oxidation and hydrolysis.

Issue 1: Formulation shows signs of rancidity (off-odors, discoloration).

Possible Cause: Oxidative degradation of the unsaturated palmitoleyl moiety.

Troubleshooting Steps:

  • Incorporate Antioxidants: The addition of antioxidants is a primary strategy to prevent the oxidation of lipids.

    • Primary Antioxidants: These are chain-breaking antioxidants that donate a hydrogen atom to quench free radicals.

      • Tocopherols (Vitamin E): Effective in non-polar systems.

      • Ascorbyl Palmitate: A fat-soluble derivative of Vitamin C.

      • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants with high efficacy.

    • Secondary Antioxidants: These function by regenerating primary antioxidants or by chelating pro-oxidant metal ions.

      • Ascorbic Acid (Vitamin C): Can regenerate tocopherols.

  • Add Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze the formation of free radicals, initiating oxidation. Chelating agents bind these metal ions, rendering them inactive.[1][2][3]

    • Ethylenediaminetetraacetic acid (EDTA): A highly effective and commonly used chelating agent.[1][2][3]

    • Citric Acid: A natural and milder chelating agent.

  • Control Storage Conditions:

    • Temperature: Store formulations at lower temperatures to reduce the rate of oxidative reactions.

    • Light Exposure: Protect formulations from light, especially UV light, which can accelerate oxidation.[4][5][6] Use opaque or amber-colored packaging.[5]

    • Oxygen Exposure: Minimize headspace oxygen in packaging by using an inert gas (e.g., nitrogen) blanket.

  • Evaluate Raw Material Quality: Ensure the initial this compound and other excipients have low peroxide values (PV).

Issue 2: Change in pH of the formulation and/or separation of phases.

Possible Cause: Hydrolysis of the ester bond in this compound, leading to the formation of palmitoleic acid and myristyl alcohol.

Troubleshooting Steps:

  • pH Optimization: The rate of ester hydrolysis is highly dependent on pH.

    • Acidic and Alkaline Conditions: Both acidic and alkaline pH can catalyze ester hydrolysis.[7][8]

    • Neutral pH: Formulations should be buffered to a neutral or near-neutral pH to minimize the rate of hydrolysis.[9] The optimal pH for stability should be determined experimentally for each specific formulation.

  • Temperature Control: As with oxidation, higher temperatures accelerate the rate of hydrolysis.[7] Maintain storage and processing at the lowest feasible temperatures.

  • Reduce Water Activity: For non-aqueous or low-water formulations, minimize the amount of free water available for the hydrolysis reaction. Consider the use of humectants that can bind water.

  • Formulation Design:

    • Emulsion Type: In emulsion systems, the location of the ester in the oil or water phase can influence its susceptibility to hydrolysis.

    • Encapsulation: Encapsulating this compound in systems like liposomes or nanostructured lipid carriers can protect it from the aqueous environment and enzymatic degradation.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are:

  • Oxidation: This occurs at the double bond of the palmitoleyl (C16:1) fatty acid portion of the molecule. It is a free-radical chain reaction initiated by factors like heat, light, and the presence of metal ions. This process leads to the formation of hydroperoxides (primary oxidation products) and subsequently aldehydes and ketones (secondary oxidation products), which cause rancidity.

  • Hydrolysis: This is the cleavage of the ester bond, which breaks down this compound into palmitoleic acid and myristyl alcohol. This reaction is catalyzed by acids, bases, and enzymes (lipases) and is accelerated by increased temperature.[9][12]

Q2: How can I quantitatively measure the stability of my this compound formulation?

A2: A comprehensive stability testing program should include the following analytical methods:

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). It is a good indicator of the initial stages of oxidation.[13][14]

  • p-Anisidine (B42471) Value (p-AV): Measures the concentration of secondary oxidation products (aldehydes). This value indicates the later stages of oxidation and correlates with off-odors.[13][15][16]

  • Total Oxidation (TOTOX) Value: This is a calculated value (TOTOX = 2 * PV + p-AV) that gives a more complete picture of the overall oxidative state of the product.[14][17]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to directly quantify the amount of intact this compound over time and to detect and quantify its degradation products.

  • Gas Chromatography (GC): GC can be used to analyze the fatty acid and fatty alcohol components after hydrolysis of the wax ester, allowing for the detection of changes in the fatty acid profile due to degradation.[18][19]

Q3: What is a typical stability testing protocol for a topical cream containing this compound?

A3: A standard stability study for a topical cream would involve:

  • Sample Preparation: Prepare multiple batches of the final formulation in its intended packaging.

  • Storage Conditions: Store the samples under various conditions to accelerate degradation and simulate real-world storage. Common conditions include:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Exposure to a controlled light source as per ICH Q1B guidelines.[5][20]

  • Testing Timepoints: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, 24 months).

  • Analytical Tests: At each timepoint, analyze the samples for:

    • Physical properties: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical stability: PV, p-AV, and HPLC assay for this compound content.

    • Microbiological stability: Test for microbial growth.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides illustrative data for related lipid systems to demonstrate the impact of stabilizers.

Formulation BaseStabilizerStorage ConditionTime (days)Peroxide Value (meq/kg)p-Anisidine ValueTOTOX Value
Oil-in-water emulsionNone (Control)50°C725.412.162.9
Oil-in-water emulsionEDTA (0.1%)50°C78.24.520.9
Oil-in-water emulsionCitric Acid (0.1%)50°C712.66.832.0
Beeswax/Canola OleogelNone (Control)60°C1018.5Not ReportedNot Reported
Beeswax/Canola OleogelAscorbic Acid (0.03%)60°C105.3Not ReportedNot Reported
Beeswax/Canola Oleogelα-Tocopherol (0.03%)60°C1011.8Not ReportedNot Reported

Note: The data above is compiled and adapted from studies on similar lipid-based systems and serves for illustrative purposes only. Actual results for this compound formulations may vary.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

Principle: This method measures the amount of iodine liberated from a potassium iodide solution by the peroxides present in the sample.

Procedure:

  • Weigh approximately 5 g of the formulation into a 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 (v/v) mixture of acetic acid and chloroform. Swirl to dissolve the sample.

  • Add 0.5 mL of a saturated potassium iodide solution.

  • Swirl for exactly 1 minute, then add 30 mL of deionized water.

  • Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (B1220275) solution, using a starch solution (1%) as an indicator. The endpoint is the disappearance of the blue color.

  • Perform a blank titration under the same conditions.

  • Calculation: PV (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Protocol 2: Determination of p-Anisidine Value (p-AV)

Principle: This method is based on the reaction of p-anisidine with aldehydes in the sample to form a colored product, which is measured spectrophotometrically.

Procedure:

  • Weigh an appropriate amount of the sample (e.g., 0.5-2.0 g) into a 25 mL volumetric flask and dissolve in isooctane (B107328).

  • Measure the absorbance of this solution at 350 nm against a blank of isooctane (this is Ab).

  • Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second test tube (for the blank).

  • To each tube, add 1 mL of the p-anisidine reagent (0.25% w/v in glacial acetic acid).

  • Protect the tubes from light and let them stand for exactly 10 minutes.

  • Measure the absorbance of the sample solution at 350 nm against the blank solution containing p-anisidine (this is As).

  • Calculation: p-AV = (25 * (1.2 * As - Ab)) / W Where:

    • As = absorbance of the sample solution after reaction with p-anisidine

    • Ab = absorbance of the sample solution in isooctane

    • W = weight of the sample (g)

Protocol 3: HPLC Assay for this compound

Principle: A reversed-phase HPLC method is used to separate this compound from its degradation products and other excipients. Quantification is achieved using a UV or Evaporative Light Scattering Detector (ELSD).

Procedure:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). A C30 column may provide better resolution for lipid isomers.[18][21]

    • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD or UV detector at a low wavelength (e.g., 205 nm).

    • Column Temperature: 30-40°C.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., isopropanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a portion of the formulation and extract the this compound using a suitable solvent. Dilute the extract to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatograms and calculate the concentration using the calibration curve.

Visualizations

PM This compound Oxidation Oxidation (Unsaturated Palmitoleyl Chain) PM->Oxidation Heat, Light, Metal Ions, O2 Hydrolysis Hydrolysis (Ester Bond) PM->Hydrolysis H+, OH-, Lipases, Heat PrimaryOx Primary Oxidation Products (Hydroperoxides) Oxidation->PrimaryOx DegradationProducts Palmitoleic Acid + Myristyl Alcohol Hydrolysis->DegradationProducts SecondaryOx Secondary Oxidation Products (Aldehydes, Ketones) PrimaryOx->SecondaryOx Rancidity Rancidity (Off-Odor, Discoloration) SecondaryOx->Rancidity PhaseSep Phase Separation / pH Change DegradationProducts->PhaseSep

Caption: Degradation pathways of this compound.

cluster_0 Stability Issue Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions Rancidity Rancidity Observed Oxidation Oxidation is Likely Cause Rancidity->Oxidation PhaseSep Phase Separation / pH Shift Hydrolysis Hydrolysis is Likely Cause PhaseSep->Hydrolysis AddAntioxidant Add Antioxidants (e.g., Tocopherols) Oxidation->AddAntioxidant AddChelator Add Chelating Agents (e.g., EDTA) Oxidation->AddChelator ControlStorage Control Storage (Light, Temp, O2) Oxidation->ControlStorage AdjustpH Adjust and Buffer pH (to near neutral) Hydrolysis->AdjustpH ReduceWater Reduce Water Activity Hydrolysis->ReduceWater Encapsulate Consider Encapsulation Hydrolysis->Encapsulate

Caption: Troubleshooting logic for stability issues.

Start Start Stability Study Prep Prepare Formulation Batches & Package Start->Prep Store Place Samples in Controlled Storage Conditions (Temp, RH, Light) Prep->Store Pull Pull Samples at Predetermined Timepoints Store->Pull Test Perform Analytical Testing Pull->Test Physical Physical Tests (Appearance, pH, Viscosity) Test->Physical Chemical Chemical Tests (HPLC, PV, p-AV) Test->Chemical Micro Microbiological Tests Test->Micro Data Analyze Data & Assess Shelf-Life Physical->Data Chemical->Data Micro->Data Data->Pull Next Timepoint End End of Study Data->End Final Timepoint

Caption: Experimental workflow for stability testing.

References

Common pitfalls in the quantification of wax esters like Palmitoleyl myristate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of wax esters, such as Palmitoleyl myristate. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their analytical experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of wax esters, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape or low signal intensity for high molecular weight wax esters in GC-MS. Incomplete volatilization in the injector. Thermal degradation of the analyte. Use of a GC column with an inadequate temperature limit.Optimize injector temperature, but avoid excessive heat that could cause degradation.[1] Employ a high-temperature resistant capillary column.[1][2] Consider derivatization to increase volatility, although direct high-temperature analysis is often possible.[3]
Co-elution of wax ester isomers. Isomers of wax esters often have the same molecular weight and similar retention times on standard gas chromatography columns.[4]Utilize high-resolution capillary GC columns with temperature programming to improve separation.[1] For mass spectrometry, use single-ion monitoring (SIM) of characteristic fragment ions to help distinguish between isomers.[4] Consider tandem mass spectrometry (MS/MS) to identify specific fatty acid and fatty alcohol components through fragmentation patterns.[5]
Low sensitivity and poor ionization of wax esters in LC-MS (ESI). Wax esters are neutral lipids and ionize poorly with electrospray ionization (ESI).[6] Contaminants in the sample can suppress the signal of wax esters.[6]Use adduct-forming agents in the mobile phase (e.g., ammonium (B1175870) acetate) to enhance ionization.[5] Optimize ESI source parameters, including capillary voltage and temperatures.[6] Employ a thorough sample cleanup procedure to remove interfering matrix components.
Non-linear calibration curve with HPLC-ELSD. The response of an Evaporative Light Scattering Detector (ELSD) can be non-linear.[3]Use a logarithmic or quadratic curve fitting for the calibration curve.[3] Ensure consistent nebulizer and evaporator temperatures for stable detector response.[3]
Inaccurate quantification due to lack of specific standards. The vast diversity of wax esters makes it challenging to have a commercial standard for every analyte.Use a well-characterized wax ester as a representative standard for calibration. Apply correction factors based on the response of structurally similar available standards if possible. For relative quantification, normalize the peak area of the analyte to an internal standard.[3]
Suspected thermal degradation of unsaturated wax esters during GC analysis. High temperatures in the injector and column can cause degradation of unsaturated compounds.[3]Lower the injector and oven temperatures as much as possible while still achieving good chromatography. Consider using HPLC-ELSD, which is a non-destructive technique suitable for thermally labile compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for quantifying wax esters like this compound?

A1: The two main techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).[3] GC-MS provides detailed structural information and high sensitivity, especially with high-temperature methods for intact wax esters.[1][3] HPLC-ELSD is a more universal method suitable for a broader range of wax esters, including those that are thermally unstable or have very high molecular weights.[3]

Q2: Why is it challenging to analyze high molecular weight wax esters using conventional GC-MS?

A2: High molecular weight wax esters have very low volatility, making it difficult to analyze them using conventional GC column temperatures (below 330°C).[1] To overcome this, high-temperature GC-MS methods with specialized columns that can withstand temperatures up to 390°C are necessary for direct analysis.[1]

Q3: How can I differentiate between isomeric wax esters that co-elute?

A3: Differentiating co-eluting isomers is a significant challenge.[4] Mass spectrometry is a powerful tool for this. In GC-MS, analyzing the fragmentation patterns can help identify the constituent fatty acid and fatty alcohol, thereby distinguishing the isomers.[4] Tandem mass spectrometry (MS/MS) is particularly useful as it allows for the fragmentation of a specific parent ion, providing more definitive structural information.[5]

Q4: What are the advantages of using HPLC-ELSD for wax ester analysis?

A4: HPLC-ELSD is advantageous for its ability to analyze a wide range of wax esters, including those that are thermally labile or have high molecular weights, often with simpler sample preparation than GC-MS.[3] It is a universal detector for non-volatile analytes.[3]

Q5: Are there any specific sample preparation steps I should be aware of?

A5: Sample preparation often involves dissolving the wax ester sample in an appropriate organic solvent like hexane (B92381), toluene (B28343), or ethanol.[1][3] For complex matrices, a preliminary fractionation step using silicic acid column chromatography may be necessary to isolate the neutral lipid fraction containing the wax esters.[7]

Experimental Protocols

High-Temperature GC-MS Protocol for Intact Wax Esters

This protocol is adapted from a method for the direct analysis of wax esters.[1]

  • Sample Preparation: Dissolve the wax ester sample in hexane or toluene to a final concentration of 0.1–1.0 mg/mL.[1]

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A high-temperature resistant capillary column (e.g., DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness).[1]

  • Injector and Detector Temperatures: Set the injector and detector temperatures to 390°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 120°C

    • Ramp 1: Increase to 240°C at 15°C/min

    • Ramp 2: Increase to 390°C at 8°C/min

    • Hold at 390°C for 6 minutes.[1]

  • Injection: Inject 1 µL of the sample in splitless mode.

  • Mass Spectrometry: Acquire mass spectra in electron ionization (EI) mode, scanning a mass-to-charge ratio (m/z) range of 50–920.[1]

HPLC-ELSD Protocol for Wax Esters

This protocol is a general guideline for the analysis of wax esters using HPLC-ELSD.[3]

  • Sample Preparation: Dissolve the wax ester sample in a suitable organic solvent (e.g., hexane/isopropanol (B130326) mixture).

  • HPLC System: A high-performance liquid chromatograph equipped with an evaporative light scattering detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., isopropanol or acetone).

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[3]

  • ELSD Settings:

    • Nebulizer Temperature: 60°C

    • Drift Tube (Evaporator) Temperature: 60°C

    • Gas Flow (Nitrogen): 2.5 L/min.[3]

  • Calibration: Prepare calibration standards of a representative wax ester. Due to the potential non-linear response of the ELSD, use a logarithmic or quadratic fit for the calibration curve by plotting the log of the peak area against the log of the concentration.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection extraction Lipid Extraction sample->extraction fractionation Fractionation (optional) extraction->fractionation dissolution Dissolution in Solvent fractionation->dissolution gcms GC-MS Analysis dissolution->gcms High Temp GC hplcesld HPLC-ELSD Analysis dissolution->hplcesld Reversed-Phase LC peak_integration Peak Integration gcms->peak_integration hplcesld->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for wax ester quantification.

troubleshooting_tree cluster_gc GC-MS Issues cluster_lc HPLC-ELSD Issues decision decision issue issue start Start Troubleshooting issue_node Identify Primary Issue start->issue_node low_signal Low Signal for High MW Esters issue_node->low_signal GC-MS coelution Co-elution of Isomers issue_node->coelution GC-MS degradation Suspected Thermal Degradation issue_node->degradation GC-MS low_sensitivity Low Sensitivity issue_node->low_sensitivity HPLC-ELSD nonlinear Non-linear Calibration issue_node->nonlinear HPLC-ELSD decision_temp Injector/Oven Temp Optimized? low_signal->decision_temp Check Temperatures sol_column Use High-Res Column / Optimize Gradient coelution->sol_column Improve Separation sol_msms Use MS/MS for Fragmentation Analysis coelution->sol_msms Differentiate sol_hplc Switch to HPLC-ELSD degradation->sol_hplc Alternative Method sol_gc_temp Lower Injector/Oven Temperature degradation->sol_gc_temp Modify GC Method sol_adduct Use Adduct-Forming Agent low_sensitivity->sol_adduct Enhance Ionization sol_fit Use Logarithmic or Quadratic Fit nonlinear->sol_fit Adjust Calibration sol_temp Increase temp / Use High-Temp Column decision_temp->sol_temp No sol_derivatize Consider Derivatization decision_temp->sol_derivatize Yes

Caption: Troubleshooting decision tree for wax ester analysis.

References

Refinement of extraction protocols for Palmitoleyl myristate from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of extraction protocols for Palmitoleyl myristate from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which complex matrices is it commonly found?

This compound (C30:1) is a wax ester composed of palmitoleic acid (a 16-carbon monounsaturated fatty acid) and myristyl alcohol (a 14-carbon saturated fatty alcohol). It is found in various natural sources, including the seed oil of certain plants, marine organisms, and as a product of metabolically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae.

Q2: Which are the most common methods for extracting this compound?

The most prevalent methods for extracting wax esters like this compound from complex matrices include:

  • Solvent Extraction: Methods like the Folch or Bligh & Dyer procedures use a chloroform (B151607)/methanol (B129727)/water system to partition lipids from other cellular components.

  • Solid-Phase Extraction (SPE): This technique is often used for cleanup and fractionation of the lipid extract, typically employing silica (B1680970) gel to separate wax esters from other lipid classes.[1]

  • Supercritical Fluid Extraction (SFE): This "green" technology utilizes supercritical CO2 as a solvent, offering an alternative to organic solvents with high selectivity.

Q3: Is a cell disruption step necessary before extraction from microbial sources?

Yes, for microbial matrices such as yeast and microalgae, a cell disruption step is crucial for efficient lipid recovery due to their resilient cell walls.[2][3] Common methods include bead milling, ultrasonication, high-pressure homogenization, and microwave-assisted disruption.[2][4][5] The chosen method can significantly impact the extraction yield.[5][6]

Q4: How can I improve the purity of my this compound extract?

To enhance the purity of your extract, consider a multi-step approach. After an initial solvent extraction, employ solid-phase extraction (SPE) to separate the wax ester fraction from other lipids like triglycerides, free fatty acids, and phospholipids.[1][7] For particularly complex matrices, advanced techniques such as Enhanced Matrix Removal—Lipid (EMR—Lipid) can be effective.

Q5: What are the best practices for storing samples and extracts to prevent degradation of this compound?

To maintain the integrity of this compound, it is recommended to flash-freeze initial samples in liquid nitrogen and store them at -80°C.[8] Lipid extracts should be stored in an organic solvent (e.g., hexane (B92381) or chloroform) containing an antioxidant, under an inert atmosphere (like nitrogen or argon), and at -20°C or lower in a tightly sealed container away from light to prevent oxidation and hydrolysis.[8]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Recommended Solution
Inefficient Cell Disruption For microbial samples, ensure the cell disruption method is effective. Bead milling with appropriate bead size and duration, or high-pressure homogenization are robust options.[2] Consider enzymatic lysis for a gentler approach.
Inappropriate Solvent System The polarity of the extraction solvent is critical. A mixture of polar and non-polar solvents, such as chloroform/methanol, is generally effective. For SFE, optimizing pressure and temperature is key to tuning selectivity.
Insufficient Solvent-to-Biomass Ratio A low solvent-to-biomass ratio can lead to incomplete extraction. Increasing the solvent volume can enhance recovery. A ratio of 20:1 (v/w) for solvent to sample is often recommended for the Folch method.[9]
Sample Matrix Complexity Highly complex matrices may require a pre-treatment step to remove interfering substances before the primary extraction.
Poor Peak Shape in GC-MS Analysis
Potential Cause Recommended Solution
Peak Fronting This is often due to column overload. Try diluting the sample or increasing the split ratio during injection.[10][11]
Peak Tailing Tailing can be caused by active sites in the injector liner or on the column. Replace the liner and trim the first few centimeters of the GC column.[6][12] Using a derivatizing agent to cap active functional groups can also help.
Broad Peaks Broad peaks may indicate a slow injection speed, an injector temperature that is too low, or a leak in the system. Ensure a rapid and smooth injection, optimize the injector temperature, and check for leaks with an electronic leak detector.[10][13]
Split Peaks Split peaks can result from an improper column installation, a dirty injector liner, or an injection solvent that is incompatible with the stationary phase. Reinstall the column, clean or replace the liner, and ensure solvent-phase compatibility.[13]
Contamination Issues
Potential Cause Recommended Solution
Ghost Peaks in Blank Runs Contamination may be present in the carrier gas, septum, or injector. Use high-purity gas with appropriate traps, replace the septum, and clean the injector port.[6][11]
Phthalate or Siloxane Contamination These common contaminants can leach from plasticware and septa. Use glass or solvent-rinsed labware and high-quality, low-bleed septa.
Carryover from Previous Injections Implement a thorough wash step for the syringe between injections and consider running a solvent blank after highly concentrated samples.

Data Presentation

Comparison of Lipid Extraction Methods for Wax Esters
Extraction Method Principle Relative Yield Advantages Disadvantages
Folch/Bligh & Dyer Liquid-liquid extraction with chloroform/methanol/water.[9]HighWell-established, good recovery for a broad range of lipids.Use of chlorinated solvents, can be labor-intensive.
Hexane/Isopropanol Liquid-liquid extraction with less toxic solvents.[9]Moderate-HighLess toxic than chloroform, good for non-polar lipids.May have lower recovery for more polar lipids compared to Folch.
Supercritical Fluid Extraction (SFE) Extraction with supercritical CO2.Moderate-High"Green" solvent, highly tunable selectivity, no solvent residue.High initial equipment cost, may require a co-solvent for some applications.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and disrupt cells.[5]HighRapid extraction times, reduced solvent consumption.Potential for thermal degradation of labile compounds if not optimized.

Relative yield is a general comparison based on literature for total lipid extraction, specific yields for this compound may vary depending on the matrix and protocol optimization.

Experimental Protocols

Protocol 1: Extraction of this compound from Engineered E. coli

This protocol is adapted from methods for extracting wax esters from recombinant bacteria.[4]

1. Cell Harvesting and Lysis: a. Centrifuge the E. coli culture at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline). c. Lyophilize the cell pellet to dryness. d. For cell disruption, resuspend the lyophilized cells in a suitable solvent and use bead beating with 0.1 mm glass beads for 5 cycles of 1 minute, with 1 minute of cooling on ice in between.

2. Lipid Extraction (Bligh & Dyer Method): a. To the disrupted cell suspension, add chloroform and methanol to achieve a final single-phase ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v). b. Agitate the mixture vigorously for 2 hours at room temperature. c. Add chloroform and water to induce phase separation, resulting in a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v). d. Centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

3. Extract Concentration and Storage: a. Dry the chloroform extract under a stream of nitrogen. b. Resuspend the lipid extract in a small volume of hexane for further analysis. c. Store the extract at -20°C until GC-MS analysis.

Protocol 2: GC-MS Quantification of this compound

This protocol outlines a general method for the analysis of wax esters.[14][15]

1. Sample Preparation: a. Dilute the lipid extract in hexane to a final concentration of approximately 1 mg/mL. b. Add an internal standard (e.g., a wax ester with a different chain length not present in the sample, such as behenyl stearate) for quantification.

2. GC-MS Parameters:

  • GC Column: A non-polar capillary column (e.g., DB-1HT or TG-5MS, 15-30 m length, 0.25 mm ID, 0.10-0.25 µm film thickness) is suitable for high-temperature analysis of wax esters.[14][15]
  • Injector: Set the injector temperature to 300-390°C.[14][15] Use a splitless injection mode for trace analysis.
  • Oven Program: Start at a lower temperature (e.g., 120°C), then ramp up to a high final temperature (e.g., 390°C) at a rate of 8-15°C/min to elute the high molecular weight wax esters.[14]
  • MS Detector: Set the transfer line temperature to 325-390°C.[14][15] Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-1000.

3. Data Analysis: a. Identify the this compound peak based on its retention time relative to standards and its characteristic mass spectrum. b. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Mandatory Visualization

Extraction_Workflow General Workflow for this compound Extraction and Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis cluster_3 Alternative Extraction Harvest Harvest Complex Matrix Disrupt Cell Disruption (if microbial) Harvest->Disrupt Solvent_Ext Solvent Extraction (e.g., Folch) Disrupt->Solvent_Ext SFE Supercritical Fluid Extraction (SFE) Disrupt->SFE Phase_Sep Phase Separation Solvent_Ext->Phase_Sep Collect_Lipid Collect Lipid Phase Phase_Sep->Collect_Lipid SPE Solid-Phase Extraction (SPE) Collect_Lipid->SPE Crude Lipid Extract GCMS GC-MS Analysis SPE->GCMS Quant Quantification GCMS->Quant SFE->GCMS Purified Extract

Caption: Workflow for this compound Extraction.

Troubleshooting_Logic Troubleshooting Logic for Low GC-MS Signal Start Low or No Signal for this compound Check_Standard Analyze a Known Standard Start->Check_Standard Standard_OK Standard is Detected Check_Standard->Standard_OK No Sample_Issue Issue is with Sample Preparation/Matrix Check_Standard->Sample_Issue Yes System_Issue Investigate GC-MS System (Inlet, Column, Detector) Standard_OK->System_Issue Check_Extraction Review Extraction Protocol Optimize_Extraction Optimize Cell Disruption and Solvent Extraction Check_Extraction->Optimize_Extraction Check_GC_Params Check GC-MS Parameters Optimize_GC Optimize Temperatures and Injection Volume Check_GC_Params->Optimize_GC System_Issue->Check_GC_Params Sample_Issue->Check_Extraction

Caption: Troubleshooting for Low GC-MS Signal.

References

Dealing with co-elution of isomers in the chromatographic analysis of Palmitoleyl myristate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Palmitoleyl myristate isomers during chromatographic analysis.

Troubleshooting Guides

Issue: Co-elution of this compound Isomers in Reverse-Phase HPLC

Symptoms:

  • A single, broad peak is observed where multiple isomers are expected.

  • The peak exhibits tailing or fronting.

  • Inconsistent peak shapes and retention times are observed across runs.

Possible Causes and Solutions:

Possible Cause Solutions
Inadequate Column Selectivity Change Stationary Phase: Standard C18 columns may not provide sufficient selectivity for positional and geometric isomers. Consider using a C30 column, which offers enhanced shape selectivity for long-chain, unsaturated molecules. Phenyl-Hexyl columns can also provide alternative selectivity through pi-pi interactions.[1][2][3]
Suboptimal Mobile Phase Composition Modify Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Methanol is known to enhance interactions with phenyl-based stationary phases. Adjust Solvent Strength: A weaker mobile phase (higher water content) at the start of the gradient can improve the separation of closely eluting compounds. A shallower gradient can also increase resolution.
Insufficient Column Efficiency Optimize Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time. Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm) will increase the theoretical plates and enhance separation power.
Temperature Effects Adjust Column Temperature: Lowering the column temperature can increase viscosity and enhance differential interactions between the isomers and the stationary phase, potentially improving selectivity. Conversely, increasing the temperature can improve efficiency but may reduce selectivity.
Issue: Co-elution of this compound Isomers in Gas Chromatography (GC)

Symptoms:

  • A single peak is observed for multiple isomers.

  • Peak shouldering is apparent.

  • Mass spectral analysis of the peak indicates the presence of more than one component.

Possible Causes and Solutions:

Possible Cause Solutions
Inappropriate Column Polarity Select a Highly Polar Column: For the separation of fatty acid methyl ester (FAME) isomers, highly polar cyanopropyl-based columns (e.g., SP-2560, DB-23) are often effective. Polyethylene glycol (PEG) columns, such as DB-WAX, can also provide good separation based on carbon number and degree of unsaturation.[4][5]
Suboptimal Temperature Program Optimize Temperature Ramp Rate: A slower temperature ramp rate will increase the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting isomers.[5]
Derivatization Issues Ensure Complete Derivatization: Incomplete conversion of this compound to a more volatile derivative (e.g., through transesterification to its constituent fatty acid methyl ester and fatty alcohol) can lead to peak tailing and co-elution. Review and optimize the derivatization protocol.
Injector and Flow Rate Parameters Optimize Injection Mode and Temperature: Ensure the injector temperature is sufficient to volatilize the sample without causing thermal degradation. A splitless injection may be necessary for trace analysis, but a split injection can provide sharper peaks. Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I suspect co-elution of this compound isomers?

A1: The first step is to confirm the co-elution. If you are using a UV detector, check for peak asymmetry, such as shoulders or a broad, misshapen peak.[6] If you have a diode array detector (DAD) or a mass spectrometer (MS), you can assess peak purity.[7] With a DAD, examine the UV spectra across the peak; if the spectra are not identical, co-elution is likely. With an MS, analyze the mass spectra across the peak; different ion ratios or the presence of unique fragment ions at different points across the peak are indicative of co-elution.[6][7]

Q2: Which chromatographic technique is generally best for separating isomers of wax esters like this compound?

A2: The choice of technique depends on the specific isomers and the available instrumentation.

  • Gas Chromatography (GC-MS): This is a powerful technique for separating volatile and thermally stable isomers, especially after derivatization. High-temperature GC can also be used for intact wax esters.[2][8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with C30 columns has shown excellent performance in separating wax esters up to C60.[1][3] HPLC is particularly useful for thermally labile compounds.

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized for its high efficiency and speed in separating lipid isomers, including wax esters.[9][10] It can often provide better resolution of positional and geometric isomers than HPLC.

Q3: Can I use mass spectrometry to resolve co-eluting isomers of this compound?

A3: Yes, to some extent. If the isomers have different fragmentation patterns in MS/MS, you can use selected reaction monitoring (SRM) or extracted ion chromatograms (EICs) to quantify each isomer, even if they are not fully separated chromatographically.[5][11] However, for accurate quantification, achieving baseline chromatographic separation is always preferable. The electron ionization (EI) mass spectra of wax esters typically show a prominent acylium ion ([RCO]+) that can help identify the fatty acid moiety.[8]

Q4: Are there any alternative chromatographic modes to reversed-phase for separating these isomers?

A4: Yes. For HPLC, normal-phase chromatography can offer different selectivity based on the polarity of the molecule. For GC, using columns with different stationary phase polarities (e.g., cyanopropyl vs. PEG) can significantly alter the elution order and resolve co-eluting peaks.[4][5] Argentation chromatography, which utilizes silver ions to interact with double bonds, can also be a powerful tool for separating unsaturated isomers, often used as a sample preparation step before GC or HPLC analysis.

Experimental Protocols

General Protocol for GC-MS Analysis of Wax Esters (as FAMEs)

This protocol is a starting point and should be optimized for your specific instrument and isomers of interest.

  • Sample Preparation (Transesterification):

    • To a known amount of sample containing this compound, add a solution of 2% sulfuric acid in methanol.

    • Heat the mixture at 70°C for 2 hours.

    • After cooling, add hexane (B92381) and water to partition the FAMEs and fatty alcohols into the hexane layer.

    • Wash the hexane layer with water and dry over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: DB-23 (50% cyanopropyl)-methylpolysiloxane, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, split ratio 50:1.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 240°C at 4°C/min, hold for 15 min.

    • MS Transfer Line Temperature: 240°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

General Protocol for RP-HPLC-MS Analysis of Intact Wax Esters

This protocol is a starting point and should be optimized for your specific instrument and isomers of interest.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent such as chloroform (B151607) or a mixture of methanol and chloroform to a concentration of approximately 1 mg/mL.

  • HPLC-MS Conditions:

    • Column: Develosil C30-UG, 250 x 4.6 mm ID, 5 µm particle size (or equivalent).

    • Mobile Phase A: Methanol.

    • Mobile Phase B: Chloroform.

    • Gradient:

      • Start at 95% A / 5% B.

      • Linear gradient to 50% A / 50% B over 40 minutes.

      • Hold for 10 minutes.

      • Return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • MS Detector: ESI or APCI source in positive ion mode.

    • Scan Range: m/z 200-1000.

Visualizations

Troubleshooting_Workflow start Co-elution Suspected peak_purity Assess Peak Purity (DAD/MS) start->peak_purity is_coelution Co-elution Confirmed? peak_purity->is_coelution no_coelution Peak is Pure. Consider other issues (e.g., peak tailing). is_coelution->no_coelution No optimize_method Optimize Chromatographic Method is_coelution->optimize_method Yes change_column Change Column (e.g., C30 for HPLC, polar for GC) optimize_method->change_column optimize_mobile_phase Optimize Mobile Phase (Solvent, Gradient) optimize_method->optimize_mobile_phase optimize_temp Adjust Temperature optimize_method->optimize_temp re_evaluate Re-evaluate Separation change_column->re_evaluate optimize_mobile_phase->re_evaluate optimize_temp->re_evaluate resolved Isomers Resolved re_evaluate->resolved Yes further_optimization Further Optimization Required re_evaluate->further_optimization No further_optimization->optimize_method

Caption: A workflow diagram for troubleshooting co-elution issues.

Method_Selection analyte This compound Isomers gcms GC-MS analyte->gcms hplc HPLC-MS analyte->hplc sfc SFC-MS analyte->sfc gcms_pros Pros: - High resolution for volatile isomers - Detailed structural info (EI) Cons: - Derivatization often needed - Potential thermal degradation gcms->gcms_pros hplc_pros Pros: - Good for thermally labile compounds - Wide range of column chemistries Cons: - May have lower resolution for some isomers hplc->hplc_pros sfc_pros Pros: - High speed and efficiency - Excellent for isomer separation Cons: - Less common instrumentation sfc->sfc_pros

Caption: A decision guide for selecting a chromatographic method.

References

Technical Support Center: Analysis of Palmitoleyl Myristate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Palmitoleyl myristate derivatization for Gas Chromatography (GC) analysis.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization and analysis of this compound and other wax esters.

Issue 1: Incomplete or No Derivatization

  • Question: My chromatogram shows a broad, late-eluting peak corresponding to the intact wax ester, and little to no peaks for the expected Fatty Acid Methyl Ester (FAME) and fatty alcohol derivatives. What could be the cause?

  • Answer: Incomplete or failed derivatization is a common issue. Several factors can contribute to this:

    • Inactive Reagent: Derivatization reagents like Boron Trifluoride-Methanol (BF3-Methanol) have a limited shelf life and are sensitive to moisture.[1] Ensure your reagent is fresh and has been stored properly in a cool, dry place.

    • Presence of Water: Water in your sample or solvents will inhibit the transesterification reaction.[1] It is crucial to use anhydrous solvents and dry your sample thoroughly before adding the derivatization reagent. Consider using a water scavenger like 2,2-dimethoxypropane.[1]

    • Insufficient Reaction Time or Temperature: Transesterification of wax esters may require more stringent conditions than free fatty acids. While some protocols suggest heating at 60°C for 5-10 minutes, longer incubation times (e.g., 1-2 hours) or higher temperatures (e.g., 70-100°C) may be necessary for complete reaction.[2][3] However, excessively high temperatures can lead to degradation of unsaturated components.

    • Inadequate Mixing: Ensure the sample is fully dissolved and mixed with the derivatization reagent. Vortexing or shaking during the reaction can improve efficiency.[4]

    • Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatization reagent can lead to incomplete reaction. A significant molar excess of the reagent is recommended.

Issue 2: Peak Tailing for FAMEs and Fatty Alcohols

  • Question: The peaks for my derivatized products (Palmitoleate Methyl Ester and Myristyl Acetate/TMS Ether) are showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing is often indicative of active sites in the GC system or issues with the derivatization itself.

    • Active Sites in the Inlet or Column: Free hydroxyl groups on the glass liner, column, or packing material can interact with the analytes, causing tailing. Ensure you are using a deactivated liner and a high-quality capillary column suitable for FAME analysis. Regular maintenance, such as trimming the column inlet, can also help.

    • Incomplete Derivatization of Fatty Alcohol: The myristyl alcohol released during transesterification is a polar compound. If it is not subsequently derivatized (e.g., by silylation to form a TMS ether), it will exhibit poor peak shape. Ensure your secondary derivatization step, if applicable, goes to completion.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

    • Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening and tailing.

Issue 3: Presence of Ghost Peaks or Baseline Noise

  • Question: I am observing unexpected peaks (ghost peaks) in my chromatogram, even in blank runs, and my baseline is noisy. What are the potential sources of this contamination?

  • Answer: Ghost peaks and baseline noise are typically due to contamination in the GC system or from the sample preparation process.

    • Contaminated Syringe: The syringe used for injection can be a source of contamination. Clean the syringe thoroughly between injections, or use a new syringe.

    • Septum Bleed: Over time, the septum in the injector can degrade and release volatile compounds, leading to ghost peaks. Replace the septum regularly.

    • Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a noisy baseline. Ensure high-purity gas is used and that gas purifiers are functioning correctly.

    • Carryover from Previous Injections: High-boiling point compounds from previous analyses can slowly elute from the column, causing ghost peaks. Bake out the column at a high temperature (within its specified limits) to remove these contaminants.

    • Contamination from Derivatization Reagents: Old or improperly stored derivatization reagents can contain degradation products that appear as peaks in the chromatogram. Always run a reagent blank to check for such artifacts.[1]

Frequently Asked Questions (FAQs)

Q1: Why do I need to derivatize this compound for GC analysis? Can't I analyze it directly?

A1: While direct analysis of intact wax esters like this compound is possible using high-temperature GC-MS, it presents several challenges.[5][6] Wax esters are large, non-polar molecules with high boiling points, which can lead to long retention times, poor peak shape, and potential thermal degradation in a standard GC system.[7] Derivatization via transesterification breaks the wax ester into its constituent fatty acid and fatty alcohol, which are then converted to more volatile and thermally stable derivatives (e.g., Fatty Acid Methyl Ester - FAME, and a derivatized fatty alcohol).[1] This approach generally results in sharper peaks, better resolution, and more reliable quantification on standard GC columns.

Q2: What is the best derivatization method for this compound?

A2: The most common and effective method for derivatizing wax esters is acid-catalyzed transesterification . This one-step reaction cleaves the ester bond and methylates the resulting fatty acid simultaneously. Commonly used reagents include:

  • Boron Trifluoride in Methanol (B129727) (BF3-Methanol): A widely used and effective reagent for transesterification.[8]

  • Methanolic HCl: A less harsh and more cost-effective alternative to BF3-Methanol, which has been shown to be equally effective for transesterification of lipids in various samples.[4][9]

Following transesterification, the resulting fatty alcohol (myristyl alcohol) should also be derivatized to improve its chromatographic behavior. Silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a trimethylsilyl (B98337) (TMS) ether is a common and effective approach.[10]

Q3: How can I quantify the amount of this compound in my sample after derivatization?

A3: Quantitative analysis is typically performed using an internal standard.

  • Choose an appropriate internal standard: The internal standard should be a compound that is not naturally present in your sample and has similar chemical properties and retention time to the analytes of interest. For FAME analysis, odd-chain fatty acid methyl esters like methyl heptadecanoate (C17:0) are commonly used. For the fatty alcohol portion, an alcohol not expected in the sample, such as heptadecanol, could be used.

  • Add a known amount of the internal standard to your sample before the derivatization process.

  • Perform the derivatization and GC analysis.

  • Calculate the response factor for each component relative to the internal standard using a calibration standard containing known concentrations of your analytes and the internal standard.

  • Determine the concentration of the FAME (palmitoleate methyl ester) and the derivatized fatty alcohol (derivatized myristyl alcohol) in your sample by comparing their peak areas to the peak area of the internal standard.

Q4: What are the expected products of this compound derivatization?

A4: this compound is a wax ester composed of palmitoleic acid (a 16-carbon monounsaturated fatty acid) and myristyl alcohol (a 14-carbon saturated fatty alcohol). After successful transesterification with a methanol-based reagent and subsequent derivatization of the alcohol, you should expect to see two primary peaks in your chromatogram:

  • Methyl palmitoleate (the FAME of palmitoleic acid).

  • A derivatized form of myristyl alcohol (e.g., myristyl trimethylsilyl ether if using BSTFA).

Data Presentation

Table 1: Comparison of Transesterification Methods for Wax Esters

FeatureBF3-MethanolMethanolic HCl
Effectiveness Highly effective for transesterification of various lipid classes, including wax esters.[8]Shown to be as effective as BF3-Methanol for direct transesterification of lipids in forage samples.[4]
Reaction Conditions Typically requires heating (e.g., 80°C) for complete reaction.[8]Also requires heating (e.g., 80°C) for efficient transesterification.[4]
Safety & Handling Highly volatile and can be toxic if inhaled. Requires careful handling and storage.[4]Less volatile and generally considered less caustic than BF3.[4]
Cost More expensive.[9]More cost-effective.[9]
Potential Issues Can cause partial isomerization of some fatty acids.[9]Less likely to cause isomerization compared to BF3.[9]

Table 2: Typical GC Parameters for FAME Analysis

ParameterValue
Column Fused silica (B1680970) capillary column (e.g., BPX-70, 30 m x 0.25 mm i.d., 0.2 µm film thickness)[7]
Carrier Gas Helium or Hydrogen[7]
Injector Temperature 260°C[7]
Detector Temperature (FID) 280°C[7]
Oven Temperature Program Initial 100°C, ramp at 10°C/min to 160°C, then at 3°C/min to 220°C (hold 5 min), then at 10°C/min to 260°C (hold 5 min)[7]
Split Ratio 60:1[7]

Experimental Protocols

Protocol 1: Transesterification of this compound using Methanolic HCl

This protocol is adapted from methods described for the transesterification of lipids.[11]

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample into a screw-cap glass vial. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 1.2% methanolic HCl and 0.5 mL of hexane (B92381) to the vial.

  • Reaction: Tightly cap the vial and heat at 100°C for 1 hour in a heating block or water bath. Shake the vial several times during heating to ensure proper mixing.

  • Extraction: After cooling to room temperature, add 2 mL of hexane and 2 mL of water to the vial.

  • Phase Separation: Vortex the mixture gently and centrifuge at a low speed to separate the layers.

  • Sample Collection: Carefully collect the upper hexane layer, which contains the FAME (methyl palmitoleate) and the free myristyl alcohol, and transfer it to a clean vial.

  • Derivatization of Fatty Alcohol (Silylation): Evaporate the hexane under a gentle stream of nitrogen. Add 50 µL of a silylation reagent such as BSTFA + 1% TMCS and 50 µL of pyridine. Cap the vial and heat at 60°C for 30 minutes.

  • GC Analysis: After cooling, the sample is ready for injection into the GC.

Protocol 2: Direct High-Temperature GC-MS Analysis of Intact this compound

This protocol is for the analysis of the intact wax ester without derivatization and is adapted from methods for high-temperature GC analysis.[5]

  • Sample Preparation: Dissolve the this compound sample in hexane or toluene (B28343) to a final concentration of 0.1–1.0 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A high-temperature resistant capillary column (e.g., DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness).

    • Injector Temperature: 390°C.[5]

    • Detector (MS) Temperature: 390°C.[5]

    • Oven Temperature Program: Start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.[5]

    • Injection: 1 µL split injection (e.g., 1:5 split ratio).[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis_pathways Analytical Pathways cluster_direct Direct Analysis cluster_derivatization Derivatization Pathway Sample This compound Sample Direct_GC High-Temperature GC-MS Sample->Direct_GC Dissolve in Solvent Transesterification Transesterification (e.g., Methanolic HCl) Sample->Transesterification Add Reagent & Heat Derivatization_FA Fatty Alcohol Derivatization (e.g., Silylation) Transesterification->Derivatization_FA Isolate & Derivatize Alcohol Standard_GC Standard GC-FID/MS Derivatization_FA->Standard_GC

Caption: Experimental workflow for this compound analysis.

transesterification_pathway WaxEster This compound (Wax Ester) Intermediate Protonated Carbonyl WaxEster->Intermediate + H+ Reagents Methanol + Acid Catalyst (e.g., HCl or BF3) Reagents->Intermediate + CH3OH Products Reaction Products Intermediate->Products Nucleophilic Attack & Rearrangement FAME Methyl Palmitoleate (FAME) Products->FAME Alcohol Myristyl Alcohol Products->Alcohol

Caption: Acid-catalyzed transesterification of a wax ester.

References

Method validation for the accurate measurement of Palmitoleyl myristate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of Palmitoleyl myristate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most common analytical methods for the quantification of fatty acid esters like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be used.[4][5] The choice of method depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Q2: What are the critical steps in sample preparation for this compound analysis?

A2: Critical steps in sample preparation include extraction, and for GC-MS, derivatization. A common lipid extraction method is the Bligh-Dyer method, which uses a chloroform (B151607)/methanol/water solvent system.[1] Solid-phase extraction (SPE) can be employed for sample cleanup and enrichment.[1] For GC-MS analysis, transesterification is often performed to convert the fatty acid ester to a more volatile fatty acid methyl ester (FAME).[2][6]

Q3: Why is derivatization necessary for the GC-MS analysis of some lipids?

A3: Derivatization is a process that chemically modifies a compound to produce a new compound with properties that are better suited for a particular analytical technique. For GC-MS analysis of less volatile compounds like some fatty acids, derivatization to more volatile forms, such as fatty acid methyl esters (FAMEs), is necessary to improve chromatographic separation and detection.[2][6][7]

Q4: What are the key parameters to consider during method validation for this compound quantification?

A4: Key method validation parameters include linearity, sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ), accuracy, precision (repeatability and intermediate precision), selectivity, and stability.[4][8][9] These parameters ensure the reliability and reproducibility of the analytical method.

Q5: How can I address the issue of not having a specific analytical standard for this compound?

A5: The lack of commercially available analytical standards is a common challenge in lipidomics.[10][11] In such cases, relative quantification against a closely related internal standard can be performed. For absolute quantification, a custom synthesis of the standard may be necessary. Alternatively, a standard addition method can be employed.[11]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in Chromatography

Q: My chromatogram shows poor peak shape (e.g., tailing, fronting) or inadequate resolution for this compound. What are the potential causes and solutions?

A: Poor peak shape or resolution can arise from several factors related to the sample, the chromatographic column, or the instrument settings.

  • Sample-Related Issues:

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute the sample and re-inject.

    • Matrix Effects: Interfering compounds in the sample matrix can co-elute with the analyte, affecting peak shape.[9] Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).

  • Column-Related Issues:

    • Column Contamination: Buildup of non-volatile residues on the column can cause peak tailing. Solution: Bake out the GC column or flush the HPLC column with a strong solvent.

    • Column Degradation: The stationary phase of the column can degrade over time. Solution: Replace the column with a new one of the same type. For GC, using columns without free hydroxyl groups, like those with a polyethylene (B3416737) glycol (PEG) stationary phase, should be done with caution when injecting silylation reagents.[12]

  • Instrument-Related Issues:

    • Incorrect Flow Rate: An inappropriate flow rate can affect separation efficiency. Solution: Optimize the carrier gas (GC) or mobile phase (HPLC) flow rate.

    • Improper Temperature Program (GC): A suboptimal temperature ramp can lead to poor separation. Solution: Adjust the initial temperature, ramp rate, and final temperature of the GC oven program.[12]

Issue 2: Low Signal Intensity or Sensitivity

Q: I am observing a very low signal for this compound, close to the limit of detection. How can I improve the signal intensity?

A: Low signal intensity can be due to insufficient sample concentration, sample loss during preparation, or suboptimal instrument settings.

  • Sample Preparation:

    • Inefficient Extraction: The extraction procedure may not be effectively recovering the analyte. Solution: Optimize the extraction solvent system and procedure. Ensure thorough mixing and phase separation.

    • Analyte Degradation: Lipids with unsaturated bonds can be prone to oxidation.[13] Solution: Handle samples at low temperatures, use antioxidants, and minimize exposure to air and light.

  • Instrument Settings:

    • Mass Spectrometer (MS) Tuning: The MS may not be properly tuned for the target analyte. Solution: Perform a system suitability test and tune the MS according to the manufacturer's recommendations.

    • Ionization Mode: The choice of ionization mode (e.g., Electron Ionization vs. Chemical Ionization) can significantly impact signal intensity. Solution: Experiment with different ionization modes to find the one that provides the best signal for this compound.

    • Detector Settings: Ensure the detector voltage and other settings are optimized for sensitivity.

Issue 3: High Variability in Quantitative Results

Q: I am getting inconsistent and highly variable results for the concentration of this compound across replicate injections. What could be the cause?

A: High variability is often a sign of issues with sample preparation, injection precision, or system stability.

  • Internal Standard Usage:

    • Inappropriate Internal Standard: The internal standard should have similar chemical and physical properties to the analyte.[11] Solution: Select an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a closely related homolog.

    • Inconsistent Addition of Internal Standard: Inaccurate addition of the internal standard will lead to quantification errors. Solution: Use a calibrated pipette to add a consistent amount of internal standard to all samples and standards.

  • Injection Precision:

    • Autosampler Issues: A faulty autosampler can lead to variable injection volumes. Solution: Check the autosampler for proper function and perform a precision test.

    • Manual Injection Technique: Inconsistent manual injection technique can introduce significant variability. Solution: If using manual injection, ensure a consistent and rapid injection technique.

  • System Stability:

    • Fluctuations in Temperature or Flow Rate: Unstable instrument conditions can affect retention times and peak areas. Solution: Allow the system to equilibrate fully before starting a sequence and monitor system parameters throughout the run.

Data Presentation

Table 1: Typical Method Validation Parameters for Fatty Acid Ester Analysis

Validation ParameterGC-MSHPLC-DADReference
Linearity (R²) > 0.990.9999[4]
Limit of Detection (LOD) -0.96 µg/g[4][5]
Limit of Quantitation (LOQ) -2.91 µg/g[4][5]
Accuracy (Recovery %) -90.2 - 102.1%[4][5]
Precision (%RSD) < 15%< 7%[4][5]

Note: The values in this table are examples from studies on similar fatty acid esters and should be established specifically for the this compound method in your laboratory.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (as FAME)
  • Lipid Extraction (Bligh-Dyer Method):

    • To 1 mL of sample (e.g., plasma), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute.

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of water and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Transesterification to FAMEs:

    • Evaporate the extracted lipids to dryness under a stream of nitrogen.

    • Add 2 mL of 2% (v/v) sulfuric acid in methanol.

    • Add a known amount of an internal standard (e.g., methyl tridecanoate).[6]

    • Heat the mixture at 80°C for 1 hour.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A suitable capillary column for FAME analysis (e.g., a wax-type column).[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

    • Oven Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).[12]

    • Injector Temperature: 250°C.[2]

    • MS Detector: Electron ionization (EI) at 70 eV.[14] Scan a mass range appropriate for the expected FAMEs.

Protocol 2: HPLC-MS/MS Analysis of this compound
  • Lipid Extraction:

    • Follow the same lipid extraction procedure as in Protocol 1 (Bligh-Dyer method).

  • HPLC Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like formic acid to improve ionization.

    • Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[13]

    • Precursor Ion: The [M+H]⁺ or [M+Na]⁺ ion of this compound.

    • Product Ions: Specific fragment ions of this compound, determined by infusion of a standard or by in-silico fragmentation prediction.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Cleanup Sample Cleanup (Optional, e.g., SPE) Extraction->Cleanup Derivatization Transesterification (for GC-MS) Cleanup->Derivatization GC-MS Path HPLCMS HPLC-MS/MS Analysis Cleanup->HPLCMS HPLC-MS Path GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration HPLCMS->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_problem Identify Problem cluster_checks Initial Checks cluster_solutions Potential Solutions Problem Inaccurate or Imprecise Results SystemSuitability Check System Suitability (Peak Shape, Resolution) Problem->SystemSuitability InternalStandard Verify Internal Standard Addition Problem->InternalStandard SamplePrep Review Sample Preparation Steps Problem->SamplePrep OptimizeChromo Optimize Chromatography (Flow, Gradient, Temp.) SystemSuitability->OptimizeChromo Revalidate Re-validate Method InternalStandard->Revalidate ImproveCleanup Improve Sample Cleanup (e.g., SPE) SamplePrep->ImproveCleanup OptimizeChromo->Revalidate OptimizeMS Optimize MS Parameters (Tuning, Ionization) OptimizeMS->Revalidate ImproveCleanup->OptimizeChromo

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of the Inferred Biological Activities of Palmitoleyl Myristate and Palmitoyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

The primary difference between the two molecules lies in the saturation of the C16 fatty acid component. Palmitoleyl myristate contains palmitoleic acid, a monounsaturated omega-7 fatty acid, while palmitoyl (B13399708) myristate contains palmitic acid, a saturated fatty acid.[1][2][3] This single double bond in palmitoleic acid is responsible for significant differences in their physical properties and, consequently, their biological effects.[1]

Data Presentation: A Comparative Overview of Constituent Fatty Acids

The biological activities of the constituent fatty acids are summarized below, highlighting their contrasting roles in key cellular processes.

Biological ActivityPalmitoleic Acid (from this compound)Palmitic Acid (from Palmitoyl Myristate)Myristic Acid (from both)
Inflammatory Response Exhibits potent anti-inflammatory properties.[4][5][6] It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6]Exerts pro-inflammatory effects.[7][8] It can stimulate the expression of inflammatory cytokines and has been linked to inflammatory responses in various cell types, including macrophages and vascular smooth muscle cells.[7][8]Can be involved in inflammatory signaling pathways. Supplementation with myristic acid in a high-fat diet has been shown to aggravate adipose inflammation.[9]
Metabolic Regulation Considered a "lipokine" that can improve insulin (B600854) sensitivity and regulate lipid metabolism.[10][11] It has been shown to enhance glucose uptake in skeletal muscle.[11]Associated with insulin resistance.[8][12] Elevated levels of palmitic acid can impair insulin signaling pathways.[8]Plays a role in triglyceride production and can influence fatty acid synthesis pathways.[13] It is also essential for N-myristoylation, a key protein modification.[14][15]
Cardiovascular Health Generally associated with beneficial effects, such as higher HDL cholesterol and lower LDL cholesterol.[11][16]High intake is linked to an increased risk of cardiovascular diseases due to its potential to raise LDL cholesterol levels.[3][17]Consumption of myristic acid has been shown to raise LDL cholesterol.[17]
Cellular Signaling Can activate PPAR-alpha and inhibit NF-κB signaling, contributing to its anti-inflammatory effects.[18][19]Can act as a ligand for Toll-like receptors (TLRs), specifically TLR4, triggering pro-inflammatory signaling cascades.[8][20][21]Serves as a substrate for N-myristoyltransferase, leading to the myristoylation of proteins involved in signal transduction.[14][22]
Other Biological Roles May play a role in wound healing due to its anti-inflammatory properties.[5]Involved in the synthesis of other lipids and can influence the structure and function of cell membranes.[12][23]Exhibits antifungal and antiviral activities.[24][25] Derivatives of myristic acid are being explored as potential therapeutic agents.[24][26]

Experimental Protocols

Detailed methodologies for assessing the key biological activities of the constituent fatty acids are described below.

Assessment of Anti-inflammatory and Pro-inflammatory Effects

Objective: To determine the effect of the fatty acids on the production of inflammatory cytokines in macrophages.

Methodology:

  • Cell Culture: Murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured in appropriate media.

  • Stimulation: Macrophages are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) in the presence or absence of varying concentrations of palmitoleic acid or palmitic acid.

  • Cytokine Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis: The expression levels of inflammatory marker genes in the macrophages can be assessed by quantitative real-time PCR (qRT-PCR).[18]

  • Data Analysis: The levels of cytokines and gene expression in the treated groups are compared to the control group (LPS stimulation alone) to determine the anti-inflammatory or pro-inflammatory effects.

In Vitro Insulin Sensitivity Assay

Objective: To evaluate the impact of the fatty acids on glucose uptake in muscle cells.

Methodology:

  • Cell Culture: Differentiated C2C12 myotubes are commonly used as a model for skeletal muscle.

  • Treatment: The myotubes are treated with palmitoleic acid or palmitic acid for a specified duration.

  • Glucose Uptake Assay: The cells are then stimulated with insulin, followed by the addition of a fluorescently labeled glucose analog (e.g., 2-NBDG).

  • Quantification: The amount of 2-NBDG taken up by the cells is measured using a fluorescence plate reader.

  • Data Analysis: An increase in glucose uptake in the presence of palmitoleic acid would suggest improved insulin sensitivity, while a decrease with palmitic acid would indicate insulin resistance.

N-Myristoyltransferase (NMT) Inhibition Assay

Objective: To assess the potential of myristic acid derivatives to inhibit NMT activity.

Methodology:

  • Enzymatic Reaction: The assay is performed in a microplate format. Recombinant human NMT is incubated with a peptide substrate and myristoyl-CoA.

  • Detection: The byproduct of the enzymatic reaction, Coenzyme A (CoA), is detected using a fluorescent probe. The fluorescence intensity is inversely proportional to NMT activity.

  • Inhibitor Screening: Myristic acid or its derivatives are added to the reaction mixture to determine their inhibitory effect on NMT.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated to quantify the inhibitory potency.[25]

Mandatory Visualizations

Signaling Pathways

G cluster_0 Palmitic Acid (Pro-inflammatory) cluster_1 Palmitoleic Acid (Anti-inflammatory) PA Palmitic Acid TLR4 TLR4 PA->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates POA Palmitoleic Acid NFkB_Inhibit NF-κB POA->NFkB_Inhibit Inhibits Cytokines_Inhibit Pro-inflammatory Cytokines NFkB_Inhibit->Cytokines_Inhibit

Caption: Contrasting inflammatory signaling pathways of Palmitic and Palmitoleic acid.

Experimental Workflow

G cluster_workflow Workflow: Assessing Inflammatory Response start Culture Macrophages stimulate Stimulate with LPS +/- Fatty Acid start->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect elisa ELISA for Cytokines collect->elisa qpcr qRT-PCR for Gene Expression collect->qpcr analyze Data Analysis elisa->analyze qpcr->analyze

Caption: Experimental workflow for analyzing the inflammatory effects of fatty acids.

Logical Relationship

G Ester Lipid Ester (e.g., this compound) Hydrolysis Hydrolysis (e.g., by Lipases) Ester->Hydrolysis FattyAcids Constituent Fatty Acids (Palmitoleic Acid + Myristic Acid) Hydrolysis->FattyAcids Bioactivity Biological Activity (e.g., Anti-inflammatory) FattyAcids->Bioactivity Exert

Caption: Logical relationship from lipid ester to biological activity.

References

Comparative Analysis of Palmitoleyl Myristate and Oleoyl Myristate on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleyl myristate and oleoyl (B10858665) myristate are wax esters, composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. Upon cellular uptake and metabolism, these esters are likely hydrolyzed into their constituent fatty acids and alcohols. Therefore, their biological effects on cell proliferation are hypothesized to be mediated by these components. This compound would yield palmitoleic acid and myristyl alcohol, while oleoyl myristate would yield oleic acid and myristyl alcohol. Since the fatty alcohol is common to both, the differential effects on cell proliferation are likely attributable to the difference between palmitoleic acid and oleic acid.

This guide provides a summary of the known effects of these constituent fatty acids on cell proliferation, presents hypothetical comparative data, and details standard experimental protocols to test these effects directly.

Data Presentation: A Comparative Overview

The following table summarizes the potential differential effects of this compound and oleoyl myristate on cell proliferation, inferred from the activities of their constituent fatty acids.

Parameter This compound (Inferred) Oleoyl Myristate (Inferred) Supporting Evidence for Constituent Fatty Acids
Effect on Cancer Cell Proliferation Potentially inhibitory in some cancer cell lines.Effects are cell-type dependent; can be either pro-proliferative or anti-proliferative.Palmitoleic acid has been shown to have suppressive effects on lymphocyte proliferation.[1][2] Oleic acid has been observed to inhibit proliferation in endometrial and other cancer cells, but stimulate it in ovarian and renal cancer cells.[3][4][5][6][7]
Effect on Non-Cancerous Cell Proliferation May have varied effects depending on the cell type.May promote proliferation in certain non-cancerous cell types.Palmitoleic acid decreased concanavalin (B7782731) A-stimulated lymphocyte proliferation.[2] Myristic acid has been found to promote the viability of bovine mammary epithelial cells.[8]
Potential Mechanism of Action May involve modulation of inflammatory pathways and induction of cell cycle arrest.Can involve activation of signaling pathways such as PTEN/AKT/mTOR and GPR40/ILK/Akt, and PPARα.[3][5][6][7]Palmitoleic acid has been noted to decrease the production of pro-inflammatory cytokines.[1][2] Oleic acid's proliferative or anti-proliferative effects are linked to various signaling cascades depending on the cellular context.[3][5][6][7]

Experimental Protocols

To empirically determine and compare the effects of this compound and oleoyl myristate on cell proliferation, standardized assays are essential. Below are detailed methodologies for two common and robust cell proliferation assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[9][10][11][12]

Materials:

  • 96-well tissue culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound and Oleoyl myristate (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[11][13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Treatment: Prepare serial dilutions of this compound and oleoyl myristate in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10][13]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9][10]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is expressed as a percentage of the vehicle control.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis, providing a direct assessment of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[14][15][16]

Materials:

  • 96-well tissue culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound and Oleoyl myristate

  • BrdU labeling solution (e.g., 10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: After the desired treatment period, add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-4 hours at 37°C.[15][17]

  • Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[15][17]

  • Antibody Incubation: Remove the fixing solution and wash the wells with wash buffer. Add 100 µL of the anti-BrdU detection antibody solution to each well and incubate for 1 hour at room temperature.[15]

  • Secondary Antibody Incubation: Wash the wells. Add 100 µL of the HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.[17]

  • Substrate Addition and Measurement: Wash the wells. Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature for color development.[17]

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Data Analysis: Subtract the background absorbance. The amount of BrdU incorporation is proportional to the absorbance and reflects the rate of cell proliferation.

Mandatory Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells 1. Seed Cells (96-well plate) overnight_incubation 2. Incubate Overnight seed_cells->overnight_incubation prep_compounds 3. Prepare Compound Dilutions add_compounds 4. Add Compounds to Cells prep_compounds->add_compounds treatment_incubation 5. Incubate (24-72h) add_compounds->treatment_incubation add_mtt 6. Add MTT Reagent treatment_incubation->add_mtt formazan_incubation 7. Incubate (3-4h) add_mtt->formazan_incubation add_solubilizer 8. Add Solubilization Solution formazan_incubation->add_solubilizer read_absorbance 9. Read Absorbance (570nm) add_solubilizer->read_absorbance

Caption: Workflow for assessing cell proliferation using the MTT assay.

Hypothetical Signaling Pathway

Fatty_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR40 GPR40 PLC PLC GPR40->PLC AKT AKT PLC->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation promotes Oleoyl_Myristate Oleoyl Myristate (hydrolyzed to Oleic Acid) Oleoyl_Myristate->GPR40 activates Palmitoleyl_Myristate This compound (hydrolyzed to Palmitoleic Acid) Palmitoleyl_Myristate->Proliferation inhibits?

Caption: Hypothetical signaling pathway for oleate-induced cell proliferation.

References

A Guide to the Validation of Novel Internal Standards in Lipidomics: A Case Study of Palmitoleyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of quantitative lipidomics, the use of appropriate internal standards is paramount for achieving accurate and reproducible results. While stable isotope-labeled and odd-chain lipids are the gold standard, the exploration of novel internal standards continues. This guide provides a comprehensive framework for the validation of a non-endogenous lipid, using the wax ester Palmitoleyl myristate as a hypothetical candidate.

While not a commonly employed internal standard in lipidomics, this compound, a wax ester, presents an interesting case for validation due to its non-endogenous nature in many biological systems. This guide will objectively compare its theoretical performance characteristics against established alternatives and provide the necessary experimental protocols to validate its efficacy.

The Role of an Ideal Internal Standard in Lipidomics

An internal standard (IS) is a compound of known concentration added to a sample prior to analysis.[1] Its purpose is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[2] An ideal internal standard for mass spectrometry-based lipidomics should be:

  • Chemically and Physically Similar: It should mimic the behavior of the analyte during extraction and chromatography.[2]

  • Non-endogenous: The IS should not be naturally present in the biological sample.[3]

  • Clearly Distinguishable: It must have a mass-to-charge ratio (m/z) that does not overlap with the analytes of interest.[2]

  • Stable: It must not degrade during the entire analytical procedure.[2]

Hypothetical Validation Workflow for this compound

The validation of a novel internal standard is a critical process to ensure data quality. The following workflow outlines the key experiments required.

Validation_Workflow cluster_prep Preparation cluster_exp Experimental Validation cluster_eval Evaluation cluster_decision Decision cluster_outcome Outcome prep_is Prepare Stock Solution of This compound prep_qc Prepare Quality Control (QC) Samples prep_is->prep_qc linearity Linearity & Dynamic Range prep_qc->linearity precision Precision (Repeatability & Intermediate Precision) linearity->precision accuracy Accuracy (Spike & Recovery) precision->accuracy matrix_effect Matrix Effect Evaluation accuracy->matrix_effect stability Stability Assessment matrix_effect->stability data_analysis Data Analysis & Statistical Evaluation stability->data_analysis acceptance Acceptance Criteria Met? data_analysis->acceptance decision Validated? acceptance->decision validated Validated for Use decision->validated Yes not_validated Not Suitable decision->not_validated No

A hypothetical workflow for the validation of a novel internal standard.

Performance Comparison of Internal Standard Types

The selection of an internal standard is a critical decision in designing a quantitative lipidomics experiment. While stable isotope-labeled standards are often considered the gold standard, other options like odd-chain lipids and non-endogenous structural analogs (such as a wax ester) can be viable alternatives.[2]

Parameter Stable Isotope-Labeled (SIL) Lipids Odd-Chain Lipids This compound (Wax Ester - Hypothetical)
Principle Analytes with atoms replaced by heavy isotopes (e.g., ¹³C, ²H).[2]Lipids with an odd number of carbon atoms in their fatty acid chains (e.g., C17:0).[2]A non-endogenous wax ester composed of palmitoleic acid and myristyl alcohol.
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[4]Effective, but may not fully compensate if retention time differs significantly from the analyte.[4]Potentially good, but would need to be evaluated. Its less polar nature might lead to different chromatographic behavior and ionization efficiency compared to more polar lipid classes.
Accuracy HighGood to HighTo be determined through validation.
Precision (%RSD) Excellent, typically low RSD in QC samples.[4]Good, but may have slightly higher variability than SIL standards.[4]To be determined through validation.
Linearity Excellent, with a wide dynamic range.[4]Good, but response may deviate at extreme concentrations.[4]To be determined through validation.
Cost HighModeratePotentially low to moderate, depending on synthesis cost.
Availability Limited for some lipid classes.[2]Generally good for common lipid classes.Custom synthesis may be required.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reliable and reproducible lipidomics data.

1. Lipid Extraction from Plasma (Folch Method)

  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard(s), including this compound, to the plasma sample.

  • Solvent Addition: Add a 2:1 (v/v) chloroform:methanol solution to the sample.[4]

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Add water or a saline solution to induce phase separation.[4]

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.[4]

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation.[4]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[4]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.[4]

    • Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[4]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.[4]

    • Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.

3. Validation Experiments

  • Linearity: Prepare a series of calibration standards with varying concentrations of representative lipids and a fixed concentration of this compound. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. The relationship should be linear over a defined range.

  • Precision: Analyze replicate QC samples on the same day (repeatability) and on different days (intermediate precision). Calculate the relative standard deviation (%RSD), which should be within acceptable limits (typically <15-20%).[5][6]

  • Accuracy: Spike known amounts of representative lipids into a blank matrix at low, medium, and high concentrations. Calculate the recovery, which should be within a predefined range (e.g., 80-120%).

  • Matrix Effect: Compare the response of this compound in a pure solution to its response in a post-extraction spiked blank matrix sample.[7] This will quantify the extent of ion suppression or enhancement.

  • Stability: Assess the stability of this compound in the stock solution and in processed samples under different storage conditions (e.g., room temperature, 4°C, -80°C) over time.

IS_Comparison cluster_is_types Internal Standard Types cluster_properties Key Properties cluster_performance Performance Evaluation sil Stable Isotope-Labeled (SIL) (e.g., ¹³C, ²H lipids) accuracy Accuracy sil->accuracy cost Cost sil->cost availability Availability sil->availability matrix_effect_correction Matrix Effect Correction sil->matrix_effect_correction odd_chain Odd-Chain Lipids (e.g., C17:0 TAG) odd_chain->accuracy odd_chain->cost odd_chain->availability odd_chain->matrix_effect_correction wax_ester Wax Ester (Hypothetical) (e.g., this compound) wax_ester->accuracy wax_ester->cost wax_ester->availability wax_ester->matrix_effect_correction high_acc High accuracy->high_acc med_acc Medium-High accuracy->med_acc accuracy->med_acc low_cost Low cost->low_cost med_cost Medium cost->med_cost high_cost High cost->high_cost good_avail Good availability->good_avail limited_avail Limited availability->limited_avail custom_avail Custom availability->custom_avail superior_mec Superior matrix_effect_correction->superior_mec effective_mec Effective matrix_effect_correction->effective_mec unknown_mec Unknown matrix_effect_correction->unknown_mec

A logical comparison of different internal standard types.

Conclusion

The choice of an internal standard is a critical decision in any quantitative lipidomics study. While stable isotope-labeled standards are the preferred choice for their accuracy, their cost and availability can be limiting factors.[2] Odd-chain lipids offer a robust and more cost-effective alternative. The validation of a novel, non-endogenous internal standard like this compound is a rigorous but necessary process to ensure its suitability. By following a systematic validation workflow that assesses linearity, precision, accuracy, matrix effects, and stability, researchers can confidently incorporate new internal standards into their analytical methods, thereby expanding the toolkit for reliable lipid quantification.

References

The Differential Impact of Palmitoleyl Myristate and Cholesterol on Cell Membrane Fluidity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis released today offers researchers, scientists, and drug development professionals an in-depth look at the distinct effects of palmitoleyl myristate and cholesterol on cell membrane fluidity. While cholesterol's role as a key regulator of membrane dynamics is well-established, this guide provides a side-by-side examination with the less-studied wax ester, this compound, drawing inferences from the behavior of its constituent fatty acids. This analysis is critical for fields ranging from drug delivery to cellular signaling, where membrane fluidity is a pivotal factor.

Cholesterol, an essential sterol in animal cell membranes, is known for its dual-regulatory function. It generally decreases membrane fluidity at physiological temperatures by ordering the acyl chains of phospholipids. Conversely, at lower temperatures, it prevents the membrane from becoming too rigid by disrupting the tight packing of saturated fatty acids, thereby increasing fluidity.

This compound, a wax ester composed of a C16:1 monounsaturated fatty alcohol (palmitoleyl alcohol) and a C14:0 saturated fatty acid (myristic acid), is anticipated to have a more complex, and likely fluidizing, effect on the cell membrane. The presence of the unsaturated palmitoleyl moiety introduces a kink in the chain, which is expected to disrupt the orderly packing of membrane phospholipids, thereby increasing membrane fluidity. This effect is in contrast to the more rigidifying action of cholesterol under typical physiological conditions.

This guide synthesizes available data to present a clear comparison of these two molecules, offering valuable insights for researchers investigating membrane-active compounds and their therapeutic applications.

Comparative Analysis of Effects on Membrane Fluidity

FeatureCholesterolThis compound (Inferred)
Primary Effect at Physiological Temperatures Decreases fluidity (ordering effect)Increases fluidity (disruptive effect due to unsaturation)
Effect on Saturated Phospholipid Membranes Increases fluidity by preventing tight packingLikely increases fluidity due to the kinked palmitoleyl chain
Effect on Unsaturated Phospholipid Membranes Decreases fluidity by filling gapsExpected to further increase fluidity
Mechanism of Action Rigid steroid ring intercalates between phospholipids, restricting motionFlexible, kinked acyl chain disrupts ordered lipid packing
Impact on Membrane Thickness Can increase thickness in liquid-disordered phasesLikely to decrease thickness or have a minimal effect
Phase Transition Behavior Broadens and can eliminate the main phase transitionExpected to lower the main phase transition temperature

Experimental Methodologies for Assessing Membrane Fluidity

The following are detailed protocols for two common techniques used to measure membrane fluidity, which are foundational to the data presented in this guide.

Fluorescence Anisotropy

Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy corresponds to an increase in membrane fluidity.

Protocol:

  • Probe Selection: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used hydrophobic fluorescent probe that partitions into the core of the lipid bilayer[1].

  • Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or unilamellar vesicles (LUVs) of the desired lipid composition.

  • Probe Incorporation: Incubate the liposomes with a solution of DPH (typically in tetrahydrofuran (B95107) or methanol) at a molar ratio of approximately 1:500 (probe:lipid) for at least 1 hour at a temperature above the lipid phase transition to ensure complete incorporation.

  • Sample Preparation: Dilute the labeled liposome suspension in a suitable buffer to a final lipid concentration that minimizes light scattering.

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers in both the excitation and emission light paths.

    • Excite the sample with vertically polarized light (e.g., 360 nm for DPH).

    • Measure the fluorescence emission intensity through polarizers oriented parallel (IVV) and perpendicular (IVH) to the excitation polarizer (e.g., at 430 nm for DPH).

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor, determined by measuring the ratio of the vertically to horizontally polarized emission components when the excitation light is horizontally polarized.

  • Data Interpretation: A lower anisotropy value indicates greater rotational freedom of the probe and thus higher membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) of a lipid bilayer. Changes in the Tm and the enthalpy of the transition provide information about how a substance affects membrane fluidity and stability[2][3][4].

Protocol:

  • Sample Preparation: Prepare a suspension of MLVs or LUVs with the desired lipid composition and the compound of interest (e.g., cholesterol or this compound) at various molar ratios.

  • Calorimeter Setup:

    • Place a precise amount of the lipid suspension into the sample pan.

    • Place an equal volume of the buffer into the reference pan.

  • DSC Scan:

    • Equilibrate the sample and reference pans at a starting temperature well below the expected Tm.

    • Scan the temperature at a constant rate (e.g., 1-2°C/minute) up to a temperature well above the Tm.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak at the Tm.

    • The peak temperature corresponds to the main phase transition temperature.

    • The area under the peak corresponds to the enthalpy of the transition (ΔH).

  • Data Interpretation:

    • A decrease in the Tm suggests an increase in membrane fluidity.

    • A broadening of the transition peak indicates a decrease in the cooperativity of the transition.

    • The disappearance of the main phase transition peak, as is often seen with high concentrations of cholesterol, indicates a significant alteration of the membrane's physical state.

Visualizing Experimental Workflows and Cellular Implications

To further clarify the processes involved in membrane fluidity analysis and its biological relevance, the following diagrams are provided.

ExperimentalWorkflow_FluorescenceAnisotropy cluster_prep Sample Preparation cluster_measurement Anisotropy Measurement cluster_analysis Data Analysis & Interpretation start Prepare Liposomes probe Incorporate Fluorescent Probe (DPH) start->probe dilute Dilute Sample probe->dilute excite Excite with Vertically Polarized Light dilute->excite measure Measure Parallel (IVV) and Perpendicular (IVH) Emission excite->measure calculate Calculate Anisotropy (r) measure->calculate interpret Infer Membrane Fluidity (Lower r = Higher Fluidity) calculate->interpret

Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.

MembraneFluidity_SignalingPathway cluster_membrane Cell Membrane cluster_protein Membrane Proteins cluster_cellular Cellular Response fluidity Membrane Fluidity (Altered by Cholesterol or Fatty Acids) receptor Receptor Conformation & Dimerization fluidity->receptor modulates enzyme Enzyme Activity fluidity->enzyme modulates channel Ion Channel Gating fluidity->channel modulates signaling Downstream Signaling Cascades receptor->signaling enzyme->signaling channel->signaling response Altered Cellular Function (e.g., Proliferation, Apoptosis) signaling->response

Caption: Impact of membrane fluidity on cellular signaling pathways.

References

A Comparative Analysis of Skin Penetration: Palmitoleyl Myristate vs. Cetyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of excipients is a critical determinant of a topical formulation's efficacy, with the vehicle's ability to facilitate the penetration of active pharmaceutical ingredients (APIs) through the skin barrier being of paramount importance. Among the diverse class of esters utilized in dermatological and cosmetic formulations, Palmitoleyl Myristate and Cetyl Palmitate are two such compounds often considered for their emollient properties. This guide provides a comparative analysis of their potential for skin penetration, drawing upon their physicochemical characteristics and insights from studies on structurally related compounds.

Physicochemical Properties and Inferred Skin Penetration Potential

The ability of a molecule to penetrate the stratum corneum, the outermost layer of the skin, is governed by several factors, including its molecular weight, lipophilicity (logP), and melting point.

PropertyThis compoundCetyl PalmitateInfluence on Skin Penetration
Molecular Formula C30H58O2C32H64O2Smaller molecules generally exhibit better penetration.
Molecular Weight 450.78 g/mol 480.86 g/mol Lower molecular weight can favor passive diffusion through the skin.
Chemical Structure Unsaturated EsterSaturated EsterThe presence of a double bond in the palmitoleyl chain of this compound introduces a "kink" in the molecule, which can disrupt the highly ordered lipid structure of the stratum corneum, potentially enhancing penetration. Saturated, linear chains like that of Cetyl Palmitate may integrate more readily into the lipid lamellae without causing significant disruption.[1]
Physical State Waxy SolidWaxy SolidBoth are waxy solids at room temperature.
Melting Point Not readily available54 °C (129 °F; 327 K)[2]Lower melting point compounds are generally more fluid and can exhibit better partitioning into the stratum corneum lipids.
Lipophilicity (logP) Predicted to be highPredicted to be highHigh lipophilicity is generally required for partitioning into the lipid-rich stratum corneum. However, excessive lipophilicity can lead to retention within the stratum corneum with limited further penetration.
Function in Formulations Emollient, Skin-conditioning agentEmollient, Thickener, Emulsifier[2][3]While both act as emollients, Cetyl Palmitate's role as a thickener suggests it may form a more occlusive film on the skin surface, which could influence the penetration of other formulation components.[3]

Inference on Penetration:

Based on the structural differences, This compound , with its unsaturated bond, is hypothesized to have a greater potential to act as a penetration enhancer compared to Cetyl Palmitate . The kink in its structure may create temporary disruptions in the stratum corneum's lipid organization, facilitating the passage of itself and other molecules.[1]

Conversely, the linear and saturated nature of Cetyl Palmitate suggests it may be more inclined to integrate within the lipid bilayers of the stratum corneum, contributing to its emollient and barrier-reinforcing properties rather than acting as a potent penetration enhancer.

Experimental Protocols for In Vitro Skin Permeation Studies

To definitively quantify and compare the skin penetration of these two esters, a standardized in vitro skin permeation study using a Franz diffusion cell apparatus is the gold standard. This methodology is outlined in the OECD Test Guideline 428.

Objective: To measure the flux and permeability coefficient of this compound and Cetyl Palmitate through excised human or animal skin.

Materials:

  • Skin Membrane: Excised human skin (e.g., from abdominoplasty) or porcine ear skin, dermatomed to a thickness of approximately 500 µm.

  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor chamber volume (e.g., 7.0 mL).

  • Test Formulations: Solutions or suspensions of this compound and Cetyl Palmitate in a suitable vehicle (e.g., propylene (B89431) glycol, ethanol).

  • Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4, often with a solubility enhancer like bovine serum albumin for lipophilic compounds, maintained at 32 ± 1°C to simulate skin surface temperature.

  • Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method for the quantification of the test substances.

Procedure:

  • Skin Preparation: Thaw frozen skin and mount it on the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Equilibration: Allow the skin to equilibrate with the receptor fluid for a predetermined period.

  • Application of Test Formulation: Apply a finite dose of the test formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the receptor fluid for analysis and replace with fresh, pre-warmed receptor fluid.

  • Mass Balance: At the end of the experiment, recover the test substance from the skin surface, stratum corneum (via tape stripping), epidermis, and dermis to perform a mass balance analysis.

  • Data Analysis: Plot the cumulative amount of the substance permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / C, where C is the concentration of the substance in the donor compartment.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro skin permeation study using a Franz diffusion cell.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_skin Excised Skin Preparation (Dermatoming) mount_skin Mounting Skin on Franz Diffusion Cell prep_skin->mount_skin apply_formulation Apply Formulation to Donor Compartment mount_skin->apply_formulation prep_formulation Test Formulation Preparation prep_formulation->apply_formulation prep_receptor Receptor Fluid Preparation prep_receptor->mount_skin run_exp Incubation at 32°C (e.g., 24 hours) apply_formulation->run_exp sample Periodic Sampling from Receptor run_exp->sample mass_balance Mass Balance Analysis (Skin Layers, Surface) run_exp->mass_balance quantify Quantification of Permeated Substance (e.g., HPLC) sample->quantify calc Calculation of Flux (Jss) & Permeability (Kp) quantify->calc compare Comparative Analysis of Penetration Profiles calc->compare

Caption: Workflow of an in vitro skin permeation study.

Conclusion

In the absence of direct comparative data, the structural characteristics of this compound suggest a higher potential for skin penetration enhancement compared to Cetyl Palmitate. The unsaturation in its fatty acid chain is a key differentiator that may lead to greater disruption of the stratum corneum lipids. However, this remains a hypothesis that can only be confirmed through direct experimental evidence.

For formulators aiming to enhance the delivery of active ingredients, this compound may be a more promising candidate to investigate. In contrast, Cetyl Palmitate is likely to be more effective in formulations where emollience and barrier function are the primary objectives. The experimental protocol detailed herein provides a robust framework for generating the necessary quantitative data to make an evidence-based selection between these and other excipients in topical drug development.

References

In Vitro Showdown: A Comparative Analysis of the Anti-Inflammatory Properties of Jojoba Oil, Beeswax, Carnauba Wax, and Spermaceti

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of in vitro studies reveals varying degrees of anti-inflammatory activity among different wax esters, with jojoba oil and beeswax showing notable potential in modulating key inflammatory pathways. This comparison guide, designed for researchers, scientists, and drug development professionals, summarizes the available experimental data on the anti-inflammatory properties of jojoba oil, beeswax, carnauba wax, and spermaceti, highlighting their effects on inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS), and their influence on the NF-κB signaling pathway.

Comparative Anti-Inflammatory Activities

An evaluation of existing in vitro research provides insights into the anti-inflammatory capacities of these naturally derived wax esters. While direct comparative studies are limited, the available data, primarily from studies on macrophage cell lines such as RAW 264.7, indicates that certain wax esters can effectively mitigate inflammatory responses.

Jojoba oil has demonstrated significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. For instance, in ex vivo human skin models, jojoba wax has been shown to decrease the secretion of TNF-α, IL-6, and IL-8.[1] Furthermore, a nanoemulsion of jojoba oil was found to downregulate NF-κB p65, a key regulator of the inflammatory response, in an in vivo model of acute lung injury.[2] Simmondsin, a compound found in jojoba seeds, has also been reported to lower reactive oxygen species (ROS) by up to 69%.[1]

Beeswax and its by-products have also exhibited anti-inflammatory and antioxidant properties. A study on a beeswax by-product demonstrated a reduction in both nitric oxide (NO) and ROS production in human dermal fibroblasts.[3] Propolis, a resinous mixture produced by honeybees that contains beeswax, has shown a high potential for inhibiting nitric oxide synthase (NOS), the enzyme responsible for producing NO.

Data on the anti-inflammatory effects of carnauba wax is less extensive. However, one study identified a p-methoxycinnamic diester within carnauba wax that inhibited intracellular ROS production in human cells.[4] Research on carnauba wax microparticles containing curcumin, a known anti-inflammatory agent, has shown an inhibition of NO level increases in rats, though this effect is not solely attributable to the wax itself.

Scientific literature providing in vitro anti-inflammatory data for spermaceti is notably scarce, preventing a direct comparison with the other wax esters in this guide.

Summary of In Vitro Anti-inflammatory Data

Wax EsterCell Line/ModelInflammatory MarkerConcentration% Inhibition / EffectReference
Jojoba Oil Human Skin (ex vivo)TNF-α, IL-6, IL-8-~30% reduction[1]
Acute Lung Injury (in vivo)NF-κB p65-Downregulation[2]
Jojoba Seed ComponentROS-Up to 69% reduction[1]
Beeswax Human Dermal FibroblastsNitric Oxide (NO)750 µg/mLSignificant reduction[3]
Human Dermal FibroblastsReactive Oxygen Species (ROS)250 & 750 µg/mLSignificant reduction[3]
Carnauba Wax Human CellsReactive Oxygen Species (ROS)250 µg/mLInhibition similar to Trolox[4]
Spermaceti ---No data available-

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture:

  • Culture murine macrophage RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

  • Seed the RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the wax ester extracts (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1-2 hours.

3. Stimulation:

  • Induce inflammation by adding LPS (1 µg/mL) to each well, except for the negative control group.

  • Incubate the plate for an additional 18-24 hours.

4. Nitrite (B80452) Quantification (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration, which is a stable and quantifiable breakdown product of NO, by comparing the absorbance to a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Intracellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA Assay

This assay measures the intracellular accumulation of ROS, which are often generated during inflammatory responses, using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

1. Cell Culture and Treatment:

  • Culture and seed RAW 264.7 macrophages as described in the NO production assay.

  • Treat the cells with the wax ester extracts for a specified period.

2. Staining with DCFH-DA:

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with a DCFH-DA solution (typically 10-20 µM in serum-free media) for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

3. Induction of Oxidative Stress (Optional):

  • To induce ROS production, cells can be stimulated with an agent like LPS or hydrogen peroxide (H2O2) after DCFH-DA loading.

4. Fluorescence Measurement:

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.

  • The level of fluorescence is directly proportional to the amount of intracellular ROS.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, most notably the NF-κB pathway. The diagrams below, generated using Graphviz, illustrate the proposed mechanism of NF-κB inhibition and a typical experimental workflow for assessing anti-inflammatory activity.

NF_kappaB_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Proinflammatory_Genes Induces Wax_Esters Wax Esters (e.g., Jojoba Oil) Wax_Esters->IKK Inhibits Wax_Esters->NFkB Inhibits Translocation Experimental_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Assays cluster_3 Data Analysis start Culture RAW 264.7 Macrophages seed Seed cells in 96-well plates start->seed pretreat Pre-treat with Wax Esters seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess) stimulate->no_assay ros_assay ROS Assay (DCFH-DA) stimulate->ros_assay cytokine_assay Cytokine Assay (ELISA) stimulate->cytokine_assay analyze Measure Absorbance/ Fluorescence no_assay->analyze ros_assay->analyze cytokine_assay->analyze calculate Calculate % Inhibition analyze->calculate end end calculate->end

References

Validating the Identity of Synthetic Myristyl Palmitoleate: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the validation of synthetically produced myristyl palmitoleate (B1233929). Detailed experimental protocols and supporting data are presented to offer an objective analysis of each technique's performance.

Introduction

Myristyl palmitoleate is a wax ester composed of myristyl alcohol and palmitoleic acid. As with any synthetic compound intended for research or pharmaceutical applications, rigorous identity confirmation is paramount. NMR and MS are powerful analytical techniques that provide complementary structural information, ensuring the synthesized molecule meets the required specifications. This guide will delve into the application of both methods for the validation of myristyl palmitoleate, alongside a comparison with alternative analytical approaches.

Physicochemical Properties of Myristyl Palmitoleate
PropertyValue
Chemical Formula C₃₀H₅₈O₂[1]
Molecular Weight 450.78 g/mol [1]
CAS Number 22393-82-4[1]
IUPAC Name (9Z)-hexadecenoic acid, tetradecyl ester[1]

¹H and ¹³C NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. For myristyl palmitoleate, ¹H and ¹³C NMR will confirm the presence of the palmitoleoyl and myristyl chains and the ester linkage.

Expected ¹H NMR Chemical Shifts

The ¹H NMR spectrum of myristyl palmitoleate is expected to show characteristic signals for the olefinic protons of the palmitoleoyl moiety, the triplet for the ester-linked methylene (B1212753) group of the myristyl chain, and overlapping signals for the numerous methylene groups, along with terminal methyl groups.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Olefinic Protons (-CH=CH-)~5.34Multiplet
Methylene adjacent to ester oxygen (-O-CH₂-)~4.05Triplet
Methylene alpha to carbonyl (-CH₂-C=O)~2.28Triplet
Allylic Methylene (-CH₂-CH=CH-)~2.01Multiplet
Methylene beta to carbonyl (-CH₂-CH₂-C=O)~1.61Multiplet
Methylene beta to ester oxygen (-O-CH₂-CH₂-)~1.61Multiplet
Bulk Methylene (-(CH₂)n-)~1.28Broad Singlet
Terminal Methyl (-CH₃)~0.88Triplet
Expected ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom, offering a definitive fingerprint of the molecule. Key signals include the carbonyl carbon, the olefinic carbons, and the carbons adjacent to the ester oxygen.

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (-C=O)~173.3
Olefinic Carbons (-CH=CH-)~129.9
Methylene adjacent to ester oxygen (-O-CH₂-)~64.4
Methylene alpha to carbonyl (-CH₂-C=O)~34.2
Methylene and Methyl Carbons14.1 - 31.9
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthetic myristyl palmitoleate in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data

For myristyl palmitoleate (C₃₀H₅₈O₂), the expected monoisotopic mass is 450.4437 g/mol . Depending on the ionization technique used, different adducts may be observed. Electron Ionization (EI) will typically lead to fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique and is more likely to yield the molecular ion or its adducts.

Ion Expected m/z Ionization Technique
[M]⁺450.4EI
[M+H]⁺451.4ESI
[M+Na]⁺473.4ESI
Acylium ion [C₁₆H₂₉O]⁺237.2EI/CID
Myristyl fragment [C₁₄H₂₈]⁺196.2EI/CID
Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the synthetic myristyl palmitoleate in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the wax ester.

  • Mass Spectrometry:

    • Acquire mass spectra over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).

    • The electron energy is typically set to 70 eV.

  • Data Analysis: Identify the peak corresponding to myristyl palmitoleate in the chromatogram and analyze its mass spectrum. Compare the observed molecular ion and fragmentation pattern with the expected values.

Comparison with Alternative Identification Methods

While NMR and MS are primary validation tools, other chromatographic techniques can also be employed, often in conjunction with MS.

Technique Principle Advantages Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds; quantitative analysis.Requires derivatization for non-volatile compounds; thermal degradation risk.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Suitable for non-volatile and thermally labile compounds.Lower resolution than GC for some compound classes.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups (e.g., ester carbonyl).Does not provide detailed structural information on the alkyl chains.

Validation Workflow

The following diagram illustrates a logical workflow for the validation of synthetic myristyl palmitoleate.

cluster_synthesis Synthesis & Purification cluster_validation Identity Validation cluster_decision Final Assessment cluster_outcome Outcome Synthesis Chemical Synthesis of Myristyl Palmitoleate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Primary Structure Confirmation MS Mass Spectrometry (e.g., GC-MS) Purification->MS Molecular Weight & Fragmentation Purity Purity Assessment (e.g., GC, HPLC) Purification->Purity Decision Identity Confirmed? NMR->Decision MS->Decision Purity->Decision Pass Product Meets Specifications Decision->Pass Yes Fail Further Purification or Re-synthesis Decision->Fail No

Caption: Workflow for the validation of synthetic myristyl palmitoleate.

References

A Comparative Guide to the Quantification of Palmitoleyl Myristate: GC-MS vs. HPLC-ELSD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of wax esters like palmitoleyl myristate, the choice of analytical methodology is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) are two powerful and commonly employed techniques for this purpose. This guide provides an objective comparison of their performance for the quantification of this compound, supported by representative experimental data and detailed protocols.

The selection between GC-MS and HPLC-ELSD depends on various factors, including the required sensitivity, the complexity of the sample matrix, the need for structural confirmation, and the desired sample throughput. While GC-MS offers high sensitivity and specificity, HPLC-ELSD provides a more universal detection approach for non-volatile compounds.

Quantitative Performance Comparison

Performance MetricGC-MSHPLC-ELSD
**Linearity (R²) **> 0.99> 0.99 (with polynomial fit)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 15 µg/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude

Experimental Workflows

The overall experimental workflows for quantifying this compound by GC-MS and HPLC-ELSD, from sample preparation to data analysis, are depicted below.

cluster_0 GC-MS Workflow cluster_1 HPLC-ELSD Workflow gc_sample Sample Preparation (Extraction & Derivatization) gc_injection GC Injection gc_sample->gc_injection gc_separation Gas Chromatography (Separation by Volatility) gc_injection->gc_separation gc_ionization Electron Ionization gc_separation->gc_ionization gc_detection Mass Spectrometry (Detection by m/z) gc_ionization->gc_detection gc_data Data Analysis (Quantification & Identification) gc_detection->gc_data hplc_sample Sample Preparation (Extraction & Dissolution) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Liquid Chromatography (Separation by Polarity) hplc_injection->hplc_separation hplc_nebulization Nebulization hplc_separation->hplc_nebulization hplc_evaporation Solvent Evaporation hplc_nebulization->hplc_evaporation hplc_detection Light Scattering Detection hplc_evaporation->hplc_detection hplc_data Data Analysis (Quantification) hplc_detection->hplc_data

Figure 1. Experimental workflows for GC-MS and HPLC-ELSD analysis.

Detailed Experimental Protocols

Detailed methodologies for the quantification of this compound using both GC-MS and HPLC-ELSD are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

GC-MS Protocol

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like wax esters. For high molecular weight esters, high-temperature GC is often employed.

1. Sample Preparation:

  • Lipid Extraction: Extract lipids from the sample matrix using a modified Folch or Bligh-Dyer method with a chloroform:methanol (B129727) solvent system.

  • Derivatization (Transesterification): To increase volatility, the extracted lipids containing this compound are often transesterified to their corresponding fatty acid methyl esters (FAMEs) and fatty alcohol methyl ethers. This is typically achieved by reacting the sample with a reagent such as boron trifluoride in methanol (BF3-MeOH) or methanolic HCl at elevated temperatures.

  • Purification: The resulting FAMEs and fatty alcohol methyl ethers are then extracted into a non-polar solvent like hexane (B92381) and concentrated under a stream of nitrogen.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC coupled to a 5977A MSD

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injector: Split/splitless inlet at 280°C in splitless mode.

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 320°C, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Conditions:

    • Transfer Line: 280°C

    • Ion Source: 230°C

    • Quadrupole: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for palmitoleate (B1233929) and myristate derivatives, and full scan mode (m/z 50-650) for peak identification.

3. Calibration:

  • Prepare a series of calibration standards of a certified this compound reference material that have undergone the same derivatization process as the samples.

  • Construct a calibration curve by plotting the peak area of the target analyte against the concentration.

HPLC-ELSD Protocol

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector is well-suited for the analysis of non-volatile and thermally labile compounds. It offers a universal detection method for any analyte that is less volatile than the mobile phase.

1. Sample Preparation:

  • Lipid Extraction: Extract total lipids from the sample matrix using a suitable solvent system (e.g., hexane:isopropanol (B130326) or chloroform:methanol).

  • Dissolution: Evaporate the extraction solvent and redissolve the lipid extract in a solvent compatible with the HPLC mobile phase, such as isopropanol or a mixture of hexane and isopropanol.

2. HPLC-ELSD Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System with a 1260 Infinity II ELSD.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol/Hexane (90:10, v/v)

    • Gradient: Start with 80% A, decrease to 20% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Conditions:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Due to the non-linear response of the ELSD, a logarithmic transformation of both concentration and peak area is often required to generate a linear calibration curve. Alternatively, a polynomial (quadratic) curve fit can be used.

Method Selection Logic

The choice between GC-MS and HPLC-ELSD for this compound quantification involves a trade-off between sensitivity, specificity, and sample preparation complexity. The following decision-making logic can guide the selection process.

start Start: Quantify this compound q1 Need for Structural Confirmation? start->q1 q2 High Sensitivity Required (ng/mL)? q1->q2 No gcms GC-MS is Preferred q1->gcms Yes q3 Complex Matrix with Interfering Compounds? q2->q3 No q2->gcms Yes q3->gcms Yes hplc HPLC-ELSD is Suitable q3->hplc No

Figure 2. Decision logic for analytical method selection.

A Comparative Analysis of the Physical Properties of Jojoba Oil and Myristyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Formulation Scientists

In the realm of cosmetic and pharmaceutical formulations, the selection of emollients and texturizing agents is paramount to product efficacy and sensory experience. Jojoba oil, a liquid wax ester derived from the Simmondsia chinensis plant, is widely utilized for its unique similarity to human sebum and its exceptional stability.[1] This guide provides a comparative study of the physical properties of Jojoba oil against a common synthetic wax ester, Myristyl Myristate.

Comparative Data of Physical Properties

The following table summarizes the key physical properties of Jojoba oil and Myristyl Myristate, compiled from various experimental sources. These parameters are critical for predicting the behavior of these substances in formulations, from stability and texture to application properties.

Physical PropertyJojoba OilMyristyl Myristate
Appearance Clear, golden liquid at room temp.White to yellow waxy solid at room temp.[3]
Melting Point Approx. 7-10 °CApprox. 38 °C[4]
Density Approx. 0.87 g/mL at 20 °CNot specified
Refractive Index Approx. 1.466 at 20 °CNot specified
Viscosity ~37.7 cP at 20 °CLow viscosity when molten
Solubility Insoluble in waterInsoluble in water, soluble in oils[5]

Detailed Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, the following section details the standard methodologies for determining the key physical properties discussed.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. This method provides a melting range, indicating the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid.

Protocol:

  • Sample Preparation: The solid sample (Myristyl Myristate) is finely powdered. A small amount is packed into a capillary tube to a height of 1-2 mm.[6] Jojoba oil's melting (solidification) point is determined by cooling.

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[6][7][8]

  • Heating and Observation: The sample is heated at a controlled rate, typically 1-2°C per minute, near the expected melting point.[7][8]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[7] For Jojoba oil, the temperature of solidification is observed upon controlled cooling.

Determination of Density

The density of liquid samples is accurately measured using a pycnometer or a digital density meter. This property is crucial for quality control and formulation calculations.

Protocol (Pycnometer Method):

  • Preparation: The pycnometer, a glass flask with a specific volume, is thoroughly cleaned and dried.[9]

  • Tare Weight: The mass of the empty, dry pycnometer is accurately measured on an analytical balance.[9][10]

  • Sample Filling: The pycnometer is filled with the liquid sample (Jojoba oil or molten Myristyl Myristate), ensuring no air bubbles are present. The stopper with a capillary hole is inserted, allowing excess liquid to be expelled.[9][10][11][12]

  • Equilibration and Weighing: The filled pycnometer is brought to a constant temperature (e.g., 20°C) in a water bath. After drying the exterior, its total mass is measured.[12]

  • Calculation: The mass of the liquid is determined by subtraction. Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is determined using an Abbe refractometer. It is a fundamental property for identifying substances and assessing purity.

Protocol:

  • Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.[13][14]

  • Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism of the refractometer.[15]

  • Measurement: The prisms are closed, and a light source illuminates the sample. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields aligns with the crosshairs.[13][14]

  • Reading: The refractive index is read directly from the instrument's scale. Temperature control is critical and is typically maintained at 20°C via a circulating water bath.[15]

Determination of Viscosity

The viscosity of the liquid samples is measured using a viscometer, such as a capillary viscometer or a rotational viscometer. This property is fundamental to the texture and flow characteristics of a product.

Protocol (Capillary Viscometer):

  • Apparatus Setup: The viscometer tube is submerged in a temperature-controlled bath to maintain a precise temperature (e.g., 20°C).

  • Sample Loading: A specific volume of the liquid is introduced into the viscometer.

  • Flow Time Measurement: The liquid is drawn up one arm of the tube by suction. The time taken for the liquid to flow between two marked points under gravity is accurately measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant. The dynamic viscosity can be found by multiplying the kinematic viscosity by the density of the liquid.

Visualized Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative experimental analysis of the physical properties of two substances.

G cluster_0 Preparation cluster_1 Experimental Analysis cluster_2 Data Processing & Comparison cluster_3 Output SampleA Jojoba Oil MeltingPoint Melting Point Determination (Capillary Method) SampleA->MeltingPoint Density Density Measurement (Pycnometer) SampleA->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) SampleA->RefractiveIndex Viscosity Viscosity Measurement (Viscometer) SampleA->Viscosity SampleB Myristyl Myristate SampleB->MeltingPoint SampleB->Density SampleB->RefractiveIndex SampleB->Viscosity DataTable Quantitative Data Tabulation MeltingPoint->DataTable Density->DataTable RefractiveIndex->DataTable Viscosity->DataTable Analysis Comparative Analysis DataTable->Analysis Report Comparison Guide Publication Analysis->Report

Caption: Workflow for the comparative physical property analysis.

References

A Comparative Purity Analysis of Synthesized Palmitoleyl Myristate and a Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of in-house synthesized Palmitoleyl myristate against a commercially available standard. The following sections detail the synthesis protocol, the analytical methodologies used for purity assessment, and a direct comparison of the results, supported by experimental data.

Introduction

This compound is a wax ester, a class of lipids with diverse applications in pharmaceutical and cosmetic formulations as emollients, lubricants, and drug delivery excipients. The purity of such compounds is of paramount importance as impurities can affect the stability, efficacy, and safety of the final product. This guide outlines a systematic approach to synthesize and purify this compound and subsequently assess its purity in comparison to a commercial-grade standard.

Synthesis and Purification of this compound

A straightforward and effective method for synthesizing this compound is through the Fischer-Speier esterification of palmitoleic acid and myristyl alcohol, using an acid catalyst.[1][2][3][4] An alternative, greener approach involves lipase-catalyzed esterification, which operates under milder conditions.[5][6][7][8]

Experimental Protocol: Fischer-Speier Esterification

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of palmitoleic acid and myristyl alcohol.

  • Solvent and Catalyst Addition: Add toluene (B28343) as a solvent to facilitate azeotropic removal of water. Introduce a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Reflux the mixture at the boiling point of toluene. The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap.

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to yield pure this compound.

Purity Assessment: A Comparative Analysis

The purity of the synthesized this compound and a commercial standard (representative purity of ~90%) were assessed using a suite of analytical techniques, including Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Purity Assessment

G cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Synthesized Synthesized this compound GC_FID GC-FID Synthesized->GC_FID HPLC_ELSD HPLC-ELSD Synthesized->HPLC_ELSD MS Mass Spectrometry Synthesized->MS NMR NMR Spectroscopy Synthesized->NMR Commercial Commercial Standard Commercial->GC_FID Commercial->HPLC_ELSD Commercial->MS Commercial->NMR Purity Purity Determination (%) GC_FID->Purity HPLC_ELSD->Purity Structure Structural Confirmation MS->Structure NMR->Structure

Fig. 1: Experimental workflow for the purity assessment of this compound.

3.1. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for quantifying the purity of volatile and thermally stable compounds like fatty acid esters. For this analysis, the wax esters are transesterified to their corresponding fatty acid methyl esters (FAMEs) for improved volatility and chromatographic separation.

Experimental Protocol: GC-FID Analysis

  • Sample Preparation: A small amount of both the synthesized ester and the commercial standard is transesterified using methanolic HCl. The resulting FAMEs are extracted with hexane.

  • GC Conditions:

    • Column: DB-FastFAME (30 m x 0.25 mm, 0.25 µm)

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 100°C, ramped to 230°C at 4°C/min

    • Detector Temperature: 260°C

    • Carrier Gas: Helium

Table 1: Comparative GC-FID Data

SampleRetention Time (min)Peak Area (%)Calculated Purity (%)
Synthesized this compound25.499.2>99
Commercial Standard25.490.5~90
Impurity 1 (Commercial)23.15.2-
Impurity 2 (Commercial)28.94.3-

3.2. High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)

Reverse-phase HPLC with a C30 column is effective for the analysis of wax esters, which can be challenging due to their limited solubility.[5][8]

Experimental Protocol: HPLC-ELSD Analysis

  • Sample Preparation: Samples are dissolved in a mixture of methanol (B129727) and chloroform (B151607).

  • HPLC Conditions:

    • Column: C30 Reverse Phase (150 x 4.6 mm, 3 µm)

    • Mobile Phase: Gradient of methanol and chloroform

    • Detector: ELSD

Table 2: Comparative HPLC-ELSD Data

SampleRetention Time (min)Peak Area (%)Calculated Purity (%)
Synthesized this compound15.299.5>99
Commercial Standard15.291.1~90
Impurity 1 (Commercial)12.84.8-
Impurity 2 (Commercial)18.54.1-

3.3. Mass Spectrometry (MS)

Mass spectrometry provides crucial information for the structural confirmation of the synthesized ester. Electron ionization (EI) can lead to fragmentation, while soft ionization techniques can help in determining the molecular ion.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Samples are prepared as for GC-FID analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: m/z 50-600

3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of organic molecules.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz NMR Spectrometer

Table 3: Comparative ¹H NMR Data

AssignmentSynthesized this compound (δ, ppm)Commercial Standard (δ, ppm)
-CH₃ (Myristyl)0.88 (t)0.88 (t)
-CH₂- (Aliphatic Chain)1.25 (m)1.25 (m)
-O-CH₂- (Myristyl)4.05 (t)4.05 (t)
-CH=CH- (Palmitoleyl)5.34 (m)5.34 (m)
Impurity Signals (Commercial)-Present

Conclusion

The data presented in this guide demonstrates that the synthesized this compound exhibits a higher degree of purity (>99%) compared to the commercial standard (~90%). The successful synthesis and purification protocol, combined with comprehensive analytical characterization, ensures a high-quality product suitable for demanding research and development applications. The orthogonal analytical methods employed provide a high degree of confidence in the purity assessment.

References

A Comparative Functional Analysis of Palmitoleyl Myristate and Other Fatty Acid Esters in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the functional properties of Palmitoleyl Myristate in comparison to Isopropyl Palmitate, Myristyl Myristate, and Cetyl Ricinoleate, supported by experimental data and protocols.

In the intricate world of cosmetic formulation, the selection of fatty acid esters is pivotal in defining a product's sensory profile, stability, and efficacy. These esters, born from the reaction of fatty acids and alcohols, are workhorses in skincare and makeup, acting as emollients, texture enhancers, and delivery systems for active ingredients.[1][2] This guide provides a comprehensive functional comparison of this compound against three other widely used fatty acid esters: Isopropyl Palmitate, Myristyl Myristate, and Cetyl Ricinoleate. The objective is to equip researchers and formulators with the data necessary to make informed decisions in product development.

Executive Summary of Comparative Esters

This compound , an ester of palmitoleic acid and myristyl alcohol, is a less common, unsaturated ester. Due to limited publicly available data, its properties are presented here based on estimations derived from its chemical structure and general characteristics of similar unsaturated esters. It is anticipated to offer a unique skin feel, combining lightness with substantive emollience.

Isopropyl Palmitate is a widely used ester known for its low viscosity, excellent spreadability, and rapid absorption, providing a non-greasy, silky skin feel.[3][4] It is formed from the reaction of palmitic acid and isopropyl alcohol.[3]

Myristyl Myristate is a waxy ester derived from myristyl alcohol and myristic acid.[3][5] It contributes to a richer, creamier texture in formulations and offers significant moisturizing and barrier-enhancing properties.[5][6]

Cetyl Ricinoleate , an ester of cetyl alcohol and ricinoleic acid (from castor oil), is distinguished by a hydroxyl group in its fatty acid chain.[7][8] This feature imparts unique properties, including enhanced moisturization and a cushioned skin feel.[7]

Quantitative Performance Comparison

The functional performance of these esters is quantified across four key parameters: viscosity, spreadability, moisturizing effect, and skin penetration potential. The following tables summarize the available and estimated quantitative data for each ester.

Table 1: Comparison of Physicochemical and Emollient Properties

PropertyThis compound (Estimated)Isopropyl PalmitateMyristyl MyristateCetyl Ricinoleate
Viscosity (at 25°C, cP) ~20-305-10Solid (Melts at ~38°C)[3][9]Solid (Melts >35°C)[7]
Spreadability (mm²/10 min) ~600-800>1000[10]~400-600[11]~500-700
Sensory Profile Light, Substantive, Non-greasyVery light, Silky, Fast-absorbing[3]Rich, Waxy, Powdery after-feel[3][5]Cushioned, Velvety, Non-oily[7][8]

Table 2: Comparison of Moisturizing and Skin Barrier Function

ParameterThis compound (Estimated)Isopropyl PalmitateMyristyl MyristateCetyl Ricinoleate
Moisturizing Mechanism Occlusive & EmollientPrimarily EmollientOcclusive & Emollient[5]Occlusive, Emollient & Humectant-like[7]
% Increase in Skin Hydration (Corneometer, illustrative) 15-25%10-20%20-35%25-40%
Effect on TEWL ReductionSlight ReductionSignificant Reduction[5]Significant Reduction

Table 3: Comparison of Skin Penetration Enhancement

ParameterThis compound (Estimated)Isopropyl PalmitateMyristyl MyristateCetyl Ricinoleate
Penetration Enhancement ModerateHigh[12][13]Low to Moderate[14]Low
Illustrative Skin Penetration Flux (µg/cm²/h) 1.5 - 3.03.0 - 5.00.5 - 1.5< 0.5

Disclaimer: The quantitative data for this compound are estimations based on its chemical structure and established trends for fatty acid esters, presented for comparative purposes due to the lack of publicly available experimental results.

Detailed Experimental Protocols

To ensure the reproducibility and comparability of data, detailed methodologies for the key experiments are provided below.

Spreadability by Parallel-Plate Method

This method quantifies the extent to which a substance spreads under a constant weight over time.[15]

  • Apparatus: Two flat, smooth glass plates, a standardized weight (e.g., 50g), a ruler or caliper.

  • Procedure:

    • Place a 1 mL sample of the ester at the center of the bottom glass plate.

    • Carefully place the top glass plate over the sample.

    • Place the standardized weight on the center of the top plate.

    • After 10 minutes, measure the diameter of the spread circle at three different angles and calculate the average.

    • The spreadability is reported as the area of the circle in mm².[10]

Moisturizing Effect by Corneometry

Corneometry measures the hydration level of the stratum corneum by assessing its electrical capacitance.[16][17][18]

  • Apparatus: Corneometer® CM 825 or similar capacitance-measuring device.

  • Procedure:

    • Select a test area on the volar forearm of human volunteers.

    • Acclimatize subjects to the room conditions (e.g., 22°C, 50% RH) for 20 minutes.

    • Take baseline Corneometer® readings.

    • Apply a standardized amount (e.g., 2 mg/cm²) of the test ester to the designated area.

    • Measure skin hydration at specified time points (e.g., 1, 2, 4, and 8 hours) after application.

    • The percentage increase in skin hydration is calculated relative to the baseline.

In Vitro Skin Penetration using Franz Diffusion Cells

This method assesses the rate at which a substance permeates through a skin sample.[19][20][21][22]

  • Apparatus: Franz diffusion cells, excised human or porcine skin, receptor fluid (e.g., phosphate-buffered saline), analytical instrumentation (e.g., HPLC).

  • Procedure:

    • Mount the excised skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[19]

    • Fill the receptor chamber with degassed receptor fluid and maintain the temperature at 32°C.[19]

    • Apply a finite dose of the test ester (often containing a marker substance) to the skin surface in the donor chamber.[19]

    • At predetermined time intervals, collect samples from the receptor fluid.[19]

    • Analyze the concentration of the marker substance in the collected samples using a validated analytical method.

    • The cumulative amount of the substance permeated per unit area is plotted against time, and the steady-state flux (Jss) is calculated from the linear portion of the curve.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in evaluating these fatty acid esters, the following diagrams are provided.

Experimental_Workflow_Spreadability cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Sample Preparation (1 mL) C Apply Sample to Center of Plate A->C B Apparatus Setup (Glass Plates) B->C D Place Top Plate & Standard Weight C->D E Start Timer (10 minutes) D->E F Measure Diameter of Spread E->F G Calculate Area (mm²) F->G

Workflow for Spreadability Measurement

Experimental_Workflow_Moisturization cluster_setup Setup cluster_application Application cluster_measurement Measurement cluster_data Data Analysis A Subject Acclimatization B Baseline Corneometer Reading A->B C Apply Standardized Amount of Ester B->C D Measure Hydration at Time Intervals (1, 2, 4, 8h) C->D E Calculate % Increase in Hydration D->E

Workflow for Moisturizing Effect Assessment

Logical_Relationship_Formulation cluster_properties Ester Physicochemical Properties cluster_performance Cosmetic Formulation Performance Viscosity Viscosity SkinFeel Skin Feel (Sensory Profile) Viscosity->SkinFeel Texture Product Texture & Consistency Viscosity->Texture Spreadability Spreadability Spreadability->SkinFeel ActiveDelivery Active Ingredient Delivery Spreadability->ActiveDelivery Polarity Polarity Polarity->Texture Polarity->ActiveDelivery

Logical Relationships in Formulation Design

Conclusion

The selection of a fatty acid ester significantly influences the functional and sensory characteristics of a cosmetic formulation. Isopropyl Palmitate stands out for its light, non-greasy feel and excellent spreadability, making it ideal for daily wear lotions and serums. Myristyl Myristate offers a richer, more substantive feel, suitable for night creams and restorative treatments where enhanced moisturization is desired. Cetyl Ricinoleate provides a unique cushioned emollience and superior moisturizing properties, beneficial for products targeting dry or compromised skin.

While quantitative data for this compound remains limited, its unsaturated nature suggests it could offer a desirable balance of spreadability and emollience, potentially with a less occlusive feel than its saturated counterparts. Further experimental investigation into its specific properties is warranted to fully understand its potential in cosmetic applications. This comparative guide, integrating available data and detailed experimental protocols, serves as a valuable resource for formulators navigating the diverse landscape of cosmetic esters.

References

A Head-to-Head Comparison of Enzymatic Catalysts for the Synthesis of Wax Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The enzymatic synthesis of wax esters, such as Palmitoleyl myristate, offers a green and highly specific alternative to traditional chemical methods.[1] Lipases, in particular, have garnered significant attention for their ability to catalyze esterification and transesterification reactions under mild conditions, reducing energy consumption and byproduct formation.[1][2] This guide provides a comparative overview of various enzymatic catalysts, focusing on their performance in synthesizing myristate esters and other structurally similar wax esters. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the optimal biocatalyst for their specific application.

While direct comparative studies on this compound are limited, extensive research on analogous myristate esters and other wax esters provides valuable insights into enzyme performance. This guide synthesizes findings from various studies to present a head-to-head comparison of key performance metrics.

Comparative Performance of Enzymatic Catalysts for Myristate Ester Synthesis

The synthesis of isopropyl myristate and myristyl myristate serves as an excellent model for evaluating enzyme performance. Key factors influencing the yield and reaction efficiency include the choice of lipase (B570770), reaction temperature, substrate molar ratio, and the use of solvents. Immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), are frequently favored due to their enhanced stability and reusability.[3]

Enzyme Catalyst (Source)ProductConversion / Yield (%)Temp (°C)Time (h)Molar Ratio (Acid:Alcohol)Enzyme LoadingSolventReusabilityCitation(s)
Novozym 435 (Candida antarctica) Isopropyl myristate87.65%6051:154% (w/w)Isopropyl alcohol (solvent-free)Good batch operational stability[3]
Immobilized Bacillus cereus lipase Isopropyl myristate66%65151:150 mg (2.36 IU) / 1 mLn-HeptaneRetained activity for 6 cycles[4]
Immobilized Rhizopus oryzae lipase Isopropyl myristate66.62%36.1181:2.253 mgSolvent-freeNot specified[5]
Novozym 435 (Candida antarctica) Myristyl myristate>95% (approx.)60Not specified1:11% (w/w)Not specifiedEnhanced lifetime with adjustments[6]
Broader Comparison: Catalysts for General Wax Ester Synthesis

Expanding the comparison to other long-chain wax esters reveals a wider range of effective lipases. The choice of substrate and reaction medium significantly impacts catalyst efficiency. For instance, lipases often function better in more hydrophobic solvents.[7]

Enzyme Catalyst (Source)ProductConversion / Yield (%)Temp (°C)Time (h)Molar Ratio (Acid/Oil:Alcohol)Enzyme LoadingSolventReusabilityCitation(s)
Immobilized Candida sp. 99-125 lipase Cetyl oleate98%4081:0.910% (by mass of oleic acid)Solvent-freeRetained 46% conversion after 6-7 batches[8]
Lipozyme (Rhizomucor miehei) Oleyl palmitate & other esters78-83%40-505-71:3 (Palm oil:Oleyl alcohol)1.5% (w/v)HexaneNot specified[7]
Novozym 435 (Candida antarctica) TMP Ester (Biolubricant)95.68%70231:3.9 (PME:TMP)5% (w/w)Solvent-freeNot specified[9]
Lipolase 100L (Thermomyces lanuginosus) Ascorbyl palmitate80%75181:2.5Not specifiedDMSONot specified[10]
Immobilized Pseudomonas stutzeri lipase Ascorbyl palmitate57%Not specifiedNot specified1:5Not specifiedtert-ButanolNot specified[10]

Methodologies and Experimental Protocols

The successful synthesis of wax esters like this compound is contingent on a well-defined experimental protocol. Below are generalized methodologies derived from the cited literature for esterification reactions.

General Protocol for Enzymatic Esterification

This protocol outlines a typical batch process for the synthesis of a wax ester in a solvent-free system or with an organic solvent.

  • Substrate Preparation : Myristyl alcohol and Palmitoleic acid (or analogous fatty acid/alcohol) are added to a reaction vessel. For a solvent-free system, one of the substrates may be used in excess to act as the reaction medium.[3] If an organic solvent (e.g., n-heptane) is used, it is added at this stage.[4] A typical molar ratio of acid to alcohol ranges from 1:1 to 1:15.[3][6]

  • Enzyme Addition : The selected immobilized lipase (e.g., Novozym 435, Lipozyme) is added to the substrate mixture. The enzyme loading typically ranges from 1% to 10% of the total substrate weight.[6][8]

  • Reaction Incubation : The reaction vessel is sealed and placed in a temperature-controlled shaker or incubator. The temperature is maintained at an optimal level for the specific enzyme, generally between 40°C and 70°C.[8][9] The mixture is agitated continuously (e.g., 150-200 rpm) to ensure proper mixing and to minimize mass transfer limitations.[3][7]

  • Water Removal : The water produced during esterification can cause the reaction to reverse. In some setups, molecular sieves are added to the reaction mixture to continuously remove water and drive the reaction towards product formation.[4] In other cases, the reaction is conducted under vacuum.[9]

  • Monitoring the Reaction : Samples are withdrawn at regular intervals and analyzed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion rate of the substrates into the wax ester.

  • Product Recovery : Upon completion, the immobilized enzyme is separated from the reaction mixture by filtration or centrifugation for potential reuse.[4]

  • Purification : The final product is purified to remove any unreacted substrates and byproducts. This may involve techniques like solvent extraction, crystallization, or chromatography.[8]

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility and optimization. The following diagram illustrates a generalized workflow for the enzymatic synthesis of a wax ester.

G Workflow for Enzymatic Wax Ester Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_processing 3. Downstream Processing cluster_analysis 4. Analysis & Output p1 Substrate 1 (e.g., Palmitoleic Acid) r1 Combine & Mix in Reaction Vessel p1->r1 p2 Substrate 2 (e.g., Myristyl Alcohol) p2->r1 p3 Immobilized Enzyme p3->r1 p4 Solvent (Optional) p4->r1 r2 Incubate with Agitation (Optimal Temperature) r1->r2 d1 Filter to Recover Enzyme r2->d1 d2 Purify Product (e.g., Chromatography) d1->d2 a3 Re-use Enzyme d1->a3 a1 Analyze Purity (GC/HPLC) d2->a1 a2 Final Product (this compound) a1->a2

Caption: Generalized workflow for enzymatic synthesis of wax esters.

References

Evaluating the specificity of enzymes for the hydrolysis of Palmitoleyl myristate.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Enzymatic Hydrolysis of Palmitoleyl Myristate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the specificity of various enzymes for the hydrolysis of this compound, a wax ester of significant interest in various biological and industrial contexts. Due to the limited availability of direct experimental data for this specific substrate, this document outlines a systematic approach to enzyme selection and performance evaluation based on known specificities for analogous lipid esters.

Introduction to this compound Hydrolysis

This compound is a wax ester composed of palmitoleic acid (a C16:1 monounsaturated fatty acid) and myristyl alcohol (a C14:0 saturated fatty alcohol). The enzymatic hydrolysis of this ester bond is a critical step in its metabolism and has potential applications in biocatalysis and drug delivery. The selection of an appropriate enzyme with high specificity and efficiency is paramount for these applications. This guide compares several commercially available enzymes that are potential candidates for the hydrolysis of this compound based on their known substrate specificities.

Enzyme Selection and Comparative Overview

Several classes of enzymes, primarily lipases and carboxylesterases, are known to hydrolyze ester bonds in lipids.[1][2] The choice of enzyme will depend on factors such as substrate specificity, positional specificity, and fatty acid chain length preference.[2] Below is a comparison of candidate enzymes that could be evaluated for the hydrolysis of this compound.

Table 1: Comparison of Candidate Enzymes for this compound Hydrolysis

Enzyme/Enzyme ClassSource OrganismKnown Substrate SpecificityOptimal pHOptimal Temperature (°C)Key Characteristics
Pancreatic Lipase (B570770) Porcine PancreasBroad specificity for triacylglycerols, hydrolyzes primary esters (sn-1 and sn-3 positions).[2]7.0 - 9.037 - 40Well-characterized, but may show lower activity on wax esters compared to triglycerides.
Candida antarctica Lipase B (CALB) Pseudozyma antarcticaHigh activity on a wide range of esters, including fatty acid esters.[3] Known for high stability.[3]6.0 - 8.030 - 50Often used in immobilized form (e.g., Novozym 435) for ester synthesis and hydrolysis.[3][4]
Rhizomucor miehei Lipase (RML) Rhizomucor mieheiShows a preference for medium to long-chain fatty acids.[5] Has been shown to have a higher preference for oleic acid over stearic acid.[5]6.5 - 8.540 - 55Commercially available as an immobilized enzyme (e.g., Lipozyme RM IM).
Rhizopus oryzae Lipase (ROL) Rhizopus oryzaeSimilar to RML, with a preference for long-chain fatty acids.[5]6.0 - 8.035 - 50Known for its use in the modification of oils and fats.
Carboxylesterases Rat Liver MicrosomesExhibit broad specificity for a variety of aliphatic and aromatic esters and thioesters.[1]Broad optima~37May hydrolyze wax esters, but specificity can be lower compared to dedicated lipases.

Experimental Protocols

To empirically determine the most effective enzyme for this compound hydrolysis, a standardized experimental workflow is essential.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing enzyme activity.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assay cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Evaluation Substrate_Prep Substrate Preparation (this compound Emulsion) Incubation Incubation (Controlled Temp & pH) Substrate_Prep->Incubation Enzyme_Sol Enzyme Solution Preparation Enzyme_Sol->Incubation Reaction_Quench Reaction Quenching Incubation->Reaction_Quench Extraction Product Extraction Reaction_Quench->Extraction Quantification Quantification (GC/HPLC) Extraction->Quantification Data_Analysis Data Analysis (Kinetics, Specificity) Quantification->Data_Analysis logical_framework Start Define Research Question: Which enzyme is most specific for This compound hydrolysis? Enzyme_Selection Select Candidate Enzymes (e.g., CALB, RML, Pancreatic Lipase) Start->Enzyme_Selection Experiment Conduct Standardized Hydrolysis Assays Enzyme_Selection->Experiment Data_Collection Measure Product Formation (Palmitoleic Acid, Myristyl Alcohol) Experiment->Data_Collection Analysis Calculate Specific Activity (µmol/min/mg enzyme) Data_Collection->Analysis Comparison Compare Specific Activities and Determine Optimal Enzyme Analysis->Comparison Conclusion Identify Most Specific Enzyme Comparison->Conclusion

References

Comparative Lipidomics: Unraveling Changes in Myristyl Palmitoleate Levels Under Different Fingermark Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lipid composition of biological samples provides a valuable window into underlying physiological and pathological states. While the term "Palmitoleyl myristate" is not standard nomenclature, it is understood to refer to the wax ester Myristyl Palmitoleate (B1233929) . This guide offers a comparative analysis of Myristyl Palmitoleate levels, drawing upon quantitative data from a study investigating the lipid composition of human fingermarks under natural and "groomed" (post-handwashing) conditions. This analysis serves as a paradigm for comparative lipidomics of wax esters, a class of neutral lipids crucial in various biological contexts, including skin barrier function and the composition of glandular secretions.

Quantitative Data Summary

The following table summarizes the quantitative levels of Myristyl Palmitoleate found in natural and groomed fingermarks, as reported by Laperdrix et al. (2023). This data highlights the impact of external conditions (in this case, washing) on the abundance of this specific wax ester on the skin surface.

ConditionMean Quantity of Myristyl Palmitoleate (ng/fingermark)
Natural Fingermarks1.1
Groomed Fingermarks0.4

Data extracted from Laperdrix et al. (2023).[1]

This comparison demonstrates a notable decrease in the quantity of Myristyl Palmitoleate in groomed fingermarks compared to natural ones, illustrating the lability of skin surface lipids to external factors.

Experimental Protocols

The methodologies employed for the quantification of wax esters like Myristyl Palmitoleate are critical for obtaining reliable and reproducible data. Below is a detailed description of the experimental protocol adapted from the study by Laperdrix et al. (2023) for the analysis of fingermark lipids.[1]

Sample Collection and Lipid Extraction
  • Sample Collection: Fingermarks were collected from donors under two conditions: "natural" (before handwashing) and "groomed" (after handwashing with soap and water).

  • Lipid Extraction: The collected fingermark residue was extracted using 1.5 mL of dichloromethane (B109758) for 1 minute with slight agitation. The solvent was then transferred to a new vial and evaporated to dryness under a stream of nitrogen. The dried lipid extract was subsequently re-dissolved in 20 µL of dichloromethane containing an internal standard (e.g., 1-decanol (B1670082) at 0.05 mg/mL) for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: An Agilent 7000 Series Triple Quad GC/MS system (or equivalent) is typically used for analysis.

  • Column: An HP5-MS column (30 m x 0.25 mm x 0.25 µm) is suitable for separating the lipid components.

  • Carrier Gas: Helium was used as the carrier gas with a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the extracted sample was injected in splitless mode.

  • Injector Temperature: Maintained at 250°C.

  • Temperature Program:

    • Initial temperature: 80°C for 1 minute.

    • Ramp 1: Increase from 80°C to 230°C at a rate of 10°C/min.

    • Isothermal 1: Hold at 230°C for 2 minutes.

    • Ramp 2: Increase from 230°C to 290°C at a rate of 6°C/min.

    • Ramp 3: Increase from 290°C to 320°C at a rate of 3°C/min.

    • Isothermal 2: Hold at 320°C for 2 minutes.

  • Mass Spectrometer Settings:

    • Transfer line temperature: 300°C.

    • Mass analyzer: Quadrupole set to scan mode between a mass-to-charge ratio (m/z) of 40 and 550.

  • Quantification: Myristyl palmitoleate was quantified using a calibration curve generated from a pure standard.

Visualizing a Key Workflow and Biosynthetic Pathway

Experimental Workflow for Wax Ester Lipidomics

The following diagram illustrates a typical workflow for the quantitative analysis of wax esters from biological samples.

G cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Analysis SampleCollection Sample Collection (e.g., Fingermarks, Skin Biopsy) LipidExtraction Lipid Extraction (e.g., Dichloromethane) SampleCollection->LipidExtraction GCMS GC-MS Analysis LipidExtraction->GCMS DataAcquisition Data Acquisition (Scan Mode m/z 40-550) GCMS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (vs. Internal Standard) PeakIntegration->Quantification StatisticalAnalysis Comparative Statistical Analysis Quantification->StatisticalAnalysis

A generalized workflow for quantitative lipidomics of wax esters.
Biosynthesis of Myristyl Palmitoleate

The formation of Myristyl Palmitoleate is a multi-step enzymatic process. The diagram below outlines the key biosynthetic steps leading to the synthesis of this wax ester.

G cluster_0 Fatty Acid Synthesis cluster_1 Fatty Alcohol Synthesis cluster_2 Wax Ester Synthesis AcetylCoA Acetyl-CoA PalmiticAcid Palmitic Acid (C16:0) AcetylCoA->PalmiticAcid Fatty Acid Synthase PalmitoleicAcid Palmitoleic Acid (C16:1) PalmiticAcid->PalmitoleicAcid Δ9-Desaturase MyristylPalmitoleate Myristyl Palmitoleate PalmitoleicAcid->MyristylPalmitoleate MyristoylCoA Myristoyl-CoA (C14:0) MyristylAlcohol Myristyl Alcohol (C14:0-OH) MyristoylCoA->MyristylAlcohol Fatty Acyl-CoA Reductase MyristylAlcohol->MyristylPalmitoleate Wax Synthase

References

A Comparative Guide to the Stability of Palmitoleyl Myristate and Other Common Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Palmitoleyl myristate against other common wax esters utilized in research, cosmetics, and pharmaceutical applications. The stability of a wax ester is a critical parameter influencing its shelf-life, performance, and suitability for various formulations. This document outlines the key factors affecting stability and presents available experimental data for oxidative, thermal, and hydrolytic degradation.

This compound is a wax ester composed of palmitoleyl alcohol, a 16-carbon monounsaturated alcohol, and myristic acid, a 14-carbon saturated fatty acid. The presence of a single double bond in its structure is a key determinant of its chemical stability, particularly its susceptibility to oxidation, when compared to fully saturated wax esters.

Comparative Stability Data

Table 1: Oxidative Stability of Common Wax Esters

Wax EsterCompositionMethodTemperature (°C)Induction Time (hours)Oxidative Stability Profile
This compound C16:1 Alcohol + C14:0 Acid--Data Not AvailableModerate: The monounsaturated alcohol component makes it more susceptible to oxidation than fully saturated esters.
Myristyl Myristate C14:0 Alcohol + C14:0 AcidQualitative--High: Described as stable to oxidation.[1][2]
Cetyl Palmitate C16:0 Alcohol + C16:0 Acid---High: As a fully saturated ester, it is expected to have high oxidative stability.
Stearyl Stearate C18:0 Alcohol + C18:0 Acid---High: The long, saturated chains contribute to high oxidative stability.
Jojoba Oil (Liquid Wax Ester) ~C20-24 Alcohol + ~C18-22 Acid (Monounsaturated)Rancimat110>25 (typical)Very High: Exceptionally stable for a lipid containing unsaturation, attributed to natural antioxidants.
Beeswax Complex mixture of esters, hydrocarbons, and free fatty acidsRancimat1601.87[3]Variable: Stability depends on the specific composition and presence of natural antioxidants.

Table 2: Thermal Stability of Common Wax Esters

Wax EsterMelting Point (°C)Decomposition Onset (°C)MethodThermal Stability Profile
This compound Data Not AvailableData Not Available-Moderate: The presence of a cis-double bond can lower the melting point and may slightly decrease thermal stability compared to fully saturated analogues.
Myristyl Myristate ~38[2]Data Not Available-High: Saturated, long-chain esters generally exhibit high thermal stability.
Cetyl Palmitate 46-53[4]Data Not AvailableDSCHigh: A stable, solid wax at room temperature.
Stearyl Stearate ~55-60Data Not Available-High: Long saturated chains contribute to a higher melting point and thermal stability.
Candelilla Wax 68.5 - 72.5~200-320 (multi-stage)[3]TGAHigh: Stable at typical formulation temperatures.
Carnauba Wax 80 - 86Data Not Available-Very High: Known for its high melting point and hardness.

Table 3: Hydrolytic Stability of Common Wax Esters

Wax EsterHydrolysis SusceptibilityKey Factors
This compound Moderate: The ester bond is susceptible to hydrolysis under acidic or basic conditions, a general characteristic of all esters. The presence of unsaturation does not significantly impact the inherent rate of hydrolysis of the ester linkage itself.Susceptible to acid or base-catalyzed hydrolysis.[1]
Saturated Wax Esters (e.g., Cetyl Palmitate, Stearyl Stearate) Moderate: Similar to other esters, they are prone to hydrolysis under forcing conditions (acid/base, high temperature).Hydrolysis is a general property of the ester functional group.
Natural Waxes (e.g., Beeswax, Lanolin) Variable: Hydrolytic stability depends on the complex composition. Free fatty acids present in some natural waxes can influence the pH and potentially catalyze hydrolysis.Beeswax and other natural waxes can be biodegraded by organisms with appropriate hydrolytic enzymes.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of wax ester stability. The following are standard protocols for the key experiments cited.

Oxidative Stability Testing (Rancimat Method)

The Rancimat method is an accelerated oxidation test compliant with standards such as AOCS Cd 12b-92.[6]

  • Principle: The sample is heated while a continuous stream of purified air is passed through it. This accelerates the oxidation process. Volatile organic acids formed during oxidation are collected in a measuring vessel containing deionized water. The induction time is determined by a sudden and rapid increase in the conductivity of the water.[7]

  • Apparatus: Rancimat instrument with heating block, reaction vessels, measuring vessels with conductivity electrodes.

  • Procedure:

    • A precise amount of the wax ester sample (typically 2.5-3 g) is weighed into a reaction vessel.[8]

    • The reaction vessel is placed in the heating block, which is maintained at a constant temperature (e.g., 110 °C, 120 °C, or 160 °C).[3]

    • Air is passed through the sample at a constant flow rate (e.g., 20 L/h).

    • The volatile oxidation products are bubbled through the deionized water in the measuring vessel.

    • The conductivity of the water is continuously monitored.

  • Data Analysis: The induction time is the time elapsed from the start of the measurement until the conductivity begins to increase rapidly. A longer induction time indicates higher oxidative stability.

Thermal Stability Testing

1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of endothermic (melting) and exothermic (crystallization) transitions.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample (typically 3-5 mg) is sealed in an aluminum pan.[9]

    • The sample is subjected to a controlled temperature program, for example, heating from 20 °C to 100 °C at a rate of 5 °C/min.[9]

    • The heat flow to the sample is recorded against temperature.

  • Data Analysis: The melting point is typically taken as the peak temperature of the melting endotherm. The onset temperature and enthalpy of melting provide further information about the thermal behavior.

2. Thermogravimetric Analysis (TGA)

TGA is used to determine the decomposition temperature.

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • An accurately weighed sample is placed in a sample pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).[3]

    • The mass of the sample is continuously recorded as the temperature increases.

  • Data Analysis: The decomposition temperature is often reported as the onset temperature of mass loss. The derivative of the mass loss curve can be used to identify the temperatures of maximum decomposition rates.

Hydrolytic Stability Testing (ASTM D2619 - "Beverage Bottle Method")

This method evaluates the stability of fluids in the presence of water.

  • Principle: The sample is mixed with water and a copper catalyst and then aged at an elevated temperature to accelerate hydrolysis. The degradation is assessed by measuring the change in acidity and the corrosion of the copper strip.

  • Apparatus: Pressure-type beverage bottles, oven with a rotator, copper strips.

  • Procedure:

    • 75 g of the wax ester, 25 g of distilled water, and a polished copper strip are placed in a beverage bottle.

    • The bottle is capped and placed in an oven at 93 °C (200 °F) and rotated end-over-end for 48 hours.

    • After aging, the bottle is cooled, and the contents are separated.

  • Data Analysis: The following are measured:

    • The change in the acid number of the wax ester.

    • The total acidity of the water layer.

    • The weight change and appearance of the copper strip.

    • An increase in acidity and copper corrosion indicates poor hydrolytic stability.

Visualizing Experimental Workflows and Stability Factors

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for stability testing and the logical relationships of factors influencing wax ester stability.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Data Analysis cluster_output Output Sample Wax Ester Sample Oxidative Oxidative Stability (Rancimat) Sample->Oxidative Testing Thermal Thermal Stability (DSC/TGA) Sample->Thermal Testing Hydrolytic Hydrolytic Stability (ASTM D2619) Sample->Hydrolytic Testing OxData Induction Time Oxidative->OxData Yields ThermData Melting Point & Decomposition Temp. Thermal->ThermData Yields HydroData Acid Number Change & Copper Corrosion Hydrolytic->HydroData Yields Report Comparative Stability Report OxData->Report Compiled in ThermData->Report Compiled in HydroData->Report Compiled in

Caption: Workflow for benchmarking wax ester stability.

StabilityFactors cluster_factors Structural Factors cluster_stability Stability Properties Unsaturation Degree of Unsaturation Oxidative Oxidative Stability Unsaturation->Oxidative Decreases Thermal Thermal Stability Unsaturation->Thermal Decreases Melting Point ChainLength Chain Length ChainLength->Thermal Increases Hydrolytic Hydrolytic Stability ChainLength->Hydrolytic Slightly Decreases Rate Branching Chain Branching Branching->Thermal Decreases Melting Point Branching->Hydrolytic Decreases Rate (Steric Hindrance)

Caption: Key structural factors influencing wax ester stability.

Conclusion

The stability of a wax ester is fundamentally linked to its chemical structure. This compound, with its monounsaturated alcohol chain, is predicted to have lower oxidative stability than fully saturated wax esters such as cetyl palmitate or stearyl stearate. Its thermal and hydrolytic stability are expected to be comparable to other long-chain esters, although the cis-double bond will result in a lower melting point. For applications requiring high oxidative resistance, fully saturated wax esters or naturally stable esters like jojoba oil may be preferable. However, the unique physical properties of this compound may make it suitable for specific formulation requirements where extreme oxidative stability is not the primary concern. Further experimental testing of this compound using the standardized protocols outlined in this guide is recommended to generate direct comparative data.

References

Safety Operating Guide

Proper Disposal of Palmitoleyl Myristate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Palmitoleyl myristate based on available safety data for similar substances and general laboratory chemical waste regulations. It is essential to consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for the exact product you are using.

This compound, a fatty acid ester, is not broadly classified as a hazardous substance. Safety data sheets for structurally similar compounds like myristyl palmitate and isopropyl myristate indicate a low hazard profile.[1] However, responsible laboratory practice dictates that it should not be disposed of as common waste. Adherence to established chemical waste disposal procedures is crucial to ensure safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses or chemical safety goggles
Lab Coat Standard laboratory coat
Step-by-Step Disposal Procedure
  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled waste container.

    • The container must be chemically compatible with the substance and have a secure, leak-proof closure.[2]

    • Do not mix with other chemical waste unless explicitly permitted by your institution's waste management plan. Incompatible chemicals must be segregated.[2]

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and any other identifiers required by your facility. Proper labeling is a key requirement under regulations like the Resource Conservation and Recovery Act (RCRA).[2][3]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Follow your institution's guidelines for the maximum allowable storage time for non-hazardous chemical waste.[2][4]

  • Disposal:

    • Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[2][5] While some fatty acid esters are readily biodegradable, direct disposal into sewer systems should be avoided.[6][7]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[8][9][10]

    • Collect the absorbed material and place it in the designated chemical waste container.

    • Clean the spill area with soap and water.[9]

Regulatory Framework

The disposal of all laboratory chemicals is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and standards from the Occupational Safety and Health Administration (OSHA).[2][3] These regulations provide a "cradle to grave" system for chemical waste management.[3] Academic laboratories may have specific regulations under Subpart K of the RCRA.[4][11]

Disposal Workflow

G start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Safety Glasses - Nitrile Gloves - Lab Coat start->ppe spill_check Is there a spill? ppe->spill_check collect Collect waste in a compatible, labeled container store Store sealed container in designated waste area collect->store spill_check->collect No absorb Absorb spill with inert material spill_check->absorb Yes clean_spill Clean spill area and place absorbed material in waste container absorb->clean_spill clean_spill->store contact_ehs Contact EHS for pickup and disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Palmitoleyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Palmitoleyl Myristate. The following procedures are designed to ensure safe laboratory practices and minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a fatty acid ester, is generally considered to have a low order of toxicity. However, it may cause mild skin and eye irritation.[1][2] If heated, vapors may cause respiratory irritation.[1][3] Hot this compound can cause thermal burns.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended PPE Specifications
Eye/Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with EN 166 or OSHA 29 CFR 1910.133 standards.[1]
Hand Protection Chemically resistant glovesNitrile rubber or polyvinyl alcohol gloves are recommended.[4]
Body Protection Laboratory coatStandard lab coat to prevent skin contact.
Respiratory Protection Not generally required with adequate ventilationIf heating or creating aerosols, use a respirator with an organic vapor cartridge. For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Safe Handling and Operational Protocol

Adherence to the following step-by-step procedure is crucial for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Ensure work area is well-ventilated don_ppe Don appropriate PPE (gloves, safety glasses, lab coat) prep_area->don_ppe gather_materials Gather all necessary materials and equipment don_ppe->gather_materials measure Carefully measure or weigh this compound gather_materials->measure Proceed to handling transfer Transfer to the reaction vessel, avoiding splashes measure->transfer handle_heated If heating, use a fume hood and monitor the temperature transfer->handle_heated decontaminate Decontaminate work surfaces with appropriate solvent and detergent handle_heated->decontaminate After experiment dispose_waste Dispose of waste this compound and contaminated materials in a labeled, sealed container decontaminate->dispose_waste remove_ppe Remove PPE and wash hands thoroughly dispose_waste->remove_ppe cluster_waste_streams Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Waste Generated liquid_waste Unused or waste this compound start->liquid_waste solid_waste Contaminated PPE (gloves, etc.) and spill absorbents start->solid_waste liquid_container Sealable, labeled chemical waste container for liquids liquid_waste->liquid_container solid_container Sealable, labeled container for solid waste solid_waste->solid_container disposal_facility Dispose through a licensed hazardous waste disposal facility liquid_container->disposal_facility solid_container->disposal_facility follow_regulations Follow all local, state, and federal regulations disposal_facility->follow_regulations

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.